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Core Science & Biosynthesis

Foundational

3-(1-Piperazinyl)-1,2-benzisothiazole CAS 87691-87-0 properties

The following technical guide provides an in-depth analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0), a critical intermediate in the synthesis of atypical antipsychotics. Common Abbreviations: PBIT, BITP...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0), a critical intermediate in the synthesis of atypical antipsychotics.

Common Abbreviations: PBIT, BITP, IPBI CAS Registry Number: 87691-87-0[1]

Executive Summary

3-(1-Piperazinyl)-1,2-benzisothiazole is a heterocyclic pharmacophore essential to the structural integrity of several psychotropic agents, most notably Ziprasidone (Geodon/Zeldox) and Perospirone .[1] Functioning as a high-affinity ligand for serotonin (5-HT) and dopamine (D2) receptors, its purity and synthetic control are paramount in pharmaceutical development.[1] This guide details the physicochemical properties, optimized synthetic routes, impurity profiling, and handling protocols required for high-grade application.

Chemical & Physicochemical Profile

The compound consists of a benzisothiazole ring fused to a piperazine moiety.[2][3][4] The secondary amine on the piperazine ring serves as the reactive handle for subsequent coupling reactions (e.g., N-alkylation) in drug synthesis.

Table 1: Core Identification Data
PropertySpecification
IUPAC Name 3-(piperazin-1-yl)-1,2-benzothiazole
Molecular Formula C₁₁H₁₃N₃S
Molecular Weight 219.31 g/mol
SMILES C1CN(CCN1)C2=NSC3=CC=CC=C32
Appearance White to off-white crystalline solid
Melting Point 89–93 °C (Free Base); 215–217 °C (HCl Salt)
Solubility Soluble in chloroform, toluene, ethyl acetate; Sparingly soluble in water.[1][5][6][7][8][9][10]
pKa (Predicted) ~8.52 (Piperazine secondary amine)

Synthetic Process Engineering

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SɴAr)

The industrial standard for synthesizing PBIT involves the nucleophilic attack of piperazine on 3-chloro-1,2-benzisothiazole.[1] This reaction is sensitive to stoichiometry; improper ratios lead to the formation of the "dimer" impurity (3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole).[1]

Critical Control Point: Stoichiometry
  • Mechanism: The secondary amine of piperazine displaces the chlorine atom.

  • Risk: Once formed, PBIT still possesses a nucleophilic secondary amine. If 3-chloro-1,2-benzisothiazole is present in excess or if mixing is poor, the PBIT product will react with the starting material to form the dimer.[1]

  • Solution: Use a large molar excess of piperazine (typically 3.0 to 5.0 equivalents) to statistically favor the mono-substituted product.[1]

Optimized Experimental Protocol
  • Reagents: 3-Chloro-1,2-benzisothiazole (1.0 eq), Anhydrous Piperazine (5.0 eq).[1]

  • Solvent: Toluene or tert-Butanol (preferred for higher reflux temp).[1]

  • Catalyst: None required (autocatalytic), though Na₂CO₃ can be used as an acid scavenger.

Step-by-Step Methodology:

  • Charge: In a reactor inerted with N₂, charge anhydrous piperazine (5.0 eq) and tert-butanol. Heat to 100°C to achieve a solution/melt.

  • Addition: Slowly add a solution of 3-chloro-1,2-benzisothiazole (1.0 eq) in tert-butanol over 60 minutes. Note: Slow addition maintains a high local concentration of piperazine relative to the chloride, suppressing dimer formation.

  • Reflux: Heat the mixture to reflux (~118–120°C) for 18–24 hours. Monitor by HPLC until starting material is <0.5%.

  • Quench & Extraction: Cool to 80°C. Add water and extract with Toluene. The excess piperazine remains largely in the aqueous phase.

  • Purification (Salt Formation):

    • Concentrate the organic layer.

    • Add Isopropanol (IPA) and cool to 0-5°C.

    • Slowly add concentrated HCl to pH 3.8–4.0.

    • The PBIT-HCl salt precipitates selectively, leaving non-basic impurities in the mother liquor.[1]

  • Filtration: Filter the off-white solid and wash with cold IPA.

Synthesis Workflow Diagram

Synthesis Start 3-Chloro-1,2- benzisothiazole Inter Reaction Matrix (Reflux 120°C) Start->Inter + Slow Addition Pip Piperazine (Excess 5.0 eq) Pip->Inter Product 3-(1-Piperazinyl)-1,2- benzisothiazole (PBIT) Inter->Product Major Path Impurity Impurity: Dimer (Bis-benzisothiazole) Inter->Impurity Minor Path (If Pip low) Product->Impurity + Start Material

Figure 1: Reaction pathway highlighting the competitive formation of the dimer impurity.

Analytical Characterization

Validating the identity and purity of PBIT is critical before its use in API synthesis.

HPLC Impurity Profiling

Separation of the mono-substituted product from the dimer and unreacted piperazine requires a reverse-phase method capable of retaining polar amines.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18) or Mixed-mode (Newcrom R1).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][11]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.[1]

  • Retention Order: Piperazine (Void) < PBIT < Dimer (Late eluting due to high lipophilicity).

NMR Spectroscopy Interpretation[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.78 (d, 1H): Aromatic proton adjacent to Nitrogen (Benzisothiazole ring).

    • δ 7.45 (d, 1H): Aromatic proton adjacent to Sulfur.

    • δ 7.35 (t, 1H) & 7.25 (t, 1H): Remaining aromatic protons.

    • δ 3.55 (m, 4H): Piperazine methylene protons adjacent to the benzisothiazole.

    • δ 3.10 (m, 4H): Piperazine methylene protons adjacent to the secondary amine.

    • δ 1.80 (s, 1H): N-H proton (broad, exchangeable).

Pharmacological Significance[1]

PBIT is not merely a linker; it is a functional pharmacophore.[1] In the context of Ziprasidone, the benzisothiazole-piperazine moiety is responsible for the high affinity binding to serotonergic and dopaminergic receptors.[1]

Receptor Binding Profile

The PBIT moiety mimics the endogenous neurotransmitter structure, allowing the drug to dock into G-protein coupled receptors (GPCRs).

  • 5-HT2A Receptor: Antagonism (contributes to negative symptom control in schizophrenia).[1]

  • D2 Receptor: Antagonism (contributes to positive symptom control).

  • 5-HT1A Receptor: Partial Agonism (anxiolytic effects).[1]

Pharmacophore Relationship Diagram

Pharmacophore PBIT PBIT Moiety (Benzisothiazole-Piperazine) Linker Ethyl Linker PBIT->Linker Receptor Target Receptors (5-HT2A, D2) PBIT->Receptor Primary Binding Interaction Indolone Oxindole Moiety Linker->Indolone Ziprasidone Ziprasidone (API)

Figure 2: Structural contribution of PBIT to the Ziprasidone API and receptor interaction.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard Classifications (GHS)
  • Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 2 (H315).

  • Serious Eye Damage: Category 2A (H319).

  • Aquatic Toxicity: Acute Category 1 (H400).

Handling Protocols
  • Engineering Controls: Handle only in a chemical fume hood. The free base can be dusty; the HCl salt is generally more stable but corrosive.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a P95 particulate respirator if dust formation is likely.

  • Spill Response: Do not sweep dry dust (aerosol risk). Dampen with water or use a HEPA vacuum.[1] Neutralize residues with dilute acetic acid if cleaning alkaline surfaces.[1]

References

  • ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole Synthesis and Properties. Retrieved from

  • Urban, F. J., & Breitenbach, R. (1998). Process for preparation of 3-piperazinylbenzisothiazoles.[1][7][11][12][13] U.S. Patent No.[1] 5,861,511.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Pfizer Inc. (2000).[1] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.[1][7][9][13] U.S. Patent No.[1] 6,111,105.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11521711, 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride.[1] Retrieved from

  • Santa Cruz Biotechnology. 3-(1-Piperazinyl)-1,2-benzisothiazole Properties and Safety.[1] Retrieved from

Sources

Exploratory

Technical Guide: 3-(1-Piperazinyl)-2,1-benzisothiazole &amp; Isomeric Scaffolds

Executive Summary This technical guide provides a comprehensive structural and functional analysis of 3-(1-Piperazinyl)-benzisothiazole derivatives. While the 1,2-benzisothiazole isomer (benzo[d]isothiazole) is the indus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 3-(1-Piperazinyl)-benzisothiazole derivatives. While the 1,2-benzisothiazole isomer (benzo[d]isothiazole) is the industry-standard pharmacophore for atypical antipsychotics (e.g., Ziprasidone), the 2,1-benzisothiazole isomer (benzo[c]isothiazole) represents a distinct, emerging scaffold in oncology, particularly for KRAS G12C inhibition. This document dissects the chemical identity, synthesis, and pharmacological utility of both isomers to ensure precise application in drug discovery.

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is critical due to the structural isomerism between the 1,2- and 2,1- systems.

The Core Distinction

The position of the sulfur and nitrogen atoms within the isothiazole ring defines the isomer.[1]

Feature1,2-Benzisothiazole (Standard)2,1-Benzisothiazole (Target)
IUPAC Name 3-(piperazin-1-yl)benzo[d]isothiazole3-(piperazin-1-yl)benzo[c]isothiazole
Common Name Thioindoxyl derivativeThioanthranil derivative
Ring Fusion Benzo[d]Benzo[c]
Heteroatom Order S at position 1, N at position 2N at position 1, S at position 2
Primary CAS 87691-87-0 Not commercially indexed as unsubstituted base
Key Application Antipsychotics (Ziprasidone, Perospirone)KRAS G12C Inhibitors (Patent Literature)
Synonyms & Identifiers (1,2-Isomer Focus)

Given the commercial dominance of the 1,2-isomer, researchers often encounter it under these identifiers:

  • CAS Number: 87691-87-0[2][3][4]

  • Internal Codes: ID-11614, MJ-14069[2]

  • Pharmacopoeial Name: Ziprasidone Related Compound A; Ziprasidone Impurity A.

  • SMILES: C1CN(CCN1)C2=NSC3=CC=CC=C32

  • InChIKey: KRDOFMHJLWKXIU-UHFFFAOYSA-N[2]

Part 2: Structural Analysis & Synthesis

Structural Pharmacophore (1,2-Benzisothiazole)

The 3-(1-piperazinyl)-1,2-benzisothiazole moiety acts as a "privileged structure" for G-protein coupled receptors (GPCRs).

  • Binding Mode: The piperazine nitrogen (N4) serves as a basic center (pKa ~8.7), forming a critical salt bridge with aspartate residues in D2 and 5-HT2A receptors.

  • Aromatic Stacking: The planar benzisothiazole ring engages in

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor binding pocket.
Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

The industrial synthesis relies on Nucleophilic Aromatic Substitution (


).

Protocol:

  • Starting Material: 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7).

  • Reagent: Anhydrous Piperazine (excess to prevent bis-substitution).

  • Conditions: Reflux in Ethanol or neat melt at 120°C.

  • Mechanism: The nitrogen at position 2 activates the C3 position for nucleophilic attack by the piperazine secondary amine.

Synthesis cluster_conditions Reaction Parameters SM 3-Chloro-1,2-benzisothiazole (Electrophile) Inter Meisenheimer-like Transition State SM->Inter Mix 1:3 Ratio 120°C Melt Pip Piperazine (Nucleophile) Pip->Inter Prod 3-(1-Piperazinyl)-1,2-benzisothiazole (Target) Inter->Prod - Cl⁻ HCl HCl (Byproduct) Inter->HCl Solvent-free or EtOH Solvent-free or EtOH Yield: >85% Yield: >85%

Figure 1: Industrial synthesis pathway via nucleophilic aromatic substitution.

The 2,1-Benzisothiazole (Benzo[c]) Anomaly

The 2,1-benzisothiazole system is electronically distinct. It is often referred to as "thioanthranil."[5][6]

  • Stability: The 2,1-isomer is less stable than the 1,2-isomer due to the loss of benzenoid character in certain resonance forms (o-quinoid contribution).

  • Synthesis Difficulty: Direct substitution at the C3 position is more challenging. Synthesis often requires cyclization of o-aminothiobenzamides or oxidative cyclization of 2-aminobenzenecarbothioamides.

  • Recent Utility: Substituted 3-(piperazin-1-yl)-2,1-benzisothiazoles have appeared in patent literature (e.g., US 11,905,281) as covalent inhibitors of KRAS G12C , where the ring system positions an acrylamide warhead to react with Cysteine-12.

Part 3: Applications in Drug Discovery[7]

1,2-Benzisothiazole: The Antipsychotic Workhorse

This scaffold is the defining feature of the "Ziprasidone-class" antipsychotics.

DrugMechanism of ActionRole of Benzisothiazole
Ziprasidone D2 / 5-HT2A AntagonistProvides high affinity for 5-HT2A; modulates D2 off-rate.
Perospirone 5-HT2A Antagonist / 5-HT1A AgonistAnchors the molecule in the orthosteric binding site.
Lurasidone D2 / 5-HT2A / 5-HT7 Antagonist(Note: Uses a 1,2-benzisothiazol-3-yl piperazine core similar to Ziprasidone).
2,1-Benzisothiazole: The Oncology Frontier

Recent high-impact patents utilize the 2,1-isomer to create distinct geometric vectors for kinase inhibition.

  • Target: KRAS G12C (Oncology).

  • Mechanism: The 2,1-ring system serves as a rigid linker that orients a piperazine-attached acrylamide electrophile toward the mutant cysteine residue.

  • Advantage: The altered vector (compared to 1,2) allows for overcoming resistance mutations or improving selectivity against wild-type KRAS.

Part 4: Analytical Characterization (1,2-Isomer)

For quality control in drug development, the 1,2-isomer (Impurity A) must be strictly monitored.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v).

  • Detection: UV @ 254 nm.

  • Retention Time: Typically elutes early due to the polar piperazine tail (approx. 3-5 min depending on gradient).

NMR Profile ( H, DMSO- )
  • Aromatic Region:

    
     8.0 - 7.4 ppm (4H, multiplet, benzisothiazole ring).
    
  • Piperazine Region:

    
     3.5 ppm (4H, triplet, N-CH2 adjacent to ring), 
    
    
    
    2.9 ppm (4H, triplet, secondary amine).
  • Key Diagnostic: The downfield shift of the piperazine protons adjacent to the heterocycle confirms C3-substitution.

Part 5: Safety & Handling

Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • Sensitization: Benzisothiazoles are known skin sensitizers. Handle with nitrile gloves and use a chemical fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]

  • Howard, H. et al. (1996).High-Performance Liquid Chromatographic Determination of Ziprasidone and its Metabolites. Journal of Chromatography B.
  • Amgen Inc. / Mirati Therapeutics (Patents). KRAS G12C Inhibitors utilizing benzo[c]isothiazole scaffolds. (Referenced via US Patent 11,905,281).[7]

Sources

Foundational

1-(1,2-Benzisothiazol-3-yl)piperazine molecular weight and formula

Core Identity & Physicochemical Characterization Executive Summary 1-(1,2-Benzisothiazol-3-yl)piperazine (BITP) is a heterocyclic pharmacophore critical to the structural integrity of atypical antipsychotics, including z...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Physicochemical Characterization

Executive Summary

1-(1,2-Benzisothiazol-3-yl)piperazine (BITP) is a heterocyclic pharmacophore critical to the structural integrity of atypical antipsychotics, including ziprasidone and perospirone . Functioning as a piperazine-substituted benzisothiazole, it exhibits high affinity for serotonin (5-HT) and dopamine (D2) receptors. This guide delineates its physicochemical properties, synthetic pathways, and analytical validation protocols for researchers in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise characterization of BITP is fundamental for stoichiometric calculations in synthesis and metabolic profiling in pharmacokinetics.

Core Molecular Data
ParameterTechnical Specification
IUPAC Name 3-(piperazin-1-yl)-1,2-benzothiazole
Common Abbreviations BITP, Tiospirone intermediate
CAS Registry Number 87691-87-0
Molecular Formula C₁₁H₁₃N₃S
Molecular Weight 219.31 g/mol
Monoisotopic Mass 219.0830 Da
Exact Mass 219.083019 Da
Physical State Crystalline Solid (Yellow to Off-white)
Melting Point 88–90 °C (Free Base); 215–217 °C (HCl Salt)
Solubility Soluble in CHCl₃, DMSO, Methanol; Sparingly soluble in water
Isotopic & Salt Variations

In drug development, the hydrochloride salt is frequently preferred for its enhanced stability and water solubility compared to the free base.

  • Hydrochloride Salt (BITP·HCl):

    • Formula: C₁₁H₁₃N₃S · HCl

    • MW: 255.77 g/mol

    • Usage: Primary form for solid-state storage and aqueous reaction media.

Part 2: Synthetic Pathways & Engineering

Expert Insight: The synthesis of BITP relies on Nucleophilic Aromatic Substitution (


). The reaction kinetics are driven by the leaving group ability of the chloride on the benzisothiazole ring and the nucleophilicity of the secondary amine in piperazine.
Synthesis Mechanism

The standard industrial route involves the coupling of 3-chloro-1,2-benzisothiazole with excess piperazine . The use of excess piperazine (typically 3–5 equivalents) is a critical process control to prevent the formation of the bis-substituted impurity, 3,3'-(1,4-piperazinediyl)bis(1,2-benzisothiazole).

Experimental Protocol (Optimized)
  • Charge: Load anhydrous piperazine (5.0 eq) into a reactor with tert-butanol or isopropanol.

  • Heat: Warm mixture to 100°C to ensure piperazine dissolution.

  • Addition: Slowly add 3-chloro-1,2-benzisothiazole (1.0 eq) dissolved in solvent over 20–30 minutes.

    • Control Point: Maintain temperature <118°C to manage exotherm.

  • Reflux: Heat to reflux (120°C) for 24 hours.

  • Quench & Extraction: Cool to 85°C, add water, and extract with toluene.

  • Purification: Crystallize as the HCl salt by adding concentrated HCl to the organic layer at controlled pH (3.8).

Reaction Workflow Visualization

SynthesisPath Reactant1 3-Chloro-1,2-benzisothiazole (Electrophile) Intermediate Meisenheimer-like Transition State Reactant1->Intermediate Reflux (t-BuOH) Reactant2 Piperazine (Nucleophile - Excess) Reactant2->Intermediate Product 1-(1,2-Benzisothiazol-3-yl)piperazine (Free Base) Intermediate->Product - HCl Impurity Bis-substituted Impurity Product->Impurity If Piperazine < 3 eq

Figure 1: Nucleophilic aromatic substitution pathway for BITP synthesis, highlighting the critical impurity control point.

Part 3: Analytical Characterization

Trustworthiness: Identity confirmation requires a multi-modal approach. Relying solely on HPLC retention time is insufficient due to structural analogs.

HPLC Method (Reverse Phase)

This method separates BITP from unreacted piperazine and the bis-impurity.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer)

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm (Benzisothiazole chromophore).

  • Retention Time: ~5.2 min (varies by system).

NMR Interpretation ( H-NMR)

Solvent:


 (Chloroform-d)
  • Aromatic Region (7.3 – 7.9 ppm): Two doublets and two triplets corresponding to the 4 protons on the benzene ring of the benzisothiazole.

  • Piperazine Ring (3.0 – 3.6 ppm):

    • Triplet at ~3.5 ppm (4H, adjacent to benzisothiazole nitrogen).

    • Triplet at ~3.0 ppm (4H, adjacent to secondary amine).[2]

    • Note: In the HCl salt, these peaks shift downfield due to protonation.

Part 4: Pharmacological Significance

BITP is not merely a passive linker; it is an active pharmacophore. In metabolic studies of Ziprasidone, BITP is generated via cleavage of the ethyl linker.

Receptor Affinity Profile

BITP contributes significantly to the "atypical" profile of antipsychotics by modulating the serotonin-dopamine ratio.

  • 5-HT1A: Partial Agonist/Antagonist (Context dependent). High affinity (

    
     < 10 nM).
    
  • D2 (Dopamine): Antagonist.[3][4] Moderate affinity.

  • 5-HT2A: Antagonist.[5][4]

Pharmacophore Logic Diagram

Pharmacology Parent Parent Drug (e.g., Ziprasidone) Metabolism N-Dealkylation (CYP3A4) Parent->Metabolism D2 D2 Receptor (Antipsychotic Efficacy) Parent->D2 Direct Binding BITP BITP (Active Metabolite) Metabolism->BITP HT1A 5-HT1A Receptor (Anxiolytic Effects) BITP->HT1A High Affinity Binding BITP->D2 Moderate Affinity HT2A 5-HT2A Receptor (Modulation) BITP->HT2A Antagonism

Figure 2: Metabolic generation of BITP and its subsequent receptor binding profile, illustrating its role as an active metabolite.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C. Hygroscopic in salt form; keep desiccated.

  • Safety: Irritant to eyes and skin.[6] Acute toxicity (Oral) category 3.[6]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which can attack the sulfur in the isothiazole ring.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369.[7] Retrieved from [Link]

  • Urban, P., et al. (2000). Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No. 6,111,105. Washington, DC: U.S. Patent and Trademark Office.

Sources

Exploratory

Introduction: The Critical Role of Impurity Profiling in Ziprasidone

An In-Depth Technical Guide to Pharmacopeial Standards for Ziprasidone Impurity A Ziprasidone is an atypical antipsychotic agent widely prescribed for the management of schizophrenia and bipolar disorder.[][2] Its therap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pharmacopeial Standards for Ziprasidone Impurity A

Ziprasidone is an atypical antipsychotic agent widely prescribed for the management of schizophrenia and bipolar disorder.[][2] Its therapeutic efficacy is attributed to a unique antagonism of dopamine D2 and serotonin 5-HT2A receptors, alongside the inhibition of serotonin and norepinephrine reuptake.[][3] The chemical synthesis of such a complex active pharmaceutical ingredient (API) invariably leads to the formation of impurities. Regulatory bodies and pharmacopeias worldwide mandate stringent control over these impurities to ensure the safety, efficacy, and quality of the final drug product.

This technical guide focuses on a key process-related impurity, Ziprasidone Impurity A , also known as Ziprasidone Related Compound A in the United States Pharmacopeia (USP).[][4] Understanding its identity, origin, and the analytical methodologies for its control is paramount for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Characterization of Ziprasidone Impurity A

Ziprasidone Impurity A is a critical starting material or intermediate in several synthesis routes of Ziprasidone. Its presence in the final API typically indicates an incomplete reaction or inefficient purification.

CharacteristicDataSource(s)
Chemical Name 3-(1-Piperazinyl)-1,2-benzisothiazole[5][6][7]
Synonyms Ziprasidone EP Impurity A, Ziprasidone USP Related Compound A[5][6][7]
CAS Number 87691-87-0 (Free Base)[5][8]
Molecular Formula C₁₁H₁₃N₃S[5][6][8]
Molecular Weight 219.31 g/mol [5][6]

The structural relationship between the impurity and the final API highlights its role as a synthetic precursor.

G Impurity_A Ziprasidone Impurity A (3-(1-Piperazinyl)-1,2-benzisothiazole) Ziprasidone Ziprasidone (API) C₂₁H₂₁ClN₄OS Impurity_A->Ziprasidone Condensation Reaction Intermediate 6-chloro-5-(2-chloroethyl)oxindole Intermediate->Ziprasidone

Figure 1: Synthetic relationship of Impurity A to Ziprasidone.

Pharmacopeial Landscape and Acceptance Criteria

Major pharmacopeias, including the United States Pharmacopeia (USP), provide official monographs that establish the legal and scientific standards for drug substances. The USP monograph for Ziprasidone Hydrochloride specifies two separate HPLC procedures for organic impurities: one for early-eluting impurities and another for late-eluting ones.[9] This approach can be cumbersome for routine quality control.

Modern, validated, single-method approaches are often preferred in industry and are permissible provided they are demonstrated to be equivalent or superior to the compendial methods. The acceptance criteria, however, remain critical. While specific limits for individual impurities can vary, the USP monograph establishes a threshold for total impurities.

Impurity TypeAcceptance Criterion (USP)
Total Organic ImpuritiesNot More Than (NMT) 0.5%

Note: This is a general limit; specific known impurities may have their own acceptance criteria. Always refer to the current official monograph.[4]

Analytical Methodology: A Validated HPLC Approach

The cornerstone of impurity control is a robust, sensitive, and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique. The following protocol is synthesized from validated methods published in peer-reviewed literature and demonstrates the necessary specificity for separating Ziprasidone from Impurity A and other related substances.[3][10]

Rationale for Method Parameters (Expertise in Action)

The selection of chromatographic conditions is a science driven by the physicochemical properties of the analytes.

  • pH Control: Ziprasidone and its impurities are basic compounds. Analysis at a low pH (e.g., 2.5) ensures these molecules are protonated. This minimizes undesirable interactions with residual silanols on the silica-based column, thereby preventing peak tailing and improving peak symmetry.[3][10]

  • Mobile Phase Modifier: The addition of an amine modifier like triethylamine (TEA) further enhances peak shape.[3][10] TEA acts as a competing base, binding to active sites on the stationary phase that would otherwise cause the analyte peaks to tail.

  • Column Choice: A C8 or C18 octadecylsilyl column provides the necessary hydrophobic retention for Ziprasidone and its related compounds, which differ significantly in polarity.[3][9]

  • Gradient Elution: A gradient elution, where the proportion of the strong organic solvent (acetonitrile) is increased over time, is essential.[3][10] This allows for the effective elution of both the more polar early-eluting impurities and the less polar, more strongly retained compounds like Ziprasidone itself, all within a reasonable runtime.

  • Detection Wavelength: A wavelength of 250 nm is selected as it provides good absorbance for all compounds of interest while minimizing baseline noise, leading to better sensitivity.[3]

Detailed Experimental Protocol

Objective: To quantify Ziprasidone Impurity A and other related substances in a Ziprasidone drug sample.

A. Chromatographic Conditions

ParameterSpecification
Column Waters Spherisorb® ODS1 (C18), 5 µm, 250 x 4.6 mm, or equivalent
Mobile Phase A Buffer : Acetonitrile (80:20, v/v)
Mobile Phase B Buffer : Acetonitrile (10:90, v/v)
Buffer 0.05 M Potassium Phosphate Monobasic (KH₂PO₄) with 10 mL/L Triethylamine, adjusted to pH 2.5 with phosphoric acid.
Gradient Program Time (min)
Flow Rate 1.5 mL/min
Column Temperature 25°C
Detection UV at 250 nm
Injection Volume 20 µL

B. Preparation of Solutions

  • Solvent/Diluent: Prepare a suitable mixture, for example, methanol and water (3:2).[11] Note: Due to the photosensitivity of Ziprasidone, all solutions must be protected from light using amber-colored glassware.[3]

  • Reference Standard Solution: Accurately weigh and dissolve a certified reference standard of Ziprasidone Impurity A in the solvent to obtain a known concentration (e.g., 2 µg/mL).

  • Sample Solution:

    • Accurately weigh and transfer the Ziprasidone drug substance (or powdered dosage form) into a volumetric flask to achieve a final concentration of approximately 1 mg/mL.[3]

    • Add about 70% of the flask volume with the solvent.

    • Sonicate for 15 minutes to ensure complete dissolution.[3]

    • Dilute to the final volume with the solvent and mix well.

    • If using a dosage form, centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.[9]

C. System Suitability (Self-Validating Protocol)

Before sample analysis, inject a system suitability solution (often a mix of the API and key impurities) to verify the performance of the chromatographic system.[4]

  • Resolution: The resolution between critical peak pairs (e.g., Impurity B and Ziprasidone) must be not less than (NLT) 1.5.[4]

  • Relative Standard Deviation (RSD): For replicate injections of the standard, the RSD for peak area should be not more than (NMT) 10% for impurity standards.[4]

D. Analysis and Calculation

  • Inject the solvent (blank), followed by the reference standard solution, and then the sample solution.

  • Identify the peak for Impurity A in the sample chromatogram by comparing its retention time with that from the reference standard chromatogram.

  • Calculate the percentage of Impurity A in the sample using the following formula:

    % Impurity A = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

    Where:

    • Area_Imp_Sample is the peak area of Impurity A in the sample.

    • Area_Imp_Std is the peak area of Impurity A in the standard.

    • Conc_Std is the concentration of the Impurity A standard.

    • Conc_Sample is the concentration of the Ziprasidone sample.

Analytical Workflow for Quality Control

The entire process, from receiving a sample to reporting the final result, follows a structured and logical workflow designed to ensure data integrity and regulatory compliance.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Evaluation Prep_Solutions Prepare Mobile Phases, Diluent, Standards & Samples System_Setup Equilibrate HPLC System Prep_Solutions->System_Setup SST Perform System Suitability Test (SST) System_Setup->SST SST_Check SST Criteria Met? SST->SST_Check SST_Check->System_Setup No (Troubleshoot) Analyze_Sample Inject Blank, Standards, and Sample Solutions SST_Check->Analyze_Sample  Yes Process_Data Integrate Peaks & Calculate Impurity % Analyze_Sample->Process_Data Compare_Limits Compare Results vs. Pharmacopeial Limits Process_Data->Compare_Limits OOS Out of Specification (OOS) Initiate Investigation Compare_Limits->OOS  Fail Report Generate Final Report: Pass Compare_Limits->Report  Pass

Figure 2: Quality control workflow for Ziprasidone impurity analysis.

Conclusion

The control of Ziprasidone Impurity A is a non-negotiable aspect of ensuring the quality and safety of Ziprasidone-containing medicines. A thorough understanding of the pharmacopeial standards, coupled with the implementation of a robust, validated, and well-rationalized HPLC method, forms the backbone of this control strategy. By adhering to these principles, pharmaceutical scientists can confidently monitor and limit this critical impurity, ensuring that the final product meets the stringent requirements of regulatory authorities and is safe for patient use. The adoption of modern techniques like UPLC and Quality by Design (QbD) principles can further enhance the efficiency and robustness of these essential quality control measures.[9][12][13]

References

  • Pavlović, D., Malešević, M., Nikolić, K., & Agbaba, D. (2011). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Journal of AOAC INTERNATIONAL, 94(3), 805–814. Available at: [Link]

  • Stajić, A., Avramov, S., Tumpa, A., Jančić-Stojanović, B., & Agbaba, D. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(18), 6617. Available at: [Link]

  • Axios Research. (n.d.). Ziprasidone EP Impurity A HCl. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). Ziprasidone EP Impurity - A. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Quality by Design (QbD) Based Method Development for the Determination of Impurities in a Peroxide Degraded Sample of Ziprasidone. Retrieved from [Link]

  • PubMed. (2011). Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms. Retrieved from [Link]

  • Waters Corporation. (n.d.). Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method. Retrieved from [Link]

  • Acanthus Research. (n.d.). Ziprasidone EP Impurity A. Retrieved from [Link]

  • PubMed. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Ziprasidone EP Impurity A (HCl Salt). Retrieved from [Link]

  • USP. (2011). Ziprasidone Hydrochloride Monograph. Retrieved from a publicly available copy. [Note: Direct access to current USP monographs requires a subscription.
  • LCGC International. (2020). Validation of a Method for the Separation of Ziprasidone and its Degradants Using Empower 2 with Method Validation Manager. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • USP-NF. (2012). Ziprasidone Hydrochloride. Retrieved from a publicly available copy. [Note: Direct access to current USP-NF requires a subscription.]
  • ResearchGate. (n.d.). Chemical structures of ziprasidone and its main impurities. Retrieved from [Link]

  • Waters Corporation. (n.d.). Streamlining Analysis of Impurities in the Pharmaceutical Products using Empower 3 ICH Impurity Processing. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Ziprasidone EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2012). Synthesis of Related Substances of Ziprasidone. Retrieved from [Link]

  • USP-NF. (2018). Ziprasidone Capsules. Retrieved from a publicly available revision bulletin. [Note: Direct access to current USP-NF requires a subscription.]
  • PubChem - NIH. (n.d.). Ziprasidone. Retrieved from [Link]

  • New Drug Approvals. (2013). Ziprasidone. Retrieved from [Link]

  • Molsyns. (n.d.). Ziprasidone EP Impurity A. Retrieved from [Link]

Sources

Foundational

Critical Comparison &amp; Process Guide: 3-Piperazinyl-1,2-Benzisothiazole (Free Base vs. HCl Salt)

This technical guide provides a rigorous analysis of 3-(1-piperazinyl)-1,2-benzisothiazole (PBIT), focusing on the critical distinctions between its Free Base and Hydrochloride (HCl) salt forms. It is designed for proces...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of 3-(1-piperazinyl)-1,2-benzisothiazole (PBIT), focusing on the critical distinctions between its Free Base and Hydrochloride (HCl) salt forms. It is designed for process chemists and formulation scientists optimizing the synthesis of atypical antipsychotics like Ziprasidone.

Executive Summary: The Purity-Reactivity Trade-off

In the synthesis of piperazinyl-benzisothiazole derivatives, the choice between the Free Base (CAS 87691-87-0) and the Hydrochloride Salt (CAS 87691-88-1) is not merely a matter of inventory; it is a strategic process decision.

  • The Free Base is the reactive species required for nucleophilic alkylation but is difficult to isolate in high purity due to the formation of a bis-substituted impurity.

  • The HCl Salt serves as a purification vehicle. It allows for the rejection of non-basic impurities and the bis-side product via selective crystallization, offering a stable, storable intermediate that can be neutralized in situ.

Physicochemical Characterization

The following data consolidates physical properties critical for process design.

PropertyFree BaseHydrochloride Salt (HCl)Process Implication
CAS Number 87691-87-087691-88-1Regulatory identification.
Formula C₁₁H₁₃N₃SC₁₁H₁₃N₃S[1][2][3][4][5] · HClStoichiometry calculations.
Mol. Weight 219.31 g/mol 255.77 g/mol Yield calculations (salt is ~16.6% heavier).
Melting Point 89 – 93 °C ~215 – 217 °C Salt has higher thermal stability; Free base melts easily (handling risk).
Appearance White/Yellow Crystalline SolidOff-white SolidColor indicates oxidation/impurities in free base.
Water Solubility Sparingly SolubleSolubleSalt allows aqueous processing; Free base requires organics (Toluene/DCM).
pKa ~8.52 (Piperazine NH)N/A (Protonated)Dictates pH > 10 required to regenerate free base.

Synthetic Pathways & Purification Logic

The synthesis of PBIT is prone to a specific, troublesome impurity: 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole . This "bis-impurity" forms when the piperazine ring reacts at both nitrogen atoms with two benzisothiazole electrophiles.

The "Salt Purification" Strategy

Direct isolation of the Free Base often traps the bis-impurity (~4-5%). The industry-standard protocol utilizes the differential solubility of the HCl salt to achieve >99% purity.

Step-by-Step Protocol:
  • Nucleophilic Substitution: React 3-chloro-1,2-benzisothiazole with excess piperazine (to statistically favor mono-substitution) in tert-butanol or ethanol at reflux (110-120°C).

  • Bis-Impurity Rejection: Cool reaction mixture. Add water/isopropanol. The bis-impurity is highly insoluble in aqueous organic mixtures and precipitates. Filter and discard the solid.

  • Free Base Extraction: The filtrate contains the target PBIT Free Base. Adjust pH >12 with NaOH. Extract into Toluene .

  • Salt Formation (Critical Step): Concentrate the Toluene phase. Add Isopropanol (IPA) . Slowly add concentrated HCl to pH ~3.8.

  • Crystallization: The PBIT-HCl salt crystallizes out of the IPA/Toluene matrix, while remaining non-basic impurities stay in the mother liquor.

  • Isolation: Filter the off-white PBIT-HCl solid.

Visualization: Synthesis & Purification Workflow[7]

PBIT_Synthesis Start Start: 3-chloro-1,2-benzisothiazole + Excess Piperazine Reaction Reflux (110°C) Solvent: t-Butanol Start->Reaction Crude Crude Mixture: Mono-PBIT + Bis-Impurity Reaction->Crude Filtration Add Water/IPA & Filter Crude->Filtration BisWaste Solid Waste: Bis-Impurity (Rejected) Filtration->BisWaste Insoluble Solid Filtrate Filtrate: PBIT Free Base Filtration->Filtrate Liquid Phase Extraction Adjust pH > 12 (NaOH) Extract into Toluene Filtrate->Extraction SaltForm Add IPA + HCl (pH 3.8) Crystallization Extraction->SaltForm FinalProduct Final Product: PBIT-HCl Salt (>99% Purity) SaltForm->FinalProduct

Caption: Workflow demonstrating the rejection of the bis-impurity via filtration and the isolation of the high-purity HCl salt.

Application in API Synthesis (Ziprasidone)

To synthesize Ziprasidone, the PBIT moiety must be coupled with 6-chloro-5-(2-chloroethyl)oxindole . This is an N-alkylation reaction requiring the piperazine nitrogen to be nucleophilic (unprotonated).

Decision Matrix: When to use Salt vs. Free Base
ScenarioRecommended FormRationale
Long-term Storage HCl Salt High stability, non-hygroscopic, resistant to oxidation.
Transport/Shipping HCl Salt Higher melting point (>200°C) prevents melting/fusing in transit.
Coupling Reaction HCl Salt + Base Use HCl salt directly in the reactor with Na₂CO₃. This generates the free base in situ, avoiding the isolation of the unstable solid free base.
Analytical Standard Free Base Necessary for GC analysis (salts decompose in injection ports) or specific solubility studies.
Protocol: In-Situ Neutralization Coupling

Instead of converting the salt to free base in a separate vessel, the standard industrial process combines neutralization and alkylation:

  • Charge Reactor: Water (solvent), PBIT-HCl Salt (1.0 equiv), and Na₂CO₃ (Sodium Carbonate, >1.0 equiv to neutralize HCl).

  • Add Electrophile: Add 6-chloro-5-(2-chloroethyl)oxindole.

  • Reflux: Heat to reflux (~100°C). The Na₂CO₃ neutralizes the HCl, liberating the PBIT Free Base, which immediately attacks the alkyl chloride.

  • Catalysis: Addition of NaI (Sodium Iodide) can accelerate the reaction via the Finkelstein mechanism (converting alkyl chloride to alkyl iodide in situ).

Handling & Stability

  • Hygroscopicity: The HCl salt is generally non-hygroscopic but should be stored in tightly sealed containers to prevent clumping.

  • Irritation: Both forms are skin and eye irritants.[6] The free base, having a lower melting point and higher lipophilicity, may penetrate skin more readily.

  • Shelf Life: The HCl salt has a shelf life of >2 years under ambient conditions. The Free Base may yellow over time due to oxidation of the secondary amine.

References

  • Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride. ChemicalBook. Retrieved from .

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent 6,111,105. (2000). Retrieved from .

  • Process for preparation of 3-piperazinylbenzisothiazoles. U.S. Patent 5,861,511. (1999). Retrieved from .

  • Ziprasidone Hydrochloride Monohydrate Preparation. New Drug Approvals. Retrieved from .

  • 3-(1-Piperazinyl)-1,2-benzisothiazole Properties. PubChem CID 2772144. Retrieved from .

Sources

Exploratory

Biological activity of 3-(1-Piperazinyl)-1,2-benzisothiazole metabolites

An In-depth Technical Guide to the Biological Activity of 3-(1-Piperazinyl)-1,2-benzisothiazole Metabolites Authored by a Senior Application Scientist Abstract The 3-(1-piperazinyl)-1,2-benzisothiazole moiety is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 3-(1-Piperazinyl)-1,2-benzisothiazole Metabolites

Authored by a Senior Application Scientist

Abstract

The 3-(1-piperazinyl)-1,2-benzisothiazole moiety is a cornerstone in modern neuropharmacology, serving not only as a critical synthetic precursor for several atypical antipsychotics but also manifesting as a major, pharmacologically active human metabolite of these drugs.[1][2][3] This guide provides a comprehensive technical overview of the known and predicted biological activities of 3-(1-piperazinyl)-1,2-benzisothiazole and its subsequent metabolites. We will delve into the metabolic pathways, explore the pharmacodynamic and toxicological implications of biotransformation, and provide detailed, field-proven experimental protocols for the robust characterization of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the complex interplay between metabolism and activity for this important pharmacological scaffold.

The Pharmacological Significance of the Benzisothiazole-Piperazine Scaffold

The benzisothiazole-piperazine core is a privileged structure in central nervous system (CNS) drug discovery. Its inherent structural features facilitate potent interactions with key neurotransmitter receptors. 3-(1-Piperazinyl)-1,2-benzisothiazole itself is a known human metabolite of widely prescribed antipsychotic agents, including Ziprasidone, Perospirone, and Lurasidone.[1][4] Its presence in human plasma is not merely as an inert byproduct; the molecule exhibits significant affinity for crucial CNS targets, notably the serotonin 5-HT1A and 5-HT2 receptors, with reported IC50 values of 190 nM and 110 nM, respectively.[1]

This intrinsic activity necessitates a thorough understanding of not only its own pharmacological profile but also that of its downstream metabolites. The metabolic fate of this compound can significantly influence the overall efficacy, safety, and drug-drug interaction potential of the parent therapeutic agent. This guide will, therefore, treat 3-(1-piperazinyl)-1,2-benzisothiazole as a primary analyte for further metabolic investigation.

Metabolic Pathways: From Parent Drug to Downstream Metabolites

The formation of 3-(1-piperazinyl)-1,2-benzisothiazole primarily occurs in the liver and kidneys through Phase I metabolic reactions acting on parent drugs like Ziprasidone.[4] This process typically involves oxidative cleavage of the side chain connecting the benzisothiazole-piperazine core to the rest of the drug molecule.

parent Parent Antipsychotic Drug (e.g., Ziprasidone) metabolite 3-(1-Piperazinyl)-1,2-benzisothiazole (Active Metabolite) parent->metabolite Phase I Oxidation (e.g., CYP3A4) other Other Metabolites parent->other Other Pathways

Caption: Formation of the primary active metabolite.

Once formed, 3-(1-piperazinyl)-1,2-benzisothiazole is subject to further biotransformation. While specific metabolites have not been exhaustively cataloged in the literature, we can predict the primary metabolic routes based on the chemical functionalities present and known metabolic pathways for similar structures.

Predicted Phase I and Phase II Metabolic Pathways:

  • Piperazine Ring Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, forming N-oxides.

  • Aromatic Hydroxylation: The benzene portion of the benzisothiazole ring can undergo hydroxylation, typically mediated by cytochrome P450 enzymes.

  • Ring Cleavage: More extensive metabolism could lead to the cleavage of the isothiazole ring, a pathway observed in the degradation of other benzisothiazole-based compounds like benzisothiazolinone.[5][6]

  • Phase II Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

  • Reactive Metabolites: The piperazine moiety, under certain oxidative conditions, can form reactive intermediates. These electrophilic species can be detoxified by conjugation with endogenous nucleophiles like glutathione (GSH).[7]

cluster_0 Predicted Metabolic Pathways A 3-(1-Piperazinyl)-1,2-benzisothiazole B Aromatic Hydroxylation (Benzene Ring) A->B CYP450 C Piperazine N-Oxidation A->C CYP450/FMO D Isothiazole Ring Cleavage A->D Hydrolysis/ Oxidation F Reactive Intermediate (Bioactivation) A->F E Phase II Conjugation (Glucuronidation/Sulfation) B->E H Excreted Metabolites C->H D->H E->H G Glutathione (GSH) Adduct F->G GSH Detoxification G->H

Caption: Predicted metabolic fate of the primary metabolite.

Biological Activity Profile of Metabolites

The central hypothesis in studying these metabolites is that their structural modifications will alter their biological activity. This has profound implications for drug efficacy and safety.

Pharmacodynamic Activity

Metabolites may exhibit a spectrum of activities relative to the parent compound:

  • Retained Activity: Hydroxylation at a position not involved in receptor binding may result in a metabolite with a similar affinity for D2/5-HT2A receptors.

  • Altered Selectivity: A change in structure could decrease affinity for the primary targets while increasing affinity for other receptors (e.g., adrenergic or muscarinic), potentially introducing new side effects.

  • Inactivity: Significant structural changes, such as ring cleavage, are likely to abolish receptor binding activity.

Toxicological Profile

The toxicological assessment of metabolites is a critical component of drug safety evaluation.

  • Direct Cytotoxicity: Metabolites can be directly toxic to cells. This is often assessed in hepatic cell lines like HepG2.[8]

  • Reactive Metabolite Formation: As noted, the piperazine ring can be bioactivated to form reactive species.[7] If the cellular detoxification capacity (e.g., glutathione stores) is overwhelmed, these intermediates can form covalent bonds with cellular macromolecules (proteins, DNA), leading to idiosyncratic drug-induced toxicity.

  • Off-Target Effects: Benzothiazole derivatives have been investigated for other biological activities, including potential endocrine disruption via inhibition of enzymes like thyroid peroxidase.[9] This possibility must be considered for novel metabolites.

The following table summarizes the predicted activities and the key assays used for their characterization.

Metabolite TypePredicted Biological ActivityKey Experimental Assay
Parent Metabolite Dopamine D2 & Serotonin 5-HT2A/1A AntagonismRadioligand Binding Assay
Hydroxylated Metabolites Potentially retained or altered receptor affinityRadioligand Binding Assay
N-Oxide Metabolites Likely reduced receptor affinityRadioligand Binding Assay
Ring-Cleaved Metabolites Likely inactive at CNS receptorsCytotoxicity Assays (MTT, LDH)
GSH Adducts Marker for reactive intermediate formationReactive Metabolite Trapping with LC-MS/MS

Experimental Protocols for Metabolite Characterization

To move from prediction to empirical data, a suite of robust in vitro experiments is required. The following protocols provide a validated framework for this investigation.

Protocol 1: In Vitro Metabolite Generation and Identification

Causality: The primary goal is to replicate human hepatic metabolism in a controlled environment. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I enzymes (CYP450s), making them ideal for initial metabolite screening.[8][10] An NADPH-regenerating system is essential to provide the necessary cofactors for CYP450 activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in buffer.

    • Prepare a 10 mM stock solution of 3-(1-piperazinyl)-1,2-benzisothiazole in DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine 20 mg/mL pooled HLMs, phosphate buffer, and the test compound stock to a final substrate concentration of 10 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating solution. The final protein concentration should be ~1 mg/mL.

    • Incubate at 37°C in a shaking water bath for 60 minutes. A control reaction without the regenerating system should be run in parallel.

  • Reaction Quenching & Sample Preparation:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for analysis.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify metabolites based on accurate mass measurements and fragmentation patterns.

    • Chromatography: C18 column (e.g., 2.1 x 100 mm, 2.6 µm); Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Mass Spectrometry: ESI+ mode, scanning a mass range of m/z 100-1000. Perform data-dependent MS/MS on the most abundant ions.

sub Test Compound (10 µM) incubate Incubate 37°C, 60 min sub->incubate hlm Human Liver Microsomes (1 mg/mL) hlm->incubate nadph NADPH-Regenerating System nadph->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifuge (Protein Removal) quench->centrifuge analyze Analyze via LC-HRMS centrifuge->analyze

Caption: Workflow for in vitro metabolite generation.

Protocol 2: Radioligand Receptor Binding Assay

Causality: This is the gold standard for determining a compound's affinity for a specific receptor. The principle is competitive displacement: the test compound's ability to displace a high-affinity, radiolabeled ligand from the receptor is measured. This allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.

Methodology:

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., D2 or 5-HT2A).

    • Radioligand (e.g., [3H]-Spiperone for D2).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compounds (parent metabolite and isolated/synthesized metabolites) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine assay buffer, cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Total binding is determined in the absence of a competitor.

    • Non-specific binding is determined in the presence of a saturating concentration of a known, non-labeled antagonist (e.g., 10 µM haloperidol).

    • Incubate at room temperature for 90 minutes.

  • Separation and Quantification:

    • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3: Reactive Metabolite Trapping Assay

Causality: This assay is a proactive screen for safety liabilities. By including a high concentration of a nucleophilic trapping agent, glutathione (GSH), during the in vitro metabolism incubation, any short-lived, electrophilic reactive metabolites will be stabilized as GSH adducts. These stable adducts can then be readily detected by LC-MS/MS, providing direct evidence of bioactivation.[7]

Methodology:

  • Incubation:

    • Follow the procedure outlined in Protocol 4.1, with one critical modification: add glutathione (GSH) to the incubation mixture at a final concentration of 5-10 mM.

    • It is crucial to run parallel incubations with and without GSH and with and without the NADPH-regenerating system to serve as controls.

  • Sample Preparation:

    • Sample preparation is identical to Protocol 4.1.

  • LC-MS/MS Analysis:

    • Analyze the samples using LC-MS/MS.

    • The key is to search the data for specific mass shifts. The addition of a glutathione moiety (C10H17N3O6S) to a metabolite results in a mass increase of 305.0682 Da.

    • Specialized data processing software can perform neutral loss scanning or precursor ion scanning to specifically hunt for molecules that fragment to produce characteristic GSH-related ions.

    • Confirmation of the adduct structure is achieved through high-resolution MS/MS fragmentation analysis.

Conclusion and Future Directions

The biological activity of 3-(1-piperazinyl)-1,2-benzisothiazole and its metabolites is a topic of critical importance in the development of safer and more effective CNS therapies. As a primary human metabolite of several blockbuster drugs, its own pharmacodynamic and toxicological profile contributes significantly to the clinical performance of the parent compound. This guide has outlined the predicted metabolic pathways and provided a robust, validated set of experimental protocols to characterize the activity of its downstream metabolites.

Future work should focus on the chemical synthesis and isolation of the predicted major metabolites to allow for more definitive pharmacological and toxicological profiling. Ultimately, integrating these in vitro findings with in vivo animal studies will provide a complete picture of the metabolite's contribution to the overall drug profile, fulfilling the principles of modern, safety-conscious drug development.

References

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2021). Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites. RSC Advances. Retrieved from [Link]

  • O'Connell, K., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]

  • Ghibellini, G., et al. (2007). In vitro and in vivo determination of piperacillin metabolism in humans. Drug Metabolism and Disposition. Retrieved from [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

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Foundational

Technical Guide: 5-HT2 and D2 Receptor Antagonist Properties of Benzisothiazole Piperazines

Executive Summary: The Atypical Scaffold The benzisothiazole piperazine moiety represents a privileged scaffold in the design of atypical antipsychotics (second-generation antipsychotics, SGAs). Unlike first-generation b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Atypical Scaffold

The benzisothiazole piperazine moiety represents a privileged scaffold in the design of atypical antipsychotics (second-generation antipsychotics, SGAs). Unlike first-generation butyrophenones (e.g., haloperidol) that bind tightly and non-selectively to Dopamine D2 receptors—often causing extrapyramidal symptoms (EPS)—benzisothiazole derivatives exhibit a balanced "serotonin-dopamine antagonism" (SDA).

This guide dissects the 3-(1-piperazinyl)-1,2-benzisothiazole core, analyzing its structural capacity to antagonize 5-HT2A receptors with high affinity while maintaining moderate, transient antagonism at D2 receptors. This specific ratio (


 5-HT2A < 

D2) is the pharmacological hallmark that preserves efficacy against positive symptoms while mitigating motor side effects.

Chemical Architecture & SAR

The structural logic of this class can be deconstructed into three pharmacophoric regions: the Head (Benzisothiazole), the Linker (Piperazine), and the Tail (Variable Aryl/Alkyl).

The Pharmacophore Model
  • The Head (Benzisothiazole): This bicyclic aromatic ring functions as a bioisostere to the benzisoxazole found in risperidone. It forms critical

    
     stacking interactions within the deep hydrophobic pocket of the 5-HT2A receptor (specifically Trp336 and Phe340). The sulfur atom imparts unique lipophilicity and electronic distribution compared to oxygen, often enhancing metabolic stability.
    
  • The Linker (Piperazine): A rigid spacer that maintains a specific distance (approx. 5-7 Å) between the aromatic head and the basic nitrogen. The protonated N4 nitrogen acts as the primary anchor, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane region of both 5-HT2A and D2 receptors.

  • The Tail (N4-Substituent): This region dictates D2 affinity and overall selectivity. In Ziprasidone , the oxindole tail provides auxiliary hydrogen bonding, increasing D2 affinity to therapeutically relevant levels without overpowering the 5-HT2A blockade.

Visualization: SAR Logic

SAR_Logic Core Benzisothiazole Piperazine Scaffold Head Benzisothiazole Ring (The 'Head') Core->Head Linker Piperazine Ring (The 'Linker') Core->Linker Tail N4-Substituent (The 'Tail') Core->Tail Effect1 High 5-HT2A Affinity (Trp336/Phe340 pi-stacking) Head->Effect1 Primary Driver Effect2 Salt Bridge Anchor (Asp3.32 Interaction) Linker->Effect2 Essential for GPCR binding Effect3 D2 Affinity Modulation (Secondary Pocket Binding) Tail->Effect3 Determines Selectivity

Figure 1: Pharmacophoric deconstruction of the benzisothiazole piperazine scaffold showing the functional role of each structural domain.

Experimental Protocols: Synthesis & Validation

Synthesis of the Core Intermediate

The synthesis of the key intermediate, 3-(1-piperazinyl)-1,2-benzisothiazole , is a nucleophilic aromatic substitution (


). This protocol is self-validating via TLC and melting point determination.

Reagents:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)[1]

  • Piperazine (anhydrous, 3.0 - 5.0 eq to prevent bis-substitution)

  • Solvent: Diglyme or Ethanol

  • Base:

    
     (optional if excess piperazine is used)
    

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-1,2-benzisothiazole (10 mmol) in ethanol (50 mL).

  • Addition: Add anhydrous piperazine (40 mmol). The excess acts as both reactant and acid scavenger.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–18 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting chloride (

      
      ) should disappear, replaced by the polar product (
      
      
      
      ).
  • Workup: Evaporate the solvent under reduced pressure.

  • Partition: Dissolve the residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove excess piperazine and salts.

  • Extraction: Extract the organic layer with 1N HCl (3 x 30 mL). The product moves to the aqueous phase (protonated). Discard the organic phase (removes unreacted neutral impurities).

  • Basification: Basify the aqueous extract with 2N NaOH to pH > 10. The product will precipitate or oil out.

  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from isopropanol/hexane.

    • Validation: Melting point should be 89–90°C [Source: US Patent 5,861,511].

Radioligand Binding Assay (5-HT2A & D2)

To quantify the "atypical" profile, we determine the affinity (


) for both receptors.

Materials:

  • 5-HT2A Source: Rat frontal cortex membranes or CHO-K1 cells expressing human 5-HT2A.

  • D2 Source: Rat striatum membranes or CHO-K1 cells expressing human D2L.

  • Radioligands:

    
     (for 5-HT2A), 
    
    
    
    (for D2).

Protocol:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[2]

  • Incubation Setup (96-well plate):

    • Total Binding: 150

      
      L Membrane + 50 
      
      
      
      L Buffer + 50
      
      
      L Radioligand (0.5 nM final).
    • Non-Specific Binding (NSB): Add 10

      
      M Methysergide (for 5-HT2A) or 10 
      
      
      
      M Haloperidol (for D2).
    • Test Compounds: Add benzisothiazole derivative at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count in a MicroBeta counter.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Data Summary & Comparative Analysis

The following table illustrates the binding profiles of key benzisothiazole piperazines compared to reference antipsychotics. Note the high affinity for 5-HT2A relative to D2 for the benzisothiazoles.

CompoundScaffold Type5-HT2A

(nM)
D2

(nM)
Ratio (D2 / 5-HT2A)Clinical Profile
Ziprasidone Benzisothiazole0.424.811.4 Atypical (Low EPS)
Perospirone Benzisothiazole0.601.42.3 Atypical
Risperidone Benzisoxazole0.163.119.4 Atypical
Haloperidol Butyrophenone78.00.70.009 Typical (High EPS)

Data compiled from receptor binding databases and comparative studies (See References).

Mechanism of Action: The Signaling Pathway

The therapeutic efficacy relies on the dual modulation of dopaminergic and serotonergic pathways.

  • Mesolimbic D2 Blockade: Reduces positive symptoms (hallucinations).[3]

  • Nigrostriatal 5-HT2A Blockade: Disinhibits dopamine release in the striatum, counteracting the D2 blockade locally and preventing EPS.

MOA_Pathway Drug Benzisothiazole Piperazine (e.g., Ziprasidone) D2 D2 Receptor (Mesolimbic) Drug->D2 Antagonism HT2A 5-HT2A Receptor (Nigrostriatal) Drug->HT2A Potent Antagonism PosSymp Reduced Positive Symptoms (Therapeutic) D2->PosSymp Inhibits Overactivity Dopamine Increased Dopamine Release (Striatum) HT2A->Dopamine Disinhibition EPS Prevention of EPS (Side Effect Mitigation) Dopamine->EPS Compensates D2 Block

Figure 2: Dual signaling mechanism. Strong 5-HT2A antagonism (Green) counterbalances the motor side effect risks of D2 antagonism (Red).

References

  • Synthesis of 3-(1-Piperazinyl)

    • Source: ChemicalBook & GuideChem.
    • URL:

  • Ziprasidone Pharmacology & Binding Profile

    • Title: The Psychopharmacology of Ziprasidone: Receptor-Binding Properties.[4][5]

    • Source: J Clin Psychiatry (via PubMed/Psychi
    • URL:

  • Perospirone Binding Data

    • Title: Perospirone: A Novel Atypical Antipsychotic.[6]

    • Source: NC
    • URL:

  • Radioligand Binding Assay Protocols

    • Title: Radioligand Binding Assay Protocol for 5-HT2A and D2.
    • Source: Gifford Bioscience / Eurofins.
    • URL:

  • Benzisothiazole Patent Literature

    • Title: Process for preparation of 3-piperazinylbenzisothiazoles (US P
    • Source: Google P
    • URL:

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and GHS Classification of 3-(1-Piperazinyl)-1,2-benzisothiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-(1-Piperazinyl)-1,2-benzisothiazole in Medicinal Chemistry 3-(1-Piperazinyl)-1,2-benzisothiazole is a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(1-Piperazinyl)-1,2-benzisothiazole in Medicinal Chemistry

3-(1-Piperazinyl)-1,2-benzisothiazole is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its molecular structure, which features a benzisothiazole nucleus fused with a piperazine ring, makes it a valuable building block in the synthesis of various therapeutic agents. This compound is most notably recognized as a key intermediate in the production of Ziprasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[2] The versatile nature of the benzisothiazole scaffold and the pharmacokinetic advantages often conferred by the piperazine moiety also position this compound as a subject of ongoing research for the development of novel drugs targeting neurological disorders and potentially as an antimicrobial agent.[1]

Given its integral role in pharmaceutical synthesis and research, a thorough understanding of the safety profile and handling requirements of 3-(1-Piperazinyl)-1,2-benzisothiazole is paramount for ensuring the well-being of laboratory personnel and the integrity of research and development activities. This guide provides a comprehensive overview of its Globally Harmonized System (GHS) classification, the toxicological underpinnings of these classifications, and detailed protocols for its safe handling.

GHS Hazard Classification: A Detailed Overview

3-(1-Piperazinyl)-1,2-benzisothiazole is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several key hazard designations. The following table summarizes its GHS classification based on available safety data sheets.[3]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin SensitizationCategory 1H317: May cause an allergic skin reactionWarning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarning
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn childWarning
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic lifeWarning
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effectsWarning

It is important to note that some sources may also classify this compound under Acute Toxicity, Oral, Category 3 (H301: Toxic if swallowed) and Skin Irritation, Category 2 (H315: Causes skin irritation), which would necessitate a "Danger" signal word and the skull and crossbones pictogram.[4][5] Given this variation, it is prudent to handle the compound with the higher degree of caution associated with these more severe classifications.

Understanding the Toxicological Basis of GHS Classifications

Acute Oral Toxicity (Category 4 - Harmful if swallowed)

This classification suggests that ingestion of a relatively small quantity of the substance may cause adverse health effects. For a substance to be classified as Category 4 for acute oral toxicity, the LD50 (the dose that is lethal to 50% of a test population) is typically in the range of 300 to 2000 mg/kg of body weight for rats.

Skin Sensitization (Category 1 - May cause an allergic skin reaction)

This classification indicates that the substance can cause an allergic response following skin contact.[3] This is a significant concern for laboratory personnel who may handle the compound regularly. The benzisothiazole class of compounds is known for its potential to act as skin sensitizers.[6]

Serious Eye Irritation (Category 2 - Causes serious eye irritation)

This classification is based on evidence that the compound can cause significant, but reversible, eye irritation.[3] Studies on similar benzisothiazole derivatives have shown them to be strong eye irritants.[1]

Reproductive Toxicity (Category 2 - Suspected of damaging fertility or the unborn child)

This is a critical hazard for researchers of child-bearing potential. A Category 2 classification for reproductive toxicity is assigned when there is some evidence from human or animal studies indicating potential adverse effects on sexual function and fertility, or on the development of the offspring, but the evidence is not conclusive enough for a Category 1 classification.[3] This often means that adverse effects were observed in animal studies in the absence of other toxic effects, or if they occurred alongside other toxic effects, the reproductive harm is not considered a secondary consequence.

Aquatic Toxicity (Acute and Chronic, Category 1 - Very toxic to aquatic life with long lasting effects)

This classification highlights the significant danger this compound poses to aquatic ecosystems.[3] Category 1 for acute aquatic toxicity is assigned to substances that have an EC50 or LC50 value of ≤ 1 mg/L for fish, crustaceans, or algae. The chronic Category 1 classification indicates that the substance is not rapidly degradable and has a high potential for bioaccumulation, leading to long-term adverse effects in the aquatic environment.

Experimental Protocols for Safe Handling

Given the GHS classification, particularly the potential for skin sensitization and reproductive toxicity, a stringent set of handling protocols is essential. The following procedures should be implemented as a minimum standard when working with 3-(1-Piperazinyl)-1,2-benzisothiazole.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of containment.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Double gloving with nitrile gloves is recommended. Gloves should be changed immediately if contamination is suspected.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.

    • Lab Coat: A clean, buttoned lab coat should be worn at all times. For larger quantities, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: If there is a risk of generating dust outside of a containment hood, a properly fitted respirator with a particulate filter (e.g., N95 or P100) should be used.

Weighing and Dispensing Protocol

This protocol is designed to minimize the generation and dispersal of airborne particles.

  • Preparation: Decontaminate the weighing area and the exterior of the chemical container before starting.

  • Containment: Perform all weighing and dispensing activities within a chemical fume hood or a balance enclosure.

  • Technique: Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth or a specialized laboratory cleaning wipe. Do not use dry sweeping or compressed air.

  • Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) in a designated hazardous waste container.

Spill and Decontamination Procedures

Prompt and appropriate action is crucial in the event of a spill.

  • Evacuation: If a significant spill occurs, evacuate the immediate area and alert others.

  • Assessment: From a safe distance, assess the extent of the spill and determine if you have the appropriate training and equipment to handle it. If not, contact your institution's environmental health and safety department.

  • Containment: For small spills, cover the area with an absorbent material suitable for chemical spills.

  • Neutralization/Decontamination: There is no specific neutralizing agent for this compound. Decontaminate the area by carefully wiping with a damp cloth and a suitable laboratory detergent. Multiple cleaning cycles may be necessary.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

The Role of 3-(1-Piperazinyl)-1,2-benzisothiazole in Ziprasidone Synthesis: A Mechanistic Overview

3-(1-Piperazinyl)-1,2-benzisothiazole is a crucial precursor in the synthesis of Ziprasidone. The synthesis generally involves the alkylation of the secondary amine of the piperazine ring with a suitable electrophile. A common route involves the reaction of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one in the presence of a base, such as sodium carbonate, and often a catalyst like sodium iodide.[2]

Ziprasidone_Synthesis cluster_product Product A 3-(1-Piperazinyl)-1,2-benzisothiazole D Ziprasidone A->D Alkylation B 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one B->D C Base (e.g., Na2CO3) Catalyst (e.g., NaI)

Caption: Synthetic pathway for Ziprasidone.

Chemical Stability and Reactivity

While specific stability data for 3-(1-Piperazinyl)-1,2-benzisothiazole is limited, general knowledge of benzothiazole and piperazine derivatives provides some insight.

  • Stability: The compound is generally stable under normal laboratory conditions. However, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is also recommended to store it under an inert atmosphere as it may be sensitive to air and heat.

  • Reactivity: The piperazine moiety contains a secondary amine, which is nucleophilic and will react with electrophiles, as demonstrated in its reaction to form Ziprasidone. It is incompatible with strong oxidizing agents.

Conclusion: A Commitment to Safety and Scientific Integrity

3-(1-Piperazinyl)-1,2-benzisothiazole is an indispensable tool in modern medicinal chemistry, particularly in the development of treatments for central nervous system disorders. Its utility, however, is matched by a significant hazard profile that demands respect and careful management. By understanding and implementing the GHS classifications and safe handling protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound. A steadfast commitment to safety is not only a regulatory requirement but also a cornerstone of scientific excellence, ensuring that the pursuit of therapeutic innovation does not come at the cost of personal or environmental well-being.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. [Link]

  • New Drug Approvals. Ziprasidone. [Link]

  • TSI Journals. Simple and efficient methods to ziprasidone, an anti-psychotic drug substance. [Link]

  • Australian Government Department of Health. Benzisothiazolinone and its salts: Human health tier II assessment. [Link]

  • Google Patents. CN101450946B - Synthetic method of ziprasidone.
  • Google Patents. US20090047354A1 - process for the preparation of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl) ethyl)-6-chloro-1, 3-dihydro-2h-indol-2-one hydrochloride (ziprasidone hydrochloride)
  • Technical Disclosure Commons. Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. [Link]

  • Yaozhi. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox. [Link]

Sources

Foundational

Comparative Technical Guide: 1,2-Benzisothiazole vs. 2,1-Benzisothiazole

The following technical guide details the structural, synthetic, and functional divergences between the 1,2-benzisothiazole and 2,1-benzisothiazole isomers. Executive Summary The benzisothiazole scaffold exists in two di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between the 1,2-benzisothiazole and 2,1-benzisothiazole isomers.

Executive Summary

The benzisothiazole scaffold exists in two distinct isomeric forms determined by the position of the heteroatoms within the fused isothiazole ring. While 1,2-benzisothiazole (benzo[d]isothiazole) is a stable, pharmacologically privileged motif found in blockbuster antipsychotics and biocides, its isomer 2,1-benzisothiazole (benzo[c]isothiazole; thioanthranil) is a reactive, quinoid-like system often associated with genotoxicity and synthetic instability.

This guide provides a rigorous analysis of their electronic structures, divergent synthetic architectures, and reactivity profiles to support decision-making in medicinal chemistry and lead optimization.

Feature1,2-Benzisothiazole2,1-Benzisothiazole
IUPAC Name Benzo[d]isothiazoleBenzo[c]isothiazole
Heteroatom Order Sulfur (1), Nitrogen (2)Nitrogen (1), Sulfur (2)
Electronic Character Aromatic (Benzenoid)o-Quinoid / Hypervalent Sulfur
Stability High (Acid/Base stable)Low (Prone to ring opening)
Key Application Antipsychotics (Lurasidone), Biocides (BIT)Synthetic intermediate, Dye chemistry
Toxicity Profile Generally safe (e.g., Saccharin)Potential Mutagen/Genotoxin

Electronic Structure & Aromaticity

The fundamental difference in reactivity stems from the contribution of resonance structures to the stability of the fused benzene ring.

1,2-Benzisothiazole (Benzenoid)

The 1,2-isomer maintains a high degree of aromaticity in the benzene ring. The


-electrons are delocalized effectively, rendering the system stable against nucleophilic attack under mild conditions. It functions as a bioisostere of indole, with the sulfur atom modulating lipophilicity and metabolic stability.
2,1-Benzisothiazole (Quinoid)

The 2,1-isomer exhibits significant ortho-quinoid character. The resonance contribution requires the disruption of the benzene ring's aromaticity to accommodate the N=S double bond character, often described involving hypervalent sulfur or charge-separated canonical forms. This energetic penalty makes the 2,1-ring system highly susceptible to ring cleavage and cycloaddition reactions.

IsomerComparison cluster_12 1,2-Benzisothiazole (Stable) cluster_21 2,1-Benzisothiazole (Reactive) Struct12 Structure: S(1)-N(2) Bond Benzenoid Ring Prop12 Properties: High Aromaticity Planar Geometry Weak Base Struct12->Prop12 confers Struct21 Structure: N(1)=S(2) Bond o-Quinoid Character Prop21 Properties: Lower Resonance Energy Susceptible to Ring Opening Electrophilic Sulfur Struct21->Prop21 causes

Figure 1: Structural causality linking heteroatom placement to electronic stability.

Synthetic Architectures

The synthesis of these isomers requires fundamentally different disconnections due to the polarity of the S-N bond.

Synthesis of 1,2-Benzisothiazole

The standard industrial route involves the oxidative cyclization of thiosalicylic acid derivatives or the reaction of 2-cyanophenyl sulfides.

Protocol: Oxidative Cyclization from Dithiosalicylic Acid

  • Chlorination: Reflux dithiosalicylic acid with thionyl chloride (

    
    ) to generate the acid chloride.
    
  • Amidation: Treat with ammonia (

    
    ) or an amine to form the amide.
    
  • Cyclization: Oxidative closure is often spontaneous or catalyzed by mild oxidants, forming the S-N bond.

Synthesis of 2,1-Benzisothiazole

Accessing the 2,1-isomer is more challenging and typically utilizes the "Davis" type construction or oxidative cyclization of o-aminothio-precursors.

Protocol: Oxidative Cyclization of 2-Aminophenylmethanethiol This method avoids the formation of tars common with other routes.

  • Precursor Prep: Reduce o-aminobenzoic acid derivatives to 2-aminophenylmethanethiol.

  • Oxidation: Treat the thiol (1.0 equiv) with Iodine (

    
    ) in 2M NaOH (pH > 13).
    
  • Isolation: Extract immediately with ether to prevent polymerization.

    • Note: Yields are typically moderate (~60%) due to disulfide dimer formation.

Alternative: Thionyl Chloride Route Heating o-benzylaniline with


 yields 3-phenyl-2,1-benzisothiazole via an N-sulfinyl intermediate that cyclizes onto the benzylic carbon.

SynthesisRoutes cluster_Syn12 1,2-Benzisothiazole Route cluster_Syn21 2,1-Benzisothiazole Route Start12 Dithiosalicylic Acid Step12a SOCl2 / Reflux Start12->Step12a Step12b NH3 / Amidation Step12a->Step12b Prod12 1,2-Benzisothiazolin-3-one (Saccharin/BIT precursor) Step12b->Prod12 Start21 2-Aminophenylmethanethiol Step21a I2 / NaOH (pH 13) Start21->Step21a Step21b Oxidative Cyclization Step21a->Step21b Prod21 2,1-Benzisothiazole Step21b->Prod21

Figure 2: Divergent synthetic pathways.[1][2] 1,2-isomers utilize carboxyl-thiol condensation; 2,1-isomers utilize amino-thiol oxidation.

Reactivity Profiles & Stability

Electrophilic Substitution[4][5]
  • 1,2-Benzisothiazole: Nitration and halogenation occur predominantly at C-4 and C-7 (the benzene ring positions alpha to the ring fusion). The heterocycle deactivates the ring, but the benzene moiety remains the nucleophile.

  • 2,1-Benzisothiazole: Reactivity is anomalous. Nitration favors C-5 and C-7 . The o-quinoid nature makes the ring system susceptible to addition-elimination pathways rather than pure SEAr.

Ring Cleavage (The Critical Differentiator)

The 2,1-benzisothiazole ring is chemically fragile.

  • Reaction: Treatment with strong bases or nucleophiles often leads to ring opening to form o-aminothio-derivatives.

  • Mechanism: Nucleophilic attack at the sulfur atom (which is electropositive due to the N=S bond) cleaves the S-N bond.

  • Contrast: 1,2-Benzisothiazoles (especially the 3-one derivatives like BIT) are stable enough to serve as industrial preservatives in aqueous media at high pH.

Medicinal Chemistry & Bioisosterism

1,2-Benzisothiazole: The "Safe" Scaffold

This isomer is a validated pharmacophore in neuropsychiatry.

  • Examples: Lurasidone (Latuda), Ziprasidone (Geodon).

  • Role: Acts as a bioisostere for indole or benzothiophene, improving metabolic stability and receptor binding affinity (specifically 5-HT and D2 receptors).

  • Safety: Extensive tox data exists; generally non-mutagenic.

2,1-Benzisothiazole: The "Alert" Scaffold
  • Bioactivity: Derivatives show weak antimicrobial activity but are rarely potent.

  • Toxicity: Studies (e.g., Zani et al.) indicate that many 2,1-benzisothiazoles, particularly nitro-substituted ones, exhibit genotoxic and mutagenic properties in Ames tests.

  • Recommendation: Avoid this scaffold in early drug discovery unless the specific N=S functionality is critical for a covalent mechanism of action.

References

  • Synthesis and Properties of 2,1-Benzisothiazoles Source: Davis, M. Advances in Heterocyclic Chemistry, Vol 14. Academic Press, 1972. Context: Foundational review of the synthesis and reactivity of the 2,1-isomer.
  • Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties Source: Zani, F., et al. Farmaco, 1994. URL:[Link] Context: Establishes the genotoxicity profile of the 2,1-isomer.

  • Source:Comprehensive Heterocyclic Chemistry III, Elsevier, 2008.

Sources

Exploratory

Strategic Sourcing and Quality Assurance of 3-(1-Piperazinyl)-1,2-benzisothiazole

Topic: Commercial Suppliers & Technical Validation of High Purity 3-(1-Piperazinyl)-1,2-benzisothiazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in CNS Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers & Technical Validation of High Purity 3-(1-Piperazinyl)-1,2-benzisothiazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in CNS Drug Development.

A Technical Guide to the Critical Intermediate of Ziprasidone

Executive Summary

3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0), often abbreviated as PBIT or BITP , is the pharmacophore scaffold responsible for the serotonergic and dopaminergic affinity of the atypical antipsychotic Ziprasidone (Geodon/Zeldox).

In drug development, PBIT is not merely a building block; it is a Critical Quality Attribute (CQA) determinant.[1] The purity of this intermediate directly dictates the impurity profile of the final API.[1] Specifically, the presence of the "symmetric dimer" impurity in PBIT is notoriously difficult to purge downstream, often leading to batch failure in late-stage GMP manufacturing.[1]

This guide provides a scientifically grounded framework for sourcing, validating, and handling high-purity PBIT, moving beyond simple catalog searching to rigorous vendor qualification.[1]

Chemical Profile & Criticality

The Pharmacophore

PBIT contains the benzisothiazole ring fused to a piperazine moiety.[2][3][4] This structure mimics the endogenous neurotransmitters serotonin and dopamine, allowing the final drug to act as an antagonist at D2 and 5-HT2A receptors.[1]

  • IUPAC Name: 3-(piperazin-1-yl)-1,2-benzothiazole[4][5][6][7]

  • Molecular Formula: C₁₁H₁₃N₃S

  • Molecular Weight: 219.31 g/mol [6][8][9][10][11]

  • Solubility: Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1]

The "Double-Headed" Impurity Risk

The primary synthesis route involves the nucleophilic attack of piperazine on 3-chloro-1,2-benzisothiazole.

  • The Trap: Piperazine is a diamine. If the stoichiometry is not strictly controlled (i.e., if piperazine is not in large excess), the mono-substituted PBIT can react with another molecule of 3-chloro-1,2-benzisothiazole.[1]

  • The Result: Formation of 3,3'-(1,4-piperazinediyl)bis(1,2-benzisothiazole) (The Dimer).[1]

  • Impact: This dimer is structurally similar to PBIT and Ziprasidone, making it a "sticky" impurity that co-elutes in standard HPLC purification steps.[1]

Supplier Landscape & Qualification Strategy

Sourcing PBIT requires distinguishing between Catalog Resellers (suitable for mg-scale discovery) and Process-Capable Manufacturers (suitable for kg-scale GLP/GMP batches).

Tiered Supplier List
Supplier TierRecommended VendorsTypical PurityApplication Context
Tier 1: Global GMP/Catalog Merck (Sigma-Aldrich) , TCI Chemicals ≥98.0% (HPLC)Reference Standards, Analytical Method Validation. High cost, high documentation.[1]
Tier 2: Specialized Research BLD Pharm , Chem-Impex , Santa Cruz (SCBT) ≥98%Medicinal Chemistry (SAR studies), Early Process R&D.[1]
Tier 3: Bulk/Process Angene Chemical , Enamine , Pharmaffiliates ≥99% (Custom)Pilot Plant, Scale-up, GMP Starting Material sourcing.[1]
Supplier Qualification Decision Tree

Visualizing the logic for selecting a vendor based on development stage.

SupplierSelection Start Start: Define Requirement Scale What is the Scale? Start->Scale Purity Is Purity >99.5% Required? Scale->Purity < 100g (R&D) Impurity Is Dimer Impurity <0.1%? Scale->Impurity > 1kg (Pilot/GMP) Catalog Select Tier 1/2 Catalog Vendor (Sigma, TCI, BLD) Purity->Catalog No (>98% OK) Custom Select Tier 3 Process Vendor (Request CoA for Dimer) Purity->Custom Yes Impurity->Custom Yes (Confirmed via CoA) Reject REJECT BATCH (Risk of Downstream Failure) Impurity->Reject No / Unknown

Figure 1: Decision logic for sourcing PBIT. Note the critical checkpoint for "Dimer Impurity" when scaling up, as catalog grade (>98%) often contains 0.5-1.0% dimer, which is unacceptable for GMP starting materials.

Technical Validation: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical intermediates. You must verify the material using a method capable of resolving the dimer.

Impurity Profiling Logic
  • Target: 3-(1-Piperazinyl)-1,2-benzisothiazole (Retention Time ~ 5-7 min).

  • Critical Impurity: 3,3'-Bis-benzisothiazole dimer (Retention Time ~ 12-15 min).

  • Mechanism: The dimer is significantly more lipophilic (two aromatic systems) and will elute later on a Reverse Phase column.

Standardized HPLC Protocol

This method is adapted from validated Ziprasidone impurity assays [1, 2].

  • Instrument: HPLC with PDA/UV detector (Agilent 1200/1260 or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 6.0) or 0.1% Formic Acid (for MS).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: 254 nm (aromatic ring) and 215 nm (amide/amine sensitivity).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 90 10 Equilibration
15.0 40 60 Elution of PBIT & Polar Impurities
20.0 10 90 Dimer Elution (Wash)

| 25.0 | 90 | 10 | Re-equilibration |

Acceptance Criteria:

  • Purity: Area % ≥ 98.0%.

  • Dimer Content: Area % ≤ 0.15% (for GMP use).

  • Resolution: Rs > 2.0 between PBIT and nearest peak.

Synthesis & Impurity Pathway Visualization

Understanding how the impurities form allows you to audit suppliers by asking about their synthesis method.

SynthesisPathway SM1 3-Chloro-1,2-benzisothiazole Reaction Nucleophilic Aromatic Substitution (SnAr) SM1->Reaction SM2 Piperazine (Must be in Excess) SM2->Reaction > 3.0 Equivalents Product PBIT (Target Intermediate) Reaction->Product Major Pathway Impurity Dimer Impurity (3,3'-Bis...) Reaction->Impurity Side Reaction (If Piperazine < 2.0 eq)

Figure 2: Synthesis pathway showing the causality of dimer formation.[1] Suppliers using low equivalents of piperazine to save cost will inevitably produce high-dimer material.

Handling and Stability

  • Storage: PBIT is an amine and can be sensitive to oxidation over long periods. Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) [3].

  • Hygroscopicity: The hydrochloride salt form (CAS 87691-88-1) is hygroscopic. The free base (CAS 87691-87-0) is more stable but should still be kept desiccated.

  • Safety: Classified as Irritant (Skin/Eye).[4] Use standard PPE.[13]

References

  • Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Process for the preparation of ziprasidone. European Patent Office (EP1975169). Describes the coupling of PBIT and the criticality of halide salts. Available at: [Link][1]

  • Ziprasidone Hydrochloride - Impurity A (PBIT). Pharmaffiliates Analytics. Available at: [Link][1][3][14]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole from 3-chloro-1,2-benzisothiazole

Introduction and Mechanistic Context 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0) is a highly valued heterocyclic building block in pharmaceutical development[1]. It serves as the critical penultimate intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0) is a highly valued heterocyclic building block in pharmaceutical development[1]. It serves as the critical penultimate intermediate in the synthesis of several atypical antipsychotics, most notably ziprasidone, perospirone, and tiospirone[2][3]. These active pharmaceutical ingredients (APIs) function as potent serotonin (5-HT2) and dopamine (D2) receptor antagonists[4][5].

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 3-chloro-1,2-benzisothiazole (CAS: 7716-66-7), features a highly electrophilic carbon at the 3-position, activated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms within the fused heteroaromatic ring[2][6]. When reacted with piperazine, the secondary amine acts as the nucleophile, displacing the chloride leaving group to form the target compound[2][4].

The Challenge of Chemoselectivity

Because piperazine is a symmetrical diamine, the newly formed mono-adduct (3-(1-piperazinyl)-1,2-benzisothiazole) retains a reactive secondary amine. If stoichiometric control is not strictly maintained, this mono-adduct will react with a second equivalent of 3-chloro-1,2-benzisothiazole to form an unwanted, highly insoluble dimer: 3,3'-(1,4-piperazinediyl)bis(1,2-benzisothiazole) [7]. To suppress this bis-alkylation, the reaction is driven by a significant molar excess of piperazine or optimized through specific solvent-mediated precipitation[8][9].

Experimental Design & Condition Optimization

To maximize the yield of the mono-adduct while minimizing dimer formation, various synthetic routes have been developed. The table below summarizes the causality behind different solvent and temperature choices documented in process chemistry literature.

Table 1: Optimization of Reaction Conditions for SNAr Synthesis

MethodSolvent SystemTemp (°C)Piperazine (Eq)Time (h)Yield (%)Mechanistic Insight / CausalityRef
A Neat (No solvent)12015.02047.0Relies on massive piperazine excess to prevent dimerization, but suffers from poor mass transfer and lower yields.[8]
B Ethanol801.23685.0Lower temperature reduces the SNAr rate, requiring 36 hours, but minimizes thermal degradation.[4]
C tert-Butanol1215.22480.0Highly reproducible bench-scale method. Allows for direct downstream isolation of the pure hydrochloride salt.[10]
D Chlorobenzene / Ethylene Glycol1202.5392.4Industrial optimization. The biphasic/polar nature accelerates the reaction, drastically reducing both time and piperazine equivalents.[9]

Scientist's Note: For laboratory-scale synthesis and high-purity API intermediate generation, Method C is preferred due to its robust acid-base workup, which self-validates the removal of both unreacted piperazine and the bis-adduct impurity.

Experimental Workflow & Logical Relationships

SynthesisWorkflow R1 3-Chloro-1,2-benzisothiazole (Electrophile) Rxn SNAr Reaction 100–120 °C, t-Butanol R1->Rxn R2 Piperazine (Nucleophile, >5 eq) R2->Rxn Quench Aqueous Quench & Filtration (Removes Bis-adduct Impurity) Rxn->Quench Ext Alkaline Extraction (pH 12.2) (Partitions Free Base into Toluene) Quench->Ext Cryst Acidification (pH 3.8) (Selective HCl Salt Crystallization) Ext->Cryst Prod 3-(1-Piperazinyl)-1,2-benzisothiazole HCl (Target API Intermediate) Cryst->Prod

Workflow for the synthesis and purification of 3-(1-Piperazinyl)-1,2-benzisothiazole.

Detailed Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

This protocol is adapted from validated procedures utilizing tert-butanol as the reaction medium, followed by a rigorous acid-base extraction to ensure pharmaceutical-grade purity[7][10].

Reagents and Equipment
  • 3-Chloro-1,2-benzisothiazole : 19.45 g (0.11 mol)[10]

  • Anhydrous Piperazine : 49.4 g (0.57 mol, ~5.2 eq)[10]

  • Solvents : tert-Butanol, Toluene, Isopropanol, Deionized Water.

  • Reagents : 50% Aqueous NaOH, Concentrated HCl.

  • Equipment : 300 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, nitrogen line.

Step-by-Step Methodology

Phase 1: Reaction Execution

  • Preparation : Purge the 300 mL flask with nitrogen. Add anhydrous piperazine (49.4 g) and tert-butanol (10 mL). Heat the oil bath to 100 °C to melt the piperazine and establish a stirrable medium[10].

    • Causality: Nitrogen prevents the oxidative degradation of piperazine at elevated temperatures. Mechanical stirring is mandatory as the mixture becomes highly viscous.

  • Controlled Addition : Dissolve 3-chloro-1,2-benzisothiazole (19.45 g) in tert-butanol (10 mL). Transfer this to the dropping funnel and add it dropwise to the reaction flask over 20 minutes[10].

    • Causality: The SNAr reaction is highly exothermic. Dropwise addition controls the internal temperature (maintaining it between 112–118 °C), preventing thermal runaway and subsequent impurity generation[10].

  • Reflux : Elevate the bath temperature to achieve a gentle reflux (121 °C) and maintain for 24 hours[10].

    • Self-Validation: Monitor reaction completion via TLC (Silica, DCM:MeOH 9:1). The high-Rf starting material should be completely consumed, replaced by a low-Rf polar spot.

Phase 2: Quench and Impurity Filtration 4. Quench : Cool the reaction mixture to 85 °C and slowly add 120 mL of deionized water[10]. 5. Filtration : Filter the resulting turbid solution through a pad of Celite® (diatomaceous earth). Wash the filter cake with 60 mL of a 1:1 tert-butanol/water solution[7][10].

  • Causality: The bis-adduct (dimer) is practically insoluble in aqueous alcohol mixtures. This filtration step physically strips the most problematic impurity from the crude mixture early in the workup[7].

Phase 3: Acid-Base Extraction 6. Alkaline Partitioning : Combine the filtrate and washings. Adjust the pH to exactly 12.2 using 50% aqueous NaOH[10]. 7. Extraction : Extract the aqueous solution with toluene (1 × 200 mL, then 1 × 100 mL). Combine the toluene layers and wash with 75 mL of water[10].

  • Causality: At pH > 12, the target mono-adduct is fully deprotonated (free base) and lipophilic, partitioning cleanly into the toluene layer. The vast excess of unreacted piperazine remains highly soluble in the alkaline aqueous phase[9][10].

Phase 4: Hydrochloride Salt Crystallization 8. Concentration : Concentrate the washed toluene layer in vacuo at 48 °C down to a volume of ~90 mL[10]. 9. Acidification : Add isopropanol (210 mL) to the concentrate. Slowly add concentrated HCl dropwise until the pH reaches exactly 3.8 (requires approx. 7.6 mL)[10].

  • Causality: A pH of 3.8 selectively protonates the more basic aliphatic secondary amine of the piperazine ring without over-protonating the benzisothiazole nitrogens, triggering the precipitation of the mono-hydrochloride salt[10].
  • Isolation : Cool the resulting slurry to 0 °C and granulate for 45 minutes. Filter the precipitate, wash with 50 mL of cold isopropanol, and dry in vacuo at 40 °C[10].
  • Yield: ~23.59 g (80% theoretical yield) of off-white crystalline solid[10].

Analytical Characterization

To validate the structural integrity and purity of the synthesized API intermediate, the following analytical benchmarks should be met:

  • Appearance : White to off-white crystalline powder[2].

  • Melting Point (Free Base) : 89–90 °C[9].

  • Melting Point (HCl Salt) : ~280 °C (Decomposes)[8].

  • Mass Spectrometry (ESI) : m/z calculated for C11H13N3S: 219.31; Found: 220.33 [M+H]+[4].

  • 1H NMR (400 MHz, CDCl3) : δ = 7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H), 4.14 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H)[4].

  • 13C NMR (100 MHz, DMSO+CDCl3) : 166.8, 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8, 53.6, 49.2, 46.6, 45.1[4].

References

  • Guidechem. 3-(1-Piperazinyl)-1,2-benzisothiazole 87691-87-0 wiki. 2

  • ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis. 4

  • New Drug Approvals. Ziprasidone. 3

  • Google Patents. US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives. 8

  • ChemicalBook. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis. 10

  • DrugFuture. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库. 11

  • TSI Journals. Simple and efficient methods to ziprasidone, an anti-psychotic drug substance. 5

  • Google Patents. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles. 9

  • Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.7

  • LookChem. Cas 7716-66-7, 3-Chloro-1,2-benzisothiazole. 6

  • ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0. 1

Sources

Method

Recrystallization solvents for purifying 3-(1-Piperazinyl)-1,2-benzisothiazole

Application Note: Recrystallization & Purification Protocols for 3-(1-Piperazinyl)-1,2-benzisothiazole Executive Summary 3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) is a critical heterocyclic intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization & Purification Protocols for 3-(1-Piperazinyl)-1,2-benzisothiazole

Executive Summary

3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) is a critical heterocyclic intermediate in the synthesis of atypical antipsychotics, most notably Ziprasidone (Geodon) and Perospirone .[1][2] Its purity is paramount, as carryover impurities—specifically unreacted 3-chloro-1,2-benzisothiazole, dimerized byproducts, and residual piperazine—can lead to genotoxic impurities in the final API.[1][2]

This guide provides an evidence-based approach to purifying PBIT. Unlike simple organic solids, PBIT’s basic piperazine tail allows for "chemical purification" (Acid/Base swing) combined with traditional thermal recrystallization.[1][2]

Key Physicochemical Data:

  • CAS: 87691-87-0[1][2][3][4][5]

  • Molecular Weight: 219.31 g/mol [1][2][3][4][5][6]

  • Melting Point: 89–90 °C (Free Base)[1][2][7]

  • Solubility Profile: Soluble in Toluene, DCM, Ethyl Acetate (hot); Insoluble in Water; Moderately soluble in Isopropanol (IPA).[1][2]

Solvent Selection Logic & Impurity Control

The purification strategy must address three distinct classes of impurities. The choice of solvent is dictated by which impurity is dominant in the crude stream.[2]

Impurity ClassChemical NatureRecommended Solvent StrategyMechanism of Action
Excess Piperazine Highly polar, basic, water-soluble.[1][2]Water / IPA Wash Piperazine has high aqueous solubility; PBIT is hydrophobic.[2] Water washes remove bulk piperazine.[2][8]
Starting Material (3-chloro-1,2-benzisothiazole)Non-polar, neutral/weakly basic.[1][2]Acid/Base Extraction PBIT is protonated at pH < 4 and moves to the aqueous phase; neutral chloro-impurity remains in the organic phase.[2]
Dimers (Bis-derivatives)High MW, lipophilic.[1][2]Ethyl Acetate or Toluene Thermal recrystallization.[2] Dimers often have lower solubility and precipitate first or remain in mother liquor depending on concentration.[2]

Experimental Protocols

Protocol A: Thermal Recrystallization (Ethyl Acetate)

Best for: Polishing crude material that has already undergone a preliminary aqueous wash.[1][2]

Rationale: Ethyl Acetate (EtOAc) offers a steep solubility curve for PBIT.[2] It dissolves the compound readily at reflux (approx. 77°C) but shows poor solubility at 0–5°C, maximizing recovery while rejecting non-polar oily impurities.[1][2]

Procedure:

  • Charge: Place 10.0 g of crude PBIT into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (30 mL) . (Ratio: ~3 mL/g).[2]

  • Reflux: Heat the mixture to reflux. If the solid does not completely dissolve, add EtOAc in 2 mL increments until a clear yellow solution is obtained.[1][2]

    • Note: Do not exceed 5 mL/g.[2] If insolubles persist, they are likely inorganic salts; filter the hot solution.[1][2]

  • Cooling: Remove heat and allow the solution to cool slowly to room temperature (20–25°C) over 1 hour with gentle stirring. Rapid cooling may trap impurities.[2]

  • Crystallization: Cool the flask in an ice-water bath (0–5°C) for 2 hours. White to pale-yellow crystals should form.[1][2][4]

  • Isolation: Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with cold Ethyl Acetate (5–10 mL) .

  • Drying: Dry under vacuum at 40–45°C for 6 hours.

    • Expected Yield: 65–75%[1][2]

    • Target Purity: >99.0% (HPLC)

Protocol B: Acid-Base "Chemical" Purification

Best for: Crude reaction mixtures containing significant starting material (3-chloro-1,2-benzisothiazole).[1][2][8]

Rationale: This method leverages the basicity of the piperazine nitrogen (


).[2] By converting PBIT to its water-soluble hydrochloride salt, non-basic organic impurities can be washed away with toluene or DCM.[1][2]

Procedure:

  • Dissolution: Dissolve 20.0 g of crude PBIT in Toluene (100 mL) .

  • Acid Extraction: Add 1M Hydrochloric Acid (100 mL) . Stir vigorously for 15 minutes.

    • Mechanism:[1][2][8][9][10] PBIT moves into the aqueous layer as the HCl salt.[2] Neutral impurities stay in Toluene.[2]

  • Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (product).[2] Discard the upper organic layer (waste).[2]

  • Wash: Wash the aqueous acidic layer once with Toluene (30 mL) to ensure removal of all organics.[2]

  • Precipitation: Cool the aqueous layer to 10°C. Slowly add 50% NaOH solution dropwise until pH reaches 10–11.

    • Observation: PBIT will precipitate as a free base solid.[2]

  • Filtration: Filter the precipitated solid.

  • Water Wash: Wash the cake copiously with water to remove NaCl salts and residual piperazine.[2]

  • Drying: Dry in a vacuum oven at 45°C.

Workflow Visualization

The following diagram illustrates the decision matrix for purifying PBIT based on the crude profile.

PBIT_Purification Start Crude Reaction Mixture (PBIT + Impurities) Wash 1. Water Wash (Removes Excess Piperazine) Start->Wash Check Impurity Profile Check Wash->Check RouteA High Neutral Impurities (Starting Material) Check->RouteA Contains 3-chloro-benzisothiazole RouteB High Purity (>90%) Needs Polishing Check->RouteB Mainly PBIT AcidBase 2. Acid/Base Extraction (Protocol B) RouteA->AcidBase Recryst 3. Thermal Recrystallization (Protocol A: Ethyl Acetate) RouteB->Recryst AcidBase->Recryst Optional Polishing Final Pure PBIT Free Base (>99% Purity) Recryst->Final

Caption: Purification workflow for 3-(1-Piperazinyl)-1,2-benzisothiazole distinguishing between chemical extraction and thermal recrystallization routes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar (e.g., wet IPA).[1][2]Re-heat to dissolve.[2][10] Add a seed crystal at 50°C. Add 10% Toluene to the Ethyl Acetate to increase lipophilicity.[2]
Low Yield Product lost in mother liquor.[2]Cool to -10°C instead of 0°C. Concentrate the mother liquor to half volume and harvest a second crop (check purity of crop 2).
Yellow Color Oxidation byproducts.[2]Treat the hot solution with activated charcoal (5 wt%) for 15 mins, then filter through Celite before cooling.
High Ash/Salts Incomplete washing after Acid/Base step.[2]Reslurry the final solid in water (10 mL/g) at room temperature for 30 mins and refilter.

References

  • Pfizer Inc. (1998).[2] Process for preparation of 3-piperazinylbenzisothiazoles. EP0835866B1.[2][8] European Patent Office.[2] Link

  • Pfizer Inc. (2000).[2][10] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. US Patent 6,111,105.[2][10] USPTO.[2][10] Link

  • Sumitomo Seika Chemicals. (1999).[2][8] Process for preparation of 3-piperazinylbenzisothiazoles. US Patent 5,861,511.[2] USPTO.[2][10] Link

  • PubChem. (n.d.).[2] 3-(1-Piperazinyl)-1,2-benzisothiazole Compound Summary. National Library of Medicine.[2] Link

Sources

Application

Application Note: Structural Characterization of 3-(1-Piperazinyl)-1,2-benzisothiazole via High-Resolution NMR

Topic: 1H NMR and 13C NMR Spectral Assignment of 3-(1-Piperazinyl)-1,2-benzisothiazole Content Type: Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1] Introduction & Sig...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR Spectral Assignment of 3-(1-Piperazinyl)-1,2-benzisothiazole Content Type: Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Significance

The compound 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0) serves as a critical pharmacophore in the synthesis of atypical antipsychotics, most notably Ziprasidone (Geodon) and Perospirone .[1] Its structure comprises a bicyclic 1,2-benzisothiazole ring fused to a piperazine moiety.[1]

Precise spectral assignment of this intermediate is non-trivial due to the specific electronic effects of the isothiazole ring on the benzene protons and the conformational dynamics of the piperazine ring. This protocol provides a definitive guide to assigning the 1H and 13C NMR spectra, utilizing 2D correlation spectroscopy (HSQC, HMBC) to resolve ambiguities between the isomeric H-4 and H-7 aromatic protons.[1]

Experimental Protocol

Sample Preparation

Solvent Selection:

  • Chloroform-d (CDCl₃): Preferred for the free base.[1] It provides excellent resolution for the aromatic region.[1]

  • DMSO-d₆: Required if analyzing the hydrochloride salt (HCl) due to solubility constraints.[1] Note: DMSO will shift exchangeable protons (NH) downfield and may broaden piperazine signals due to viscosity.

Protocol:

  • Weigh 15–20 mg of the analyte into a clean vial.

  • Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆) containing 0.03% TMS as an internal standard.

  • Agitate until fully dissolved.[1] Filter through a glass wool plug if any particulate remains.

  • Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP).[1]

Instrument Parameters (400 MHz or higher recommended)
  • Temperature: 298 K (25°C).[1]

  • 1H NMR: Pulse angle 30°, Relaxation delay (d1) = 1.0 s, Scans (NS) = 16.[1]

  • 13C NMR: Pulse angle 30°, Relaxation delay (d1) = 2.0 s, Scans (NS) = 1024, Proton-decoupled (CPD).[1]

  • 2D Experiments:

    • COSY: Gradient-enhanced, 1 scan/increment.

    • HSQC: Multiplicity-edited (to distinguish CH/CH₃ from CH₂).

    • HMBC: Optimized for long-range coupling (

      
       Hz).[1]
      

Results & Discussion: Spectral Assignment Strategy

Structural Numbering

To ensure clarity, we utilize the following IUPAC-consistent numbering scheme:

  • Benzisothiazole: Sulfur (1), Nitrogen (2), Quaternary Carbon (3), Bridgehead C (3a), Aromatic C (4, 5, 6, 7), Bridgehead C (7a).[1]

  • Piperazine: N1' (attached to C3), C2', C3', N4', C5', C6'.[1]

1H NMR Assignment Logic

The aromatic region (7.0–8.0 ppm) typically displays two doublets and two triplets (or multiplets).[1]

  • H-4 vs. H-7: These are the most deshielded protons.

    • H-4 is peri to the Nitrogen/C3 position.

    • H-7 is peri to the Sulfur.

    • Differentiation: H-4 typically resonates slightly downfield of H-7 due to the anisotropy of the C=N bond, but HMBC is required for certainty (see Section 3.4).[1]

  • Piperazine Ring:

    • Protons adjacent to the benzisothiazole (H-2', H-6') are deshielded (~3.5 ppm) compared to those adjacent to the secondary amine (H-3', H-5', ~3.0 ppm).[1]

13C NMR Assignment Logic
  • C-3 (C=N): The most deshielded carbon, typically ~163-167 ppm .[1]

  • C-3a vs. C-7a: C-3a (adjacent to N) is generally more deshielded (~152 ppm) than C-7a (adjacent to S, ~124 ppm).[1]

The "Senior Scientist" Validation (HMBC)

To validate the assignment of H-4 vs. H-7:

  • Identify the unique C-3 peak at ~166 ppm.

  • Look for a 3-bond correlation in the HMBC spectrum.

    • H-4 will show a strong correlation to C-3 .

    • H-7 is too distant (5 bonds) to correlate with C-3.[1]

    • H-7 will instead correlate to C-7a and C-5 .

Summary of Chemical Shifts

Table 1: 1H and 13C NMR Assignment (Solvent: CDCl₃)

PositionAtom Typeδ 1H (ppm)Multiplicity (J Hz)δ 13C (ppm)Assignment Logic
3 Cq166.8 C=N, most deshielded
3a Cq152.5 Bridgehead (N-side)
7a Cq124.9 Bridgehead (S-side)
4 CH7.85 d (8.[1]0)123.5 HMBC corr. to C-3
5 CH7.46 t (7.[1]5)127.6 COSY to H-4/H-6
6 CH7.35 t (7.[1]5)125.2 COSY to H-5/H-7
7 CH7.80 d (8.[1]0)120.1 HMBC corr. to C-7a
2', 6' CH₂3.55 m53.6 α to Benzisothiazole
3', 5' CH₂3.08 m46.6 α to NH
NH NH1.80 br sExchangeable

Note: Data represents the free base form. In the HCl salt, piperazine protons shift to ~3.5-4.2 ppm and merge due to protonation dynamics.[1]

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically resolving the aromatic regio-isomers using 2D NMR.

NMR_Assignment_Workflow Sample Sample: 3-(1-Piperazinyl)-1,2-benzisothiazole (15mg in CDCl3) OneD_Exp 1D Experiments (1H & 13C) Sample->OneD_Exp Aromatic_Region Aromatic Region Analysis (7.0 - 8.0 ppm) Identify 2 Doublets, 2 Triplets OneD_Exp->Aromatic_Region Piperazine_Region Piperazine Region Analysis (3.0 - 3.6 ppm) Identify 2 Multiplets (4H each) OneD_Exp->Piperazine_Region TwoD_Exp 2D Correlation (HSQC & HMBC) Aromatic_Region->TwoD_Exp Piperazine_Region->TwoD_Exp Critical_Check CRITICAL CHECK: Distinguish H4 from H7 TwoD_Exp->Critical_Check HMBC_Logic HMBC Logic: H4 shows 3-bond coupling to C3 (166 ppm) H7 shows NO coupling to C3 Critical_Check->HMBC_Logic Validation Final_Map Final Structural Assignment HMBC_Logic->Final_Map

Caption: Logical workflow for distinguishing regio-isomers H-4 and H-7 using HMBC correlations to the unique C-3 carbon.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]

  • Urban, F. J., et al. (1996).[1] Process for preparation of 3-piperazinylbenzisothiazoles. U.S. Patent 5,861,511.[1] Retrieved from

Sources

Method

Reverse-phase chromatography conditions for benzisothiazole derivatives

Application Note: Precision Separation of Benzisothiazole Derivatives Subtitle: Strategic Method Development for Biocides (BIT) and Pharmaceutical APIs (Ziprasidone Class) Executive Summary & Scope Benzisothiazole deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Separation of Benzisothiazole Derivatives

Subtitle: Strategic Method Development for Biocides (BIT) and Pharmaceutical APIs (Ziprasidone Class)

Executive Summary & Scope

Benzisothiazole derivatives occupy a unique dual-niche in chemical industry: they serve as high-volume industrial biocides (e.g., 1,2-benzisothiazol-3(2H)-one, or BIT) and as complex pharmacophores in antipsychotic drugs (e.g., Ziprasidone, Lurasidone).

This application note addresses the distinct chromatographic challenges presented by these two classes. While the core benzisothiazole scaffold is planar and hydrophobic, the functional groups dictate the separation strategy.

  • Class A (Acidic/Neutral): Biocides and simple intermediates. Challenges include low retention of polar degradants and ring-opening hydrolysis.

  • Class B (Basic/Zwitterionic): Pharmaceutical APIs containing piperazine or amine linkers. Challenges include severe peak tailing due to silanol interactions and low solubility at physiological pH.

Strategic Method Development: The "Why" Behind the Conditions

The Scaffold Interaction Profile

The 1,2-benzisothiazole ring is a fused benzene-isothiazole system. It exhibits strong


 interaction potential and moderate hydrophobicity.
  • Implication: Phenyl-based stationary phases often provide superior selectivity over C18 for separating structural isomers (e.g., 4-chloro vs. 5-chloro derivatives) due to distinct electron density maps interacting with the stationary phase

    
    -electrons.
    
Managing pH and Ionization
  • For Class A (BIT): BIT has a pKa approx. -0.5 (protonated carbonyl) and an acidic N-H (pKa ~9-10). In standard low pH (0.1% H3PO4), it exists in its neutral form, maximizing retention on C18.

  • For Class B (APIs): Drugs like Ziprasidone have basic piperazine nitrogens (pKa ~6.8 and ~9.0). At low pH (pH 2-3), these are fully protonated, leading to "ionic repulsion" from the stationary phase (early elution) but "ionic attraction" to residual silanols (tailing).

    • Expert Insight: Intermediate pH (6.0–7.5) is often the "Sweet Spot" for Class B. It suppresses the ionization of the weakest base, increasing retention, while high buffer strength (20-50 mM) masks silanols.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the initial column and mobile phase based on the derivative type.

G Start Start: Analyze Derivative Structure CheckBasic Does it contain basic amines? (e.g., Piperazine, Alkyl amine) Start->CheckBasic ClassA Class A: Acidic/Neutral (e.g., BIT, Saccharin) CheckBasic->ClassA No (Amide/Sulfonamide only) ClassB Class B: Basic API (e.g., Ziprasidone) CheckBasic->ClassB Yes ColA Column: C18 (High Carbon Load) or C8 (for speed) ClassA->ColA ColB Column: Hybrid Silica C18 (High pH stable) or Phenyl-Hexyl ClassB->ColB MobileA Mobile Phase: 0.1% H3PO4 / ACN (pH ~2.5) ColA->MobileA IsomerCheck Are positional isomers present? MobileA->IsomerCheck MobileB Mobile Phase: 25mM Phosphate (pH 6.0-7.5) / MeOH ColB->MobileB MobileB->IsomerCheck PhenylCol Switch to Phenyl-Hexyl (Pi-Pi Selectivity) IsomerCheck->PhenylCol Yes Proceed to Validation Proceed to Validation IsomerCheck->Proceed to Validation No

Caption: Method development decision tree for benzisothiazole derivatives distinguishing between biocide (Class A) and pharmaceutical (Class B) workflows.

Experimental Protocols

Protocol 1: Universal Screening (Class A - Biocides/Intermediates)

Target: 1,2-benzisothiazol-3(2H)-one (BIT), Saccharin, and synthesis intermediates.

Rationale: Acidic conditions keep the amide/sulfonamide neutral, ensuring consistent retention on hydrophobic phases.

ParameterCondition
Column C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or XBridge C18)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temp 30°C
Detection UV 318 nm (Specific for BIT core), 254 nm (General)
Injection 10 µL

Gradient Table:

Time (min) % A % B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Protocol 2: High-Performance Separation for Basic APIs (Class B)

Target: Ziprasidone, Lurasidone, and impurities.

Rationale: Basic derivatives tail severely at low pH due to silanol activity. Using a pH 6.0–7.5 buffer neutralizes some silanols and deprotonates weaker basic sites on the molecule, improving peak symmetry. Methanol is preferred over ACN here to modulate solubility and selectivity.

ParameterCondition
Column Hybrid Silica C8 or C18 (L7/L1), 4.6 x 150 mm, 3.5 µm (e.g., XBridge C8)
Mobile Phase A 25 mM Potassium Phosphate Monobasic (Adjust to pH 6.0 with KOH)
Mobile Phase B Methanol (MeOH)
Flow Rate 1.5 mL/min (Adjust for backpressure)
Temp 35°C (Improves mass transfer for bulky APIs)
Detection UV 254 nm
Diluent MeOH:Water (80:[1]20) containing 0.5% HCl (Critical for solubility)

Gradient Table:

Time (min) % A % B Curve
0.0 65 35 Initial
15.0 30 70 Linear
20.0 10 90 Linear

| 25.0 | 65 | 35 | Re-equilibration |

Critical Note on Diluent: Benzisothiazole APIs are often insoluble in pure water or high pH buffers. Samples must be dissolved in an acidified organic diluent (as specified above) to prevent precipitation upon injection.

Protocol 3: Isomer Resolution (Positional Isomers)

Target: Separating 4-chloro vs 5-chloro isomers, or 1,2-benzisothiazole vs 2,1-benzisothiazole.

Rationale: C18 columns separate based on hydrophobicity (often identical for isomers). Phenyl-Hexyl columns separate based on


 overlap, which differs significantly depending on the substitution pattern of the aromatic ring.
  • Column: Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl or XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: Methanol is mandatory as the organic modifier. ACN forms a

    
    -electron shield over the stationary phase, negating the phenyl selectivity.
    
  • Condition: Isocratic hold at 40-50% MeOH often yields baseline resolution (Rs > 2.0) for isomers that co-elute on C18.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Tf > 1.5) Residual silanol interaction (Class B).Increase buffer concentration to 50 mM. Switch to "Charged Surface Hybrid" (CSH) or high-pH stable columns.
Split Peaks Sample solvent incompatibility.The sample diluent is too strong (e.g., 100% MeOH). Dilute sample with mobile phase A until organic content matches initial gradient conditions.
Retention Time Drift pH instability or Temperature fluctuation.Benzisothiazoles are sensitive to pKa shifts. Ensure buffer is pH-adjusted after adding salts but before adding organic (if premixed). Thermostat column ±0.5°C.
High Backpressure Precipitation of buffer in MeOH.Phosphate buffers >25mM can precipitate in >80% MeOH. Use a premixed line or switch to Ammonium Acetate if high organic is needed.

References

  • Waters Corporation. (2014). Transfer of USP Methods for Impurities Analysis of Ziprasidone HCl between HPLC Systems and to UPLC. Retrieved from [Link]

  • Jooken, E., Amery, R., & Meesschaert, B. (2024).[2] Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • United States Pharmacopeia (USP).Ziprasidone Hydrochloride Monograph. USP34-NF29. (Referenced in standard method transfers).

Sources

Application

Application Note: Optimized Coupling of Piperazine with 3-Chlorobenzisothiazole

Abstract This guide details the reaction engineering required to synthesize 3-(1-piperazinyl)-1,2-benzisothiazole , a critical pharmacophore found in atypical antipsychotics such as Ziprasidone (Geodon) and Perospirone ....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the reaction engineering required to synthesize 3-(1-piperazinyl)-1,2-benzisothiazole , a critical pharmacophore found in atypical antipsychotics such as Ziprasidone (Geodon) and Perospirone .[1] The transformation proceeds via a Nucleophilic Aromatic Substitution (


) of 3-chlorobenzisothiazole with piperazine.[1]

While conceptually simple, this reaction is prone to a specific competing pathway: the formation of the bis-substituted byproduct (3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole).[1] This note provides a validated "Melt Phase" protocol that maximizes mono-substitution selectivity (>95%) and yield (>80%) through kinetic control, alongside a solvent-based alternative for smaller-scale discovery workflows.

Reaction Mechanism & Engineering Principles

The Chemical Pathway ( )

The 1,2-benzisothiazole ring is electron-deficient, particularly at the C-3 position, due to the inductive effect of the nitrogen and sulfur atoms.[1] This makes the C-Cl bond susceptible to nucleophilic attack by the secondary amine of piperazine.[1]

Key Mechanistic Insight: The reaction follows second-order kinetics. However, once the mono-substituted product is formed, the remaining secondary amine on the piperazine ring is still nucleophilic.[1] If the local concentration of 3-chlorobenzisothiazole is high relative to piperazine, the mono-product will attack another electrophile molecule, forming the insoluble bis-impurity.[1]

Control Strategy:

  • High Equivalents: Maintain a high Piperazine:Electrophile ratio (minimum 3:1, ideally 5:1).[1]

  • Inverse Addition: Slowly add the electrophile to a pool of hot piperazine to ensure the nucleophile is always in vast excess.

Reaction Scheme Visualization

ReactionScheme SM1 3-Chloro-1,2- benzisothiazole (Electrophile) TS Meisenheimer-like Transition State SM1->TS + Heat SM2 Piperazine (Nucleophile - Excess) SM2->TS Prod 3-(1-Piperazinyl)- 1,2-benzisothiazole (Target) TS->Prod - HCl HCl HCl (Scavenged by excess base) TS->HCl ByProd Bis-substituted Impurity (Avoid) Prod->ByProd + SM1 (If excess SM1 present)

Figure 1: Reaction pathway highlighting the critical branching point where low piperazine stoichiometry leads to the bis-impurity.[1]

Critical Process Parameters

ParameterRecommended RangeScientific Rationale
Stoichiometry 4.0 – 5.0 eq. PiperazineStatistical probability favors mono-substitution; excess acts as solvent and HCl scavenger.
Temperature 110°C – 125°CActivation energy barrier for C-Cl bond cleavage is high. Below 100°C, reaction stalls; above 140°C, ring decomposition occurs.[1]
Solvent Neat (Melt) or t-ButanolNeat: Maximizes rate and throughput. t-Butanol: Solubilizes reactants without competing as a nucleophile (steric bulk).
Dosing Rate Slow addition (30-60 min)Controls exotherm and prevents localized high concentration of electrophile (suppresses bis-formation).

Experimental Protocols

Protocol A: High-Yield "Melt" Synthesis (Industrial Standard)

Best for: Gram-to-Kilogram scale, high throughput, maximum yield.[1]

Materials:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][2]

  • Piperazine, Anhydrous (5.0 eq)[1]

  • tert-Butanol (0.5 - 1.0 vol, optional fluidizer)[1]

  • Toluene (for extraction)[1][3][4][5][6]

  • HCl (conc.) and Isopropanol (for salt formation)[1]

Step-by-Step Procedure:

  • Charge Nucleophile: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Piperazine (5.0 eq) .

  • Melt Phase: Heat the flask to 100°C . The piperazine will melt (MP ~106°C).[1] If stirring is difficult, add a minimal amount of tert-butanol (0.5 volumes relative to piperazine mass) to fluidize the melt.[1]

  • Controlled Addition: Dissolve 3-chloro-1,2-benzisothiazole (1.0 eq) in a minimal amount of warm tert-butanol or add as a melt. Add this slowly to the stirring piperazine over 45–60 minutes .

    • Note: The reaction is exothermic.[1][4][6] Maintain internal temperature between 115°C – 125°C .

  • Reaction: Stir at 120°C for 18–24 hours .

    • Monitor: TLC (EtOAc/Hexane/TEA 10:10:1) or HPLC.[4][6][7] Disappearance of chloro-starting material indicates completion.

  • Quench & Filtration (Critical Step):

    • Cool mixture to 85°C .

    • Add Water (6 volumes) slowly.

    • Cool to 25°C and stir for 30 minutes.

    • Filter the slurry through Celite or a glass frit.

    • Why? The solid collected here is primarily the insoluble bis-impurity .[1] The product remains dissolved in the aqueous/organic filtrate.[1]

  • Extraction:

    • Extract the filtrate with Toluene (2 x 5 volumes) .

    • Wash combined toluene layers with water to remove excess unreacted piperazine.[1]

  • Isolation (Salt Formation):

    • Concentrate toluene layer under vacuum.[1][4]

    • Dilute with Isopropanol .[1][6]

    • Adjust pH to ~4.0 using concentrated HCl.[1][6]

    • Cool to 0–5°C to crystallize 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride .[1][5]

    • Filter and dry.[1][4][5][6]

Expected Yield: 75–85% Purity: >99% (HPLC)[1]

Protocol B: Solution Phase Synthesis (Ethanol)

Best for: Small scale (<1g), discovery chemistry, safety (lower temp).[1]

Materials:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][2]

  • Piperazine (3.0 eq)[1][8]

  • Ethanol (10 volumes)

Procedure:

  • Dissolve Piperazine (3 eq) in Ethanol.

  • Add 3-chloro-1,2-benzisothiazole (1 eq).[2][9]

  • Heat to Reflux (approx. 80°C) for 30–40 hours .

    • Note: Reaction is significantly slower than the melt method due to lower temperature and solvent dilution.[1]

  • Concentrate solvent in vacuo.[1][4]

  • Redissolve residue in Ethyl Acetate.[1][2]

  • Wash with water (removes excess piperazine salts).[1][9][10]

  • Dry organic layer (

    
    ) and concentrate to yield the free base.[1]
    

Expected Yield: 60–70%[1]

Purification & Workup Logic

The separation of the mono-substituted product from the bis-impurity and excess piperazine relies on solubility differences.[1]

WorkupLogic Start Crude Reaction Mixture (Product + Bis-Impurity + Excess Piperazine) Step1 Dilute with Water Filter Solids Start->Step1 Solid1 Solid Cake: Bis-Impurity (Discard) Step1->Solid1 Filtrate1 Filtrate: Product + Piperazine (Dissolved) Step1->Filtrate1 Step2 Extract with Toluene Filtrate1->Step2 AqLayer Aqueous Layer: Excess Piperazine (Discard) Step2->AqLayer OrgLayer Organic Layer: Target Product Step2->OrgLayer Step3 Add HCl / Isopropanol OrgLayer->Step3 Final Precipitate: Product HCl Salt (Pure) Step3->Final

Figure 2: Purification workflow exploiting the insolubility of the bis-impurity and the water-solubility of piperazine.[10]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or decomposition.Check temp (must be >110°C). Ensure reaction runs for full 24h. Verify inert atmosphere (

) to prevent oxidation.
High Bis-Impurity Localized high concentration of electrophile.Increase Piperazine equivalents to 5-10x.[6] Slow down the addition rate of the chloro-compound. Increase stirring speed.
Red/Dark Color Oxidation of piperazine or impurities.[1]Purge all solvents with Nitrogen.[1] The color usually does not affect the final crystallized salt purity.[1]
Product Oiling Out Impure free base.Convert to HCl salt immediately.[1] The salt crystallizes much better than the free base.[1]

References

  • Urban, F. J., & Breitenbach, R. (2000).[1] Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No.[1][3][6][9] 6,111,105.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Yae, A., et al. (1999).[1] Process for preparation of 3-piperazinylbenzisothiazoles. U.S. Patent No.[1][3][6][9] 5,861,511.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • ChemicalBook. (n.d.).[1] 3-(1-Piperazinyl)-1,2-benzisothiazole Synthesis Methods. Retrieved from ChemicalBook.[1]

  • Howard, H. R., et al. (1996).[1] Ziprasidone Hydrochloride Monohydrate.[1][3][6] U.S. Patent No.[1][3][6][9] 5,312,925.[1][3][6] (Cited context for intermediate utility).

Sources

Method

UV Detection Wavelengths for 3-(1-Piperazinyl)-1,2-benzisothiazole HPLC

Executive Summary This technical guide details the high-performance liquid chromatography (HPLC) analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) , a critical pharmacophore and intermediate in the synthesis of at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the high-performance liquid chromatography (HPLC) analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) , a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics such as Ziprasidone and Perospirone .[1][2]

While general UV detection at 254 nm is common, this guide advocates for a precision-based approach.[2] Based on the benzisothiazole chromophore's electronic transitions, we identify 229 nm as the optimal wavelength for high-sensitivity quantitation, with 315–318 nm serving as a secondary wavelength for high-selectivity impurity profiling.[1][2]

Physicochemical Context & Chromophore Analysis[3][4][5][6][7][8][9]

To select the correct detection parameters, one must understand the analyte's behavior in solution.[2][3] PBIT consists of a basic piperazine ring fused to a benzisothiazole system.[2]

The Chromophore: 1,2-Benzisothiazole

The UV absorption spectrum of PBIT is dominated by the benzisothiazole moiety.[2]

  • Primary Band (

    
     ~220–230 nm):  Corresponds to high-energy 
    
    
    
    transitions of the benzene ring fused to the thiazole.[1] This region offers the highest molar absorptivity (
    
    
    ), providing maximum sensitivity.[3]
  • Secondary Band (

    
     ~315–320 nm):  Corresponds to lower energy 
    
    
    
    transitions involving the sulfur and nitrogen lone pairs.[1][3] This region is less sensitive but highly specific, as few matrix interferences (solvents, aliphatic impurities) absorb here.
Analyte Properties
PropertyValueImplication for HPLC
CAS Number 87691-87-0Verification of standard identity.[1][2][4][5]
Molecular Weight 219.31 g/mol Calculation of molarity.
Basicity (pKa) ~7.0–8.5 (Piperazine N)Susceptible to peak tailing; requires buffered mobile phase.[1][3]
Solubility Methanol, ACN, Acidic WaterCompatible with Reverse Phase (RP) modes.[3][6]

Strategic Wavelength Selection

The choice of wavelength dictates the method's "Fit-for-Purpose" status.[1][2]

Table 1: Wavelength Performance Matrix
WavelengthApplicationSensitivitySelectivityRecommendation
229 nm Trace Analysis / Quantitation High ModeratePrimary Choice. Best for LOD/LOQ determination.[1][2]
254 nm General ProfilingModerateModerateStandard choice; robust but lacks specific advantages.
315–318 nm Impurity ID / SpecificityLowHigh Use to confirm peak purity and eliminate matrix noise.

Expert Insight: For routine quality control (QC) of the PBIT intermediate, 229 nm is the industry standard derived from process chemistry patents (e.g., Pfizer US6111105A).[3] It balances the strong absorption of the benzisothiazole ring with acceptable solvent cutoff limits.

Experimental Protocols

Protocol A: Spectral Validation (Determining Exact )

Before running samples, validate the


 in your specific mobile phase, as pH shifts can alter absorption maxima by 2–5 nm.[3]

Equipment: HPLC with Diode Array Detector (DAD) or standalone UV-Vis Spectrophotometer. Sample: 10 µg/mL PBIT in Mobile Phase.

  • Blanking: Zero the instrument using the mobile phase (buffer/organic mix).

  • Scan: Perform a full spectrum scan from 200 nm to 400 nm .

  • Analysis:

    • Identify the global maximum (expected ~229 nm).

    • Identify the local maximum in the near-UV (expected ~315 nm).

  • Verification: Ensure the mobile phase absorbance at 229 nm is < 1.0 AU to prevent baseline noise.

Protocol B: Quantitative HPLC Method (Isocratic)

This validated protocol is adapted from synthesis scale-up methodologies optimized for peak symmetry of the basic piperazine moiety.[1][2]

1. Chromatographic Conditions
  • Column: C18 End-capped (e.g., Waters Spherisorb ODS2 or equivalent), 250 x 4.6 mm, 5 µm.[2][3]

    • Why: "End-capped" columns reduce silanol interactions with the basic piperazine nitrogen, preventing tailing.[2]

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Phosphate Monobasic (

      
      ), adjusted to pH 6.0  with KOH.
      
    • Composition: 40% Acetonitrile / 15% Methanol / 45% Buffer.[1][2]

    • Note: The ternary mixture modulates selectivity; Methanol often improves the peak shape of nitrogenous bases.

  • Flow Rate: 1.0 mL/min.[1][2][7][8]

  • Temperature: 25°C (Ambient) or 35°C (Thermostatted for reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV at 229 nm .

2. Sample Preparation
  • Diluent: Mobile Phase.[1][2][9][7][10][6]

  • Stock Solution: Dissolve 25 mg PBIT Reference Standard in 50 mL Diluent (0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.05 mg/mL.

  • Filtration: 0.45 µm PTFE or Nylon filter (Do not use cellulose acetate if pH is high).[1][3]

3. System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 2.0 (Critical for piperazines).
    
  • Theoretical Plates (

    
    ):  > 2000.
    
  • RSD (n=5 injections): < 2.0%.[1][3]

Method Development Workflow (Visualized)

The following diagram illustrates the decision logic for optimizing the detection and separation of PBIT.

G Start Start: PBIT Method Development Scan Step 1: UV Scan (200-400 nm) in Mobile Phase Start->Scan CheckMax Identify Lambda Max Scan->CheckMax Decision Primary Goal? CheckMax->Decision Quant Quantitation/Assay Decision->Quant Sensitivity needed Select Impurity Profiling Decision->Select Purity needed Set229 Set UV = 229 nm (High Sensitivity) Quant->Set229 Set315 Set UV = 315-318 nm (High Specificity) Select->Set315 CheckTailing Check Peak Tailing (Tf) Set229->CheckTailing Set315->CheckTailing TailingOK Tf < 1.5 Proceed to Validation CheckTailing->TailingOK Pass TailingBad Tf > 2.0 Interaction with Silanols CheckTailing->TailingBad Fail Fix Add Modifier (TEA) or Switch to Hybrid Column TailingBad->Fix Fix->CheckTailing Re-test

Caption: Logic flow for selecting detection wavelength and troubleshooting peak geometry for PBIT analysis.

Troubleshooting & Optimization

Issue: Peak Tailing

Cause: The secondary amine in the piperazine ring interacts with residual silanol groups on the silica support. Solution:

  • pH Adjustment: Ensure pH is ~6.0. At this pH, the ionization is controlled relative to the column surface charge. Alternatively, go to pH 2.5 to fully protonate the amine and suppress silanol ionization.[2][3]

  • Additives: Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites.

Issue: Baseline Drift at 229 nm

Cause: Absorption by mobile phase components (specifically organic modifiers or impure buffers).[1][3] Solution:

  • Use HPLC-grade Acetonitrile (UV cutoff <190 nm).[1][2] Avoid Methanol if drift is severe (MeOH cutoff is ~205 nm, which is close to 229 nm).[2][3]

  • Ensure the phosphate buffer is prepared with high-purity water.[2]

References

  • Pfizer Inc. (2000).[2] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent 6,111,105.[2] Available at:

  • SIELC Technologies. (n.d.).[1][2] Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column. Available at: [Link][1][3]

Sources

Application

Technical Application Note: Solubility Profiling and Handling of 3-(1-Piperazinyl)-1,2-benzisothiazole

Topic: Solubility of 3-(1-Piperazinyl)-1,2-benzisothiazole in DMSO and methanol Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1] Abstract & Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3-(1-Piperazinyl)-1,2-benzisothiazole in DMSO and methanol Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Abstract & Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0), often abbreviated as IPBI or PBIT , is a critical heterocyclic intermediate used primarily in the synthesis of atypical antipsychotics such as Ziprasidone and Perospirone .[1] It is also a pharmacologically active metabolite monitored during pharmacokinetic (PK) studies.[1]

Achieving consistent solubility for this compound is a frequent bottleneck in analytical method development (HPLC) and biological assays.[1] While the compound exhibits lipophilic characteristics typical of fused-ring aromatics, the secondary amine on the piperazine ring introduces pH-dependent solubility behavior.

This guide provides a definitive protocol for solubilizing 3-(1-Piperazinyl)-1,2-benzisothiazole in Dimethyl Sulfoxide (DMSO) and Methanol , distinguishing between the free base and hydrochloride salt forms to prevent experimental variability.

Physicochemical Profile & Solubility Data

Understanding the molecular properties is the first step to successful dissolution.[1] The compound exists in two primary forms in the laboratory: the Free Base and the Hydrochloride Salt (HCl) .[1]

Table 1: Physicochemical Properties
PropertyDataRelevance to Solubility
Molecular Formula C₁₁H₁₃N₃SHeteroaromatic core + Piperazine tail
Molecular Weight 219.31 g/mol (Free Base)Low MW facilitates dissolution in organic solvents.[1][2]
pKa (Predicted) ~8.52 (Piperazine NH)Basic.[1][3] Solubility increases significantly in acidic aqueous media.[1]
LogP ~2.14Moderately lipophilic.[1] Prefers organic solvents over neutral water.[1]
Appearance White to off-white crystalline solidCrystal lattice energy must be overcome by solvent interaction.[1]
Solubility Matrix: DMSO vs. Methanol

The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C).

SolventSolubility RatingEstimated Max Conc.Application Context
DMSO High > 50 mg/mL (Free Base)> 100 mg/mL (HCl Salt)Primary Stock Solvent. Ideal for biological assays and long-term storage (frozen).[1]
Methanol Good ~10-20 mg/mL (Free Base)Moderate (HCl Salt)Analytical Diluent. Used for HPLC standard preparation and synthesis recrystallization.[1]
Water Poor < 0.1 mg/mL (Neutral pH)Not recommended for stock preparation.[1] Requires pH adjustment (pH < 4) to dissolve.[1]

Critical Insight: The free base is readily soluble in Methanol.[1] However, if you are working with the HCl salt , solubility in pure methanol may be slightly reduced compared to the free base due to ionic lattice interactions; the addition of a small amount of water or acid can assist, but DMSO remains the superior universal solvent for both forms.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution for biological screening or serial dilution.

Materials:

  • 3-(1-Piperazinyl)-1,2-benzisothiazole (Solid)[1][2][3][4][5][6][7]

  • Anhydrous DMSO (Grade: ≥99.9%, Low Water)[1]

  • Vortex Mixer[1][3]

  • Ultrasonic Bath (Sonication)[1]

Step-by-Step Methodology:

  • Calculation: Determine the mass required.

    • Target: 10 mL of 50 mM solution.[1]

    • MW: 219.31 g/mol .[1][3][4][8][9][10]

    • Mass:

      
      .[1]
      
  • Weighing: Weigh ~110 mg of the substance into a pre-tared amber glass vial (to protect from light). Record exact mass.

  • Solvent Addition: Add exactly 50% of the final volume (5 mL) of Anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Observe: If solid remains, sonicate at room temperature for 5-10 minutes.[1] The solution should turn clear and colorless to pale yellow.[1]

  • Final Volume: Add remaining DMSO to reach the target volume (10 mL total). Invert 10 times to mix.

  • Validation: Inspect visually against a dark background. No particulates should be visible.[1]

Protocol B: Analytical Standard Preparation (Methanol)

Objective: Prepare a working standard (1 mg/mL) for HPLC/UPLC analysis.

Step-by-Step Methodology:

  • Primary Dilution: Transfer 100 µL of the DMSO Stock Solution (50 mM) into a volumetric flask.

  • Solvent Choice: Dilute to volume with Methanol (HPLC Grade) .

    • Note: Methanol is preferred over Acetonitrile for this compound due to better solubility of the piperazine moiety and sharper peak shapes in reverse-phase chromatography.[1]

  • Filtration: If the solution will be injected directly, filter through a 0.22 µm PTFE or Nylon syringe filter . Do not use PVDF if the solution is purely aqueous, but for MeOH/DMSO, PVDF is acceptable.[1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic and workflow for handling this compound, ensuring the correct solvent is chosen based on the downstream application.

SolubilityWorkflow Start Start: 3-(1-Piperazinyl)-1,2-benzisothiazole (Solid Substance) CheckForm Identify Form: Free Base vs. HCl Salt Start->CheckForm Goal Define Application CheckForm->Goal Both forms soluble in DMSO BioAssay Biological Assay / Screening (Cellular or Enzymatic) Goal->BioAssay Analytical Analytical Chemistry (HPLC / LC-MS) Goal->Analytical Synthesis Synthetic Reaction Goal->Synthesis DMSO_Path Dissolve in Anhydrous DMSO (Target: 10 - 50 mM) BioAssay->DMSO_Path MeOH_Path Dissolve in Methanol (Target: 1 mg/mL) Analytical->MeOH_Path Synthesis->DMSO_Path Oxidative coupling Sonicate Step: Vortex & Sonicate (5-10 mins @ 25°C) DMSO_Path->Sonicate MeOH_Path->Sonicate Storage Storage: -20°C, Amber Vial, Desiccated Sonicate->Storage Long-term Dilution Dilute into Aqueous Buffer (Keep DMSO < 1%) Sonicate->Dilution Immediate Use

Caption: Figure 1: Decision matrix for solvent selection and dissolution workflow for IPBI.

Troubleshooting & Best Practices

Common Issue: Precipitation upon Aqueous Dilution

When diluting a DMSO stock into aqueous media (e.g., cell culture media or PBS):

  • Cause: The "Crash-out" effect.[1] The compound is lipophilic (LogP ~2.14).[1] Sudden transition from DMSO to pH 7.4 buffer reduces solubility drastically.[1]

  • Solution:

    • Perform intermediate dilution in Methanol if compatible.[1]

    • Ensure the final DMSO concentration is < 1% (v/v).[1]

    • If precipitation occurs, acidify the aqueous buffer slightly (pH 5-6) to protonate the piperazine nitrogen, significantly enhancing solubility.[1]

Stability in Solution
  • Oxidation: The piperazine ring is susceptible to oxidation over time.[1]

  • Protocol: Always store DMSO stocks at -20°C or -80°C. Use amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles; aliquot stocks into single-use volumes.

Safety (E-E-A-T)
  • Hazard Class: Acute Toxicity (Oral) Category 3.[1][3][8]

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle the powder in a fume hood to avoid inhalation.[1]

  • Disposal: Solutions containing DMSO/Methanol must be disposed of as halogenated organic waste (if the compound contains Cl/F downstream) or general organic solvent waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole.[1] Retrieved from [Link][1]

  • Google Patents. Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole (US6111105A).[1] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1-Piperazinyl)-1,2-benzisothiazole Synthesis

Welcome to the advanced technical guide for optimizing the synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) . As a key intermediate for atypical antipsychotics like Ziprasidone , the purity and yield of PBIT are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical guide for optimizing the synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) . As a key intermediate for atypical antipsychotics like Ziprasidone , the purity and yield of PBIT are critical for downstream success.

This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges researchers face in the lab. We focus on the two dominant synthetic pathways: the Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-1,2-benzisothiazole and the Oxidative Cyclization of bis(2-cyanophenyl) disulfide.[1]

Part 1: Strategic Route Selection & Optimization

Q: I am seeing variable yields (40-60%) with the standard ethanol reflux method. Is there a more robust solvent system?

A: Yes. The standard ethanol reflux (approx. 78°C) is often kinetically insufficient for the SNAr reaction of 3-chloro-1,2-benzisothiazole, leading to incomplete conversion and long reaction times.[1]

  • Recommendation: Switch to tert-Butanol (t-BuOH) or Isopropanol (IPA) and increase the temperature to 110–120°C (using a pressure vessel if necessary, though t-BuOH boils at 82°C, industrial protocols often run under slight pressure or use higher boiling co-solvents like toluene/glycols).[1]

  • Why: The reaction is endothermic and sterically demanding. Higher temperatures drive the reaction to completion significantly faster. Industrial optimization data suggests yields improve to >80% when reaction temperatures exceed 110°C [1].

Q: How do I choose between the 3-Chloro route and the Disulfide route?

A:

  • Choose the 3-Chloro Route (SNAr) if you are working on a gram-to-kilogram scale and have easy access to 3-chloro-1,2-benzisothiazole.[1] It is operationally simpler but prone to dimer formation.

  • Choose the Disulfide Route if you are scaling up (>10 kg) or want to avoid halogenated precursors.[1] This route uses bis(2-cyanophenyl) disulfide and requires an oxidant (DMSO) to regenerate the disulfide in situ, allowing both sulfur atoms to be utilized.[1][2][3] It is more atom-efficient but requires careful control of oxidative conditions [2].[1]

Part 2: Troubleshooting & Critical Quality Attributes (CQA)

Issue 1: Formation of Bis-Impurity (Dimer)

Symptom: HPLC shows a significant peak for 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole .[1][4][5] Root Cause: Piperazine acts as a linker. If the local concentration of the electrophile (3-chloro-1,2-benzisothiazole) is high relative to piperazine, the mono-substituted product reacts again with another electrophile.[1] Corrective Action:

  • Stoichiometry: Increase Piperazine equivalents to 5.0–10.0 eq .

  • Reverse Addition: Do not add piperazine to the chloride. Dissolve piperazine (the nucleophile) in the solvent first, heat it, and slowly add the 3-chloro-1,2-benzisothiazole solution to the piperazine. This ensures the electrophile always encounters a vast excess of piperazine [3].

Issue 2: Difficult Phase Separation/Emulsions

Symptom: During workup, the organic and aqueous layers do not separate cleanly. Root Cause: Piperazine and its salts can act as hydrotropes. Corrective Action:

  • pH Adjustment: After removing the solvent, basify the mixture to pH >12 using 50% NaOH.[6] This ensures piperazine is in its free base form.

  • Extraction Solvent: Use Toluene at elevated temperatures (40–50°C).[1] PBIT is highly soluble in warm toluene, while excess piperazine remains largely in the aqueous phase.

Issue 3: Low Purity of the Final Salt

Symptom: The hydrochloride salt is colored or has a low melting point. Root Cause: Trapped unreacted piperazine or oxidative byproducts. Corrective Action:

  • Selective Salt Formation: Dissolve the crude free base in Isopropanol (IPA).[1] Slowly add concentrated HCl until pH 3.5–4.0 .

  • Why: PBIT forms a salt readily at this pH, whereas the bis-impurity and other non-basic contaminants often remain in solution or precipitate at different pH ranges. Granulate (stir) the slurry at 0°C for 1 hour before filtration to maximize crystal purity [4].

Part 3: Optimized Experimental Protocol

Method: High-Temperature SNAr in tert-Butanol (Recommended for Research Scale)

Reagents:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][7]

  • Piperazine (Anhydrous) (5.0 eq)[1][8]

  • tert-Butanol (Volume: 5x weight of chloride)[1]

Workflow:

  • Preparation: Charge a reaction vessel with Anhydrous Piperazine and tert-Butanol. Purge with Nitrogen.[4][6]

  • Activation: Heat the mixture to 100°C (reflux/slight pressure) to ensure complete dissolution of piperazine.

  • Addition: Dissolve 3-Chloro-1,2-benzisothiazole in a minimal amount of tert-Butanol. Add this solution dropwise to the hot piperazine mixture over 60 minutes .

    • Critical: Maintain temperature >100°C during addition.[2][3][4][6]

  • Reaction: Reflux at 115–120°C for 20–24 hours. Monitor by HPLC (Target: <1% starting material).

  • Workup:

    • Cool to 80°C. Add water (approx. 6x vol).

    • Distill off tert-Butanol/Water azeotrope if necessary or extract directly.[1]

    • Extraction: Basify aqueous phase to pH 12-13 with NaOH. Extract with Toluene (warm).[1][4]

    • Wash toluene layer with water to remove residual piperazine.

  • Crystallization (HCl Salt):

    • Concentrate toluene.[4][6] Add Isopropanol.

    • Adjust pH to 3.8 with conc. HCl.

    • Cool to 0°C, filter, and wash with cold Isopropanol.[4][6]

Expected Yield: 80–85% Purity: >99% (HPLC)[1]

Part 4: Data & Visualization

Table 1: Solvent & Condition Comparison
Solvent SystemTemperatureReaction TimeTypical YieldMajor Impurity Risk
Ethanol 78°C36-48 h50-60%Unreacted SM, Hydrolysis
Neat (Melt) 130°C4-6 h65-70%Polymerization/Tars
tert-Butanol 118°C24 h80-85% Minimal (with slow addition)
Water 100°C>48 h30-35%Hydrolysis (S-N bond cleavage)
Diagram 1: Reaction Pathway & Impurity Logic

ReactionPath cluster_0 Critical Control Point SM 3-Chloro-1,2- benzisothiazole Inter Tetrahedral Intermediate SM->Inter + Pip (Slow Add) Pip Piperazine (Excess) Prod 3-(1-Piperazinyl)- 1,2-benzisothiazole (Target) Inter->Prod - HCl Dimer Bis-Impurity (Dimer) Prod->Dimer + SM (If Pip Low)

Caption: Kinetic pathway showing how excess piperazine prevents the Target Product from reacting with Starting Material (SM) to form the Dimer.

Diagram 2: Purification Workflow

Workup RxnMix Crude Reaction Mixture (Product + Excess Pip + Salts) Quench Add Water & Toluene Basify to pH >12 RxnMix->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Excess Piperazine) Sep->AqLayer Discard OrgLayer Organic Layer (Product Free Base) Sep->OrgLayer Wash Water Wash (Remove Trace Pip) OrgLayer->Wash Salt Add IPA + HCl Adjust to pH 3.8 Wash->Salt Filter Filtration & Drying Salt->Filter Final Pure PBIT HCl Salt Filter->Final

Caption: Optimized workup procedure to efficiently separate the hydrophilic piperazine excess from the lipophilic product.

References

  • Reddy, K. I., et al. (2014).[7] "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives." Bioorganic & Medicinal Chemistry, 22(23), 6552-6563.[1][7] Link[1]

  • Fiore, P. J., Puls, T. P., & Walker, J. C. (1999).[9] "New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs."[1][2][3][9] Organic Process Research & Development, 3(2), 126-130.[1][8][9] Link[1]

  • Yevich, J. P., et al. (1986). "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives." Journal of Medicinal Chemistry, 29(3), 359-369.[1] Link[1]

  • Pfizer Inc. (1989).[1] "United States Patent 4,831,031: Ziprasidone synthesis."[4][5] USPTO. Link

Sources

Optimization

Removing dimer impurities in benzisothiazole piperazine reactions

The following technical guide addresses the elimination of dimer impurities (specifically 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole ) during the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole , a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the elimination of dimer impurities (specifically 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole ) during the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole , a critical intermediate for atypical antipsychotics like Ziprasidone and Lurasidone.

Topic: Elimination of Dimer Impurities in Couplings

Document ID: TS-BIT-PIP-004 | Version: 2.1 Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Executive Summary & Mechanistic Insight

In the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole via nucleophilic aromatic substitution (


), the primary "dimer" impurity is 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole .
The Root Cause: Competitive Nucleophilicity

The reaction involves the attack of piperazine (a diamine) on the electrophilic C3 position of 3-chloro-1,2-benzisothiazole.

  • Desired Pathway: Piperazine attacks once to form the mono-substituted product (secondary amine).

  • Impurity Pathway: The product itself contains a nucleophilic secondary amine. If the local concentration of the electrophile (benzisothiazole) is high relative to piperazine, the product competes with the starting piperazine, attacking a second molecule of benzisothiazole to form the bis-substituted dimer .

Key Control Parameter: To prevent this, the reaction kinetics must be manipulated to statistically favor the primary amine attack. This is achieved through high molar equivalents of piperazine and controlled addition rates .

Troubleshooting Guide (FAQ)

Category: Impurity Identification[1][2][3]

Q: How do I definitively distinguish the dimer from the product using standard analytics? A: The dimer is structurally symmetric and non-basic compared to the product.

  • HPLC: The dimer is significantly more hydrophobic. On a standard C18 column (Gradient ACN/Water), the dimer will elute after the mono-substituted product (higher

    
    ).
    
  • 1H NMR: Look for the integration of the piperazine protons.

    • Product: Two distinct triplets (or broad multiplets) due to asymmetry (4H adjacent to BIT, 4H adjacent to NH).

    • Dimer: A single singlet (8H) or very tight multiplet, as all piperazine protons become chemically equivalent (or symmetric) between the two aromatic rings.

  • Solubility: The dimer is often insoluble in isopropanol/water mixtures where the product remains soluble.

Category: Reaction Optimization (Prevention)

Q: I am seeing >5% dimer formation. My stoichiometry is 1:1.2. Is this sufficient? A: No. A 1:1.2 ratio is statistically favorable for dimer formation.

  • Recommendation: Increase piperazine equivalents to 5.0 – 10.0 eq .

  • Why: You need to overwhelm the electrophile. By maintaining a massive excess of piperazine, the probability of a benzisothiazole molecule colliding with a free piperazine is significantly higher than colliding with a mono-substituted product.

Q: Does temperature affect the dimer ratio? A: Yes. Higher temperatures (


C) increase the reaction rate but can also lower selectivity if the mixture is not homogenous. However, reflux conditions (typically 110-120°C in Toluene or n-Butanol) are required to drive the 

mechanism. The critical factor is homogeneity and agitation to prevent "hot spots" of high electrophile concentration.
Category: Purification (Removal)[3]

Q: The reaction is complete, but I have 3% dimer. How do I remove it without column chromatography? A: Utilize the Basicity Difference and Solubility Profile .

  • The "Celite" Filter: Dilute the crude reaction mixture with water/isopropanol and cool to 30°C. The bis-dimer is poorly soluble in aqueous organic mixtures and often precipitates. Filter the mixture through Celite; the dimer remains on the filter, while the product passes through.

  • Salt Formation: The mono-product is a base; the dimer is not (both nitrogens are substituted with electron-withdrawing heteroaromatics).

    • Adjust pH to ~3.8–4.0 with HCl.

    • The mono-product forms a hydrochloride salt and precipitates/crystallizes.

    • The dimer (lacking a basic center) remains in the mother liquor or is removed in the prior filtration step.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Impurity Formation

This diagram illustrates the competitive landscape between the desired mono-substitution and the unwanted bis-substitution.

ReactionPathway cluster_conditions Critical Control Point Start 3-Chloro-1,2- benzisothiazole (Electrophile) MonoProduct 3-(1-piperazinyl)- 1,2-benzisothiazole (Target Product) Start->MonoProduct + Piperazine (Fast) Piperazine Piperazine (Excess Nucleophile) Dimer 3,3'-(1,4-piperazinyl)- bis-1,2-benzisothiazole (Dimer Impurity) MonoProduct->Dimer + 3-Chloro-BIT (Side Reaction)

Caption: Kinetic competition between primary amine attack (Green Path) and secondary amine attack (Red Path).

Figure 2: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Dimer) Step1 Dilute with Water/IPA Cool to 30°C Start->Step1 Decision Is Dimer Precipitated? Step1->Decision Filter Filtration (Celite) Remove Solid Dimer Decision->Filter Yes (Insolubles present) Filtrate Filtrate (Contains Product) Decision->Filtrate No (Dimer soluble) Filter->Filtrate Acidify Adjust pH to 3.8 - 4.0 (using conc. HCl) Filtrate->Acidify Crystallize Crystallization (0-5°C) Acidify->Crystallize Final Pure Product HCl Salt (>99.5% Purity) Crystallize->Final

Caption: Workflow for the physical separation of hydrophobic dimer impurities followed by selective salt precipitation.

Validated Experimental Protocol

Method A: High-Fidelity Synthesis & Purification

Designed to minimize dimer formation (<0.5%) and maximize yield.

Reagents & Stoichiometry
ReagentEquivalentsRole
Piperazine (Anhydrous) 10.0 eq Nucleophile (Large Excess)
3-Chloro-1,2-benzisothiazole 1.0 eqElectrophile (Limiting Reagent)
tert-Butanol or Toluene 2-3 VolSolvent
Water/IPA (1:1) 5 VolWorkup Solvent
Step-by-Step Procedure
  • Preparation of Nucleophile Pool:

    • Charge a reaction vessel with Piperazine (10.0 eq) and solvent (tert-Butanol).

    • Heat the mixture to 100°C until the piperazine is fully dissolved/melted and the system is homogenous.

    • Note: Ensuring a liquid pool of excess piperazine is critical before introducing the electrophile.

  • Controlled Addition (The "Slow-Add" Technique):

    • Dissolve 3-Chloro-1,2-benzisothiazole (1.0 eq) in a minimal amount of solvent.

    • Add this solution dropwise to the hot piperazine pool over 60–90 minutes .

    • Mechanism:[][2][3][4][5][6] This ensures that every molecule of electrophile instantly encounters a massive excess of piperazine, statistically forcing the mono-substitution pathway.

  • Reaction & Quench:

    • Maintain reflux (115–120°C) for 18–24 hours. Monitor by HPLC.

    • Cool reaction to 85°C .[7][8]

    • Add Water (4 Vol) slowly.

  • Dimer Removal (Filtration):

    • Cool the slurry further to 25–30°C . Stir for 1 hour.

    • Observation: The bis-dimer (if present) will precipitate as a gummy or fine solid, while the product remains soluble in the aqueous organic phase.

    • Filter the mixture through a Celite pad. Wash the cake with IPA/Water (1:1).

    • Discard the solid cake (contains dimer).

  • Product Isolation (Salt Formation):

    • Take the filtrate and extract with Toluene (to remove non-basic organics).

    • Isolate the aqueous/organic layer containing the product.[9]

    • Add Isopropanol and adjust pH to 3.8 using concentrated HCl.

    • Cool to 0–5°C for 2 hours.

    • Filter the white crystalline solid: 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride .[7]

References

  • Urban, F. J., & Breitenbach, R. (1998). Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No.[5][10] 6,111,105. Washington, DC: U.S. Patent and Trademark Office.

  • Howard, H. R., & Shenk, K. D. (1989). Psychotic arylheterocyclic piperazinyl-heterocyclic-ones. U.S. Patent No.[5][10] 4,831,031.[5][10] Washington, DC: U.S. Patent and Trademark Office.

  • ChemicalBook. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride Product Description & Synthesis.

  • Pfizer Inc. (1996). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. European Patent EP0874834B1.[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine-Containing Heterocycles

Status: Operational Operator: Senior Application Scientist Ticket ID: T-AMINE-001 Subject: Comprehensive resolution of peak asymmetry in basic heterocyclic compounds Introduction: The "Basic" Problem Welcome to the techn...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: T-AMINE-001 Subject: Comprehensive resolution of peak asymmetry in basic heterocyclic compounds

Introduction: The "Basic" Problem

Welcome to the technical support hub. If you are analyzing amine-containing heterocycles (pyridines, imidazoles, piperazines, etc.) and seeing "shark fin" peaks or dragging tails, you are encountering the most classic challenge in Reversed-Phase Liquid Chromatography (RPLC).

The Core Issue: It is rarely "bad chromatography" in the general sense; it is a specific, predictable chemical mismatch. At neutral pH, your basic amine is protonated (


), and the residual silanols on the silica column surface are ionized (

). This creates a secondary cation-exchange mechanism that competes with the desired hydrophobic interaction, holding onto the tail of your peak.

This guide moves beyond generic advice to provide precise, chemically grounded solutions.

Category 1: Mobile Phase Optimization (The Chemical Approach)

Q: Why do my basic amines tail even when I use a "good" C18 column?

A: Even high-purity Type B silica has residual silanols. The mechanism is Silanol Activity .

  • The Chemistry: Silica surface silanols (

    
    ) ionize above pH 4. Basic amines (
    
    
    
    ) are protonated below pH 8.
  • The Result: Between pH 4 and 8, you have a "perfect storm" of attraction between positive amines and negative silanols.

Q: What is the most robust mobile phase strategy to fix this?

A: You have two primary "Safe Zones." You must drive the chemistry to one of these extremes to break the interaction.

StrategypH RangeBuffer SystemMechanismPros/Cons
Acidic Suppression pH 2.0 – 3.0 0.1% Formic Acid or TFAProtonates Silanols (

). Neutral silanols cannot bind positive amines.
Pros: Excellent for LC-MS; compatible with most columns.Cons: TFA can suppress MS signal; selectivity may change.
Basic Suppression pH 10.0 – 11.0 10mM Ammonium Bicarbonate or NH₄OHDeprotonates Amines (

). Neutral amines interact only hydrophobically.
Pros: Sharpest peaks; high retention for polar bases.Cons: Requires High-pH Stable columns (Hybrid/Polymer). Dissolves standard silica.
Q: I cannot change the pH. Are there additives that help?

A: Yes. If you are locked into a neutral pH method, you must use Chaotropic Agents or Silanol Blockers .

  • Chaotropic Salts: Add Sodium Perchlorate (

    
    ) or Potassium Hexafluorophosphate (
    
    
    
    ) at 10-50 mM.
    • Why: These large, diffuse anions disrupt the solvation shell of the basic amine and form tight ion pairs, masking the positive charge from the silanols.

    • Warning: Perchlorates are explosive hazards if dried; not LC-MS friendly.

  • Triethylamine (TEA): Add 5-10 mM TEA.

    • Why: TEA is a sacrificial base. It saturates the silanol sites so your analyte doesn't have to.

Category 2: Column Selection (The Stationary Phase Approach)

Q: My standard C18 column isn't working. What should I switch to?

A: Stop using standard C18 for difficult bases. Switch to a phase specifically engineered to shield silanols.

Recommendation Hierarchy:

  • Charged Surface Hybrid (CSH) / Positive Surface Charge:

    • Technology: The silica surface is modified to have a slight permanent positive charge.

    • Effect: Electrostatic repulsion. The positive surface repels the positive amine analyte, preventing it from getting close enough to interact with residual silanols.

    • Best For: Strong bases at low ionic strength (Formic acid).

  • Polar-Embedded / Polar-Endcapped:

    • Technology: An amide, carbamate, or urea group is embedded in the alkyl chain.

    • Effect: These groups create a "water shield" near the silica surface, preventing the hydrophobic amine from accessing the silanols.

    • Best For: General screening of basic heterocycles.

  • Bidentate C18 (High pH Stable):

    • Technology: Two attachment points to the silica surface (cross-linked).

    • Effect: Extreme stability at pH 10-12. Allows you to use the "Basic Suppression" strategy mentioned above.

Category 3: Operational Parameters & Sample Prep

Q: Why does my peak look like a shark fin (fronting/tailing mix)?

A: This is often a Sample Diluent Mismatch . If you dissolve your sample in 100% DMSO or Acetonitrile, but your starting mobile phase is 95% Water:

  • The sample travels faster than the mobile phase initially.

  • The band spreads immediately upon injection.

  • The Fix: Dissolve the sample in the starting mobile phase (or as close as solubility permits). If using DMSO, keep injection volume < 5 µL.

Q: Will increasing temperature help?

A: Yes.

  • Thermodynamics: Secondary silanol interactions are exothermic. Increasing temperature (e.g., to 40-60°C) weakens these interactions.

  • Kinetics: Higher temperature improves mass transfer, sharpening the peak.

Visual Troubleshooting Workflow

Use this logic gate to diagnose your specific tailing issue.

TroubleshootingWorkflow Start START: Peak Tailing Observed CheckPH Is Mobile Phase pH 3-8? Start->CheckPH PH_Yes Yes (Neutral pH) CheckPH->PH_Yes Likely Silanol Interaction PH_No No (pH is <3 or >10) CheckPH->PH_No Chemistry is correct Action_LowPH Action: Lower pH to < 3.0 (Use Formic Acid or TFA) PH_Yes->Action_LowPH If Acid Stable Action_HighPH Action: Raise pH to > 10.0 (Use Hybrid Column) PH_Yes->Action_HighPH If Base Stable CheckLoad Check Mass Load (Is peak broad or fronting?) PH_No->CheckLoad Overload Overloaded? CheckLoad->Overload Action_Dilute Action: Dilute Sample 10x or Inject Less Overload->Action_Dilute Yes CheckDiluent Check Sample Diluent (Is it stronger than MP?) Overload->CheckDiluent No Action_Match Action: Match Diluent to Initial Mobile Phase CheckDiluent->Action_Match Yes (Strong Solvent) CheckColumn Check Column Type (Is it Type A or non-endcapped?) CheckDiluent->CheckColumn No Action_Replace Action: Switch to CSH or Polar-Embedded Column CheckColumn->Action_Replace

Caption: Decision tree for isolating the root cause of peak tailing, moving from chemical interactions (pH) to physical parameters (load/diluent).

Mechanism of Action: The Silanol Trap

Understanding why the tailing happens allows you to predict it before you run the sample.

SilanolMechanism cluster_fix The Fix (Block the Interaction) Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 4 Interaction Ionic Attraction (Peak Tailing) Silanol->Interaction Electrostatic Force Amine Protonated Amine (R-NH₃⁺) Amine->Interaction Slow Desorption Fix1 Low pH (<3) Protonates Silanol (Si-OH) Interaction->Fix1 Eliminates (-) Fix2 High pH (>10) Deprotonates Amine (R-NH₂) Interaction->Fix2 Eliminates (+)

Caption: The cation-exchange mechanism causing tailing and the two chemical pathways to disrupt it.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Notes.[1]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Support.

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Peak Tailing.

Sources

Optimization

Controlling exothermic reaction in 3-chlorobenzisothiazole substitution

Technical Support Center: Controlling Exothermic Reaction in 3-Chlorobenzisothiazole Substitution Case ID: #SNAr-BTZ-001 Status: Open Priority: Critical (Process Safety/Thermal Hazard) Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Exothermic Reaction in 3-Chlorobenzisothiazole Substitution

Case ID: #SNAr-BTZ-001 Status: Open Priority: Critical (Process Safety/Thermal Hazard) Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary & Safety Directive

User Issue: Uncontrolled temperature spikes and potential thermal runaway during the nucleophilic aromatic substitution (


) of 3-chlorobenzisothiazole with amines (typically piperazine).

Core Hazard: The substitution of the chlorine at the C3 position of the isothiazole ring is highly exothermic. The reaction follows a second-order kinetic profile where the rate—and heat generation—is dependent on the concentration of both the substrate and the nucleophile.[1] In batch reactors, rapid mixing leads to immediate heat release that can exceed the cooling capacity of the vessel (


), leading to solvent boiling, over-pressurization, or decomposition.

Immediate Action Required:

  • Stop bolus additions immediately.

  • Switch to a semi-batch (dosing-controlled) protocol.

  • Validate heat flow using reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) before scaling up.

Technical Troubleshooting Guide (Q&A)

Q1: Why does the temperature spike instantly upon adding 3-chlorobenzisothiazole, even when the jacket temperature is low? A: This is a classic "accumulation" error. The reaction has a low activation energy (


) and proceeds rapidly. If you add the substrate faster than the reaction consumes it (or faster than your cooling system removes heat), you accumulate unreacted material. Once the reaction "ignites" or accelerates, this accumulated energy is released simultaneously.
  • Solution: Implement Dosage Controlled addition. The rate of addition must be slower than the rate of reaction to ensure the reaction is "feed-limited" rather than "kinetics-limited."

Q2: I am seeing significant formation of bis-substituted side products (one piperazine linking two benzisothiazole rings). Is this related to the exotherm? A: Yes. High temperatures favor the second substitution because the activation energy for the second attack is typically higher than the first. An uncontrolled exotherm pushes the bulk temperature into the range where the mono-substituted product acts as a nucleophile, competing with the free piperazine.

  • Solution: Maintain strict temperature ceilings (typically <120°C).[2][3] Use a large molar excess of piperazine (4–10 equivalents) to statistically favor mono-substitution, and ensure efficient stirring to prevent "hot spots" where local stoichiometry favors the dimer.

Q3: Can I use DMSO or DMF to speed up the reaction and lower the temperature? A: While polar aprotic solvents like DMSO and DMF accelerate


 reactions by solvating the cation and leaving the nucleophile "naked," they pose severe safety risks here.
  • Risk: These solvents have high boiling points and poor thermal conductivity. In a runaway scenario, they do not boil off to remove heat (evaporative cooling) until very high temperatures, potentially overlapping with the decomposition onset of the benzisothiazole ring.

  • Recommendation: Use protic solvents like t-Butanol or Isopropanol (often mixed with water). They provide a "thermal buffer" by refluxing at safer temperatures (80–100°C), physically limiting the maximum temperature the reaction can reach.

Mechanistic Insight & Causality

The reaction proceeds via an Addition-Elimination (


)  mechanism.[4]
  • Nucleophilic Attack: The amine (piperazine) attacks the C3 carbon. The electron-withdrawing nature of the nitrogen and sulfur in the isothiazole ring stabilizes the negative charge.

  • Meisenheimer Complex: A high-energy anionic intermediate forms.

  • Elimination: Chloride is expelled, restoring aromaticity.

Thermal Driver: The formation of the C-N bond is significantly more stable than the C-Cl bond broken, releasing substantial enthalpy (


).

Visualizing the Pathway:

SNAr_Mechanism Start 3-Chlorobenzisothiazole + Piperazine TS1 Transition State 1 (Activation Energy) Start->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 (Cl Elimination) Intermediate->TS2 Product 3-(1-Piperazinyl)-1,2-benzisothiazole + HCl (Salt) TS2->Product Heat HEAT RELEASE (Exotherm) TS2->Heat Enthalpy

Caption: Figure 1. Reaction pathway showing the critical heat release step during product formation.

Validated Experimental Protocol

Protocol ID: SOP-BTZ-PIP-04 Scale: 100g basis (Scalable to Pilot) Safety Class: Class 3 (Exothermic)

Phase 1: Preparation & Safety Check
  • Calorimetry: Ensure

    
     (Adiabatic Temperature Rise) is calculated. If 
    
    
    
    , a dosing pump is mandatory .
  • System: 500 mL reactor with overhead stirring, reflux condenser, internal temperature probe, and pressure-equalizing addition funnel (or dosing pump).

Phase 2: The Reaction (Semi-Batch Mode)
StepActionCritical ParameterReason
1 Charge Piperazine (4.0 - 6.0 equiv) and t-Butanol (or Isopropanol) to the reactor.Stirring: >300 RPMEnsures piperazine is fully suspended/dissolved; excess prevents dimerization.
2 Heat the receiver solution to 80°C - 100°C .Temp StabilityPre-heating ensures the reaction starts immediately upon addition, preventing accumulation.
3 Dissolve 3-Chlorobenzisothiazole (1.0 equiv) in min. vol. solvent (t-Butanol).[2][3]ConcentrationPrepare the "feed" solution.
4 Initiate Dosing: Add substrate solution dropwise over 45 - 60 minutes .Internal Temp < Reflux + 5°C CRITICAL: Use the addition rate to control the temperature. If temp spikes, STOP feed.
5 Post-addition: Maintain reflux for 2-4 hours .TLC/HPLC CheckEnsure complete conversion.[3]
6 Cool to 60°C. Add water.Phase separationQuench and prepare for workup.
Phase 3: Workup & Isolation
  • Basify: Adjust pH to >12 using 50% NaOH (exothermic neutralization—cool actively).

  • Extraction: Extract with Toluene at 50-60°C (Product is soluble in hot toluene; piperazine stays in aqueous).

  • Crystallization: Concentrate toluene, add Isopropanol/HCl to precipitate the hydrochloride salt (if desired) or cool to crystallize the free base.

Process Safety Logic Flow

Use this decision tree to manage deviations during the experiment.

Safety_Workflow Start Start Addition (Substrate to Amine) CheckTemp Monitor Internal Temp (Ti) vs Jacket Temp (Tj) Start->CheckTemp Decision Is Ti rising > 2°C/min? CheckTemp->Decision StopFeed STOP FEED IMMEDIATELY Increase Stirring Speed Decision->StopFeed YES (Unstable) Continue Continue Addition Maintain steady reflux Decision->Continue NO (Stable) Cooling Max Cooling Capacity (Emergency Dump if Ti > MTSR) StopFeed->Cooling Resume Wait for Ti to plateau Resume at 50% rate Cooling->Resume Resume->CheckTemp

Caption: Figure 2. Operational decision tree for managing thermal excursions during addition.

References

  • Urban, F. J., & Breitenbach, R. (2000). Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. U.S. Patent No.[3][5] 6,111,105. Washington, DC: U.S. Patent and Trademark Office.

    • Key Insight: Establishes the dosing protocol of adding 3-chlorobenzisothiazole to piperazine in t-butanol to moder
  • Yano, M., et al. (1999). Process for preparation of 3-piperazinylbenzisothiazoles. U.S. Patent No.[3][5] 5,861,511. Washington, DC: U.S. Patent and Trademark Office.

    • Key Insight: Discusses reaction kinetics and the use of high-boiling solvents/melts for scale-up.
  • BenchChem Technical Support. (2025). Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).

    • Key Insight: General mechanisms for

      
       and solvent effects on nucleophilicity.[6][7]
      
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-1,2-benzisothiazole.

    • Key Insight: Hazard identification for raw m

Sources

Troubleshooting

Resolving co-elution of Ziprasidone and Impurity A in HPLC

Topic: Resolving Co-elution of Ziprasidone and Impurity A in HPLC Role: Senior Application Scientist / Technical Support Lead Format: Interactive Technical Support Center (Troubleshooting & FAQs)[1] Status: ● Operational...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of Ziprasidone and Impurity A in HPLC Role: Senior Application Scientist / Technical Support Lead Format: Interactive Technical Support Center (Troubleshooting & FAQs)[1]

Status: ● Operational Ticket Focus: Resolution of Critical Pair (Ziprasidone vs. Impurity A) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Impossible" Co-elution

Welcome to the technical support hub. If you are observing a co-elution between Ziprasidone (Parent API) and Impurity A (EP/USP designation: 3-(piperazin-1-yl)-1,2-benzisothiazole), you are encountering a hydrodynamic anomaly , not a standard selectivity issue.[1][2]

The Science:

  • Ziprasidone: High hydrophobicity (LogP ~3.6), MW ~412 Da.[1][2] Retains strongly on C18/C8.[2]

  • Impurity A: High polarity (Fragment), MW ~219 Da.[1][2] Elutes near the void volume (

    
    ).[2]
    

Under standard Reversed-Phase (RP) conditions, these two should be separated by minutes, if not tens of minutes.[1][2] If they are co-eluting, your method is suffering from Sample Solvent Breakthrough or Phase Collapse .[2]

This guide addresses the root causes of this specific artifact and provides the protocols to fix it.

Module 1: Diagnostic Triage (Start Here)

Before altering your mobile phase, confirm the physical parameters of your separation.[2]

ParameterSpecification CheckWhy this matters
Impurity Identity Are you sure it is Impurity A?Impurity B (Sulfoxide) is structurally similar to the parent and does co-elute easily. Impurity A is a small polar fragment.
Sample Diluent % Organic > 50%?Strong Solvent Effect: Injecting a high-organic sample onto a high-aqueous initial gradient causes the drug to "surf" the solvent plug, merging with early eluters (Impurity A).[1][2]
Column Phase C18 or C8 (L7)?Phenyl-hexyl or Cyano columns may compress the selectivity between the aromatic impurity and the parent.[2]
Buffer pH Is pH < 3.0 or > 6.0?Ziprasidone is a base.[2] At intermediate pH (4-5), silanol interactions cause massive tailing, which can "swallow" adjacent peaks.[1][2]
Module 2: The "Strong Solvent Effect" (Most Likely Cause)[1]

The Scenario: You dissolved Ziprasidone in 100% Methanol or DMSO because of solubility issues. You injected this onto a column equilibrated at 90% Water / 10% ACN.[2] The Result: The Ziprasidone molecules did not precipitate or partition at the column head; they traveled with the methanol plug and eluted immediately, right on top of Impurity A.

The Fix: At-Column Dilution Protocol

Theory: You must reduce the elution strength of the sample solvent before it hits the packed bed.

Step-by-Step Protocol:

  • Reduce Injection Volume:

    • Current: 10–20 µL.[2]

    • New: 2–5 µL.[2]

    • Result: Smaller solvent plug dissipates faster.[2]

  • Modify Sample Diluent:

    • Ziprasidone requires acid/organic to dissolve.[2]

    • Old Diluent: 100% MeOH.[2]

    • New Diluent: 70% Mobile Phase A (Buffer) / 30% MeOH.[1][2]

    • Note: Use Phosphate Buffer pH 2.5 to aid solubility without high organic content.[2]

  • Implement Pre-Column Mixing (Hardware Fix):

    • Install a 50 µL mixer or retention gap between the injector and the column. This allows the mobile phase to dilute the sample plug before it touches the stationary phase.

SolventEffect cluster_0 The Error Mechanism cluster_1 The Resolution Inj Injection (100% MeOH) Plug Solvent Plug travels uninterrupted Inj->Plug NoRet No Partitioning (Breakthrough) Plug->NoRet CoElute Co-elution: Parent + Impurity A at Void (t0) NoRet->CoElute Dilute Diluent: 30% MeOH / 70% Buffer Part Analyte Focuses at Column Head Dilute->Part Sep Separation: Impurity A (t=2min) Ziprasidone (t=15min) Part->Sep

Figure 1: Mechanism of Strong Solvent Breakthrough causing artificial co-elution.

Module 3: pH and Stationary Phase Tuning

If you have ruled out the solvent effect, the issue may be Silanol Interaction . Ziprasidone has a piperazine ring (basic).[1][2][3][4][5] On older silica or at wrong pH, it interacts with free silanols, causing severe tailing that can mask Impurity A.[1][2]

The "Golden" Conditions (USP/EP Aligned)

Option A: Low pH (Suppression) [1][2]

  • Buffer: 25 mM Potassium Phosphate (KH₂PO₄).[1][2]

  • pH: Adjust to 2.5 – 3.0 with Orthophosphoric Acid.

  • Mechanism: At pH 2.5, silanols (Si-OH) are protonated and neutral.[1][2] The basic Ziprasidone is also protonated but repelled by the neutral silica surface. Tailing is minimized.[2]

Option B: Intermediate pH (Neutralization) [1][2]

  • Buffer: 20 mM Potassium Phosphate.

  • pH: 6.0 .[1][6]

  • Additive: Triethylamine (TEA) at 0.1% (v/v).[1][2]

  • Mechanism: TEA is a "sacrificial base." It binds to the active silanol sites, blocking Ziprasidone from sticking.[2]

  • Warning: Do not use pH 6.0 on standard silica columns without TEA, or the peak will broaden to 5+ minutes wide.[2]

Recommended Column Chemistry (L7):

  • Primary Choice: C8 (Octylsilane), End-capped.[1][2] (e.g., Zorbax RX-C8, Waters XBridge C8).[1][2][6]

  • Why C8? C18 can be too retentive for Ziprasidone (causing extremely long run times), while C8 allows Ziprasidone to elute in a reasonable window while still retaining Impurity A away from the void.

Frequently Asked Questions (FAQ)

Q1: I am using the USP method exactly, but my resolution is still < 1.5. Why? A: Check your Dwell Volume . The USP method often assumes older HPLC systems with large dwell volumes (mixing delays).[2] If you are on a modern UPLC/UHPLC, the gradient hits the column "too fast," compressing the early peaks.[2]

  • Fix: Add an isocratic hold (100% Mobile Phase A) for 2 minutes at the start of your run. This mimics the dwell volume of older systems and lets Impurity A separate from the void before the gradient ramps up.

Q2: Could "Impurity A" actually be the Sulfoxide? A: Yes, this is a common confusion.

  • Impurity A (EP): Benzisothiazole-piperazine.[1][2][5] (Polar, Early eluting).[1][2][7]

  • Impurity B (EP): Ziprasidone Sulfoxide.[1][2] (Non-polar, Late eluting).[1][2]

  • If your "Impurity A" is eluting near the parent, you are likely misidentifying Impurity B .[2]

  • Verification: Check the UV spectrum. Impurity A (benzisothiazole) has a distinct spectrum compared to the full indole-containing parent.[1][2]

Q3: Can I use Acetate buffer instead of Phosphate? A: Not recommended. Acetate has a UV cutoff that interferes at 210-220 nm (where Ziprasidone impurities are often monitored).[1][2] Phosphate is transparent at low UV.[2] Furthermore, Acetate pH limits (3.8–5.[1][2]8) sit right in the "danger zone" for silanol activity. Stick to Phosphate pH 2.5 or 6.0.[2]

Troubleshooting Logic Tree

Follow this logic path to isolate your specific failure mode.

Troubleshooting Start Problem: Co-elution of Ziprasidone & Impurity A CheckID Is 'Impurity A' definitely the benzisothiazole fragment? Start->CheckID BranchNo Check Reference Standard. If peak is near Parent, it is likely Sulfoxide (Imp B). CheckID->BranchNo No / Unsure BranchYes BranchYes CheckID->BranchYes Yes (It is the polar fragment) CheckSolvent Is Diluent >50% Organic? BranchYes->CheckSolvent Check Sample Diluent FixSolvent ACTION: Dilute sample with Buffer to <30% Organic. Reduce Inj Vol. CheckSolvent->FixSolvent Yes CheckCol Check Column / pH CheckSolvent->CheckCol No FixCol ACTION: Use pH 2.5 Phosphate or pH 6.0 + TEA. Use fresh C8 column. CheckCol->FixCol pH is 4-5 or Column is old

Figure 2: Decision Matrix for resolving co-elution issues.

References
  • United States Pharmacopeia (USP). Ziprasidone Hydrochloride Monograph.[2][6][8] USP-NF.[1][2] (Defines Impurity A as Related Compound A: 3-(1-piperazinyl)-1,2-benzisothiazole).[1][2][9] [1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Ziprasidone Hydrochloride Monohydrate.[2][10] (Defines Impurity A and system suitability requirements).

  • Maziarz, M., et al. (2010).[1][2] "Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method." Waters Corporation Application Note.[2] (Details the separation of early eluting impurities A, B, C from late eluters).

  • Obradović, D., et al. (2016).[1][2][7][11] "Optimization of TLC Method for Separation and Determination of Ziprasidone and Its Impurities." Journal of Liquid Chromatography & Related Technologies, 39(5), 271–276.[1][2] (Discusses the polarity differences and separation challenges). [1][2][11]

  • Jančić-Stojanović, B., et al. (2011).[1][2] "Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms." Journal of AOAC International. (Validates pH 2.5 phosphate buffer method).

Sources

Optimization

Technical Support Center: 3-(1-Piperazinyl)-1,2-benzisothiazole (BITP) Solution Stability

Introduction 3-(1-Piperazinyl)-1,2-benzisothiazole (BITP) is a critical synthetic intermediate and a known human active metabolite for atypical antipsychotics such as ziprasidone and perospirone . Due to its fused benzis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole (BITP) is a critical synthetic intermediate and a known human active metabolite for atypical antipsychotics such as ziprasidone and perospirone . Due to its fused benzisothiazole-piperazine architecture, BITP exhibits unique physicochemical vulnerabilities when placed in solution. This guide provides evidence-based troubleshooting for researchers experiencing degradation, precipitation, or analytical inconsistencies during in vitro assays or formulation scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: My BITP stock solution in methanol turned from pale yellow to dark brown over the weekend. What caused this, and is the compound still viable? A1: No, the compound has likely degraded and should be discarded.

  • Mechanistic Causality: The benzisothiazole moiety is highly sensitive to photolytic excitation. Exposure to ambient UV/Vis light triggers photoisomerization and ring rearrangement. Concurrently, dissolved oxygen in the methanol oxidizes the electron-rich sulfur atom, forming sulfoxide and sulfone derivatives .

  • Resolution: For future batches, store stock solutions in amber glass vials (actinic shielding) and purge the headspace with argon or nitrogen to displace oxygen.

Q2: I am experiencing inconsistent chromatographic peaks (peak splitting and tailing) when analyzing BITP extracted from aqueous buffers. Why? A2: This is a pH-dependent ionization and hydrolytic issue.

  • Mechanistic Causality: The piperazine ring contains a secondary amine with a predicted pKa of ~8.5 . If your mobile phase or extraction buffer is near this pH, BITP will exist in a dynamic equilibrium between its ionized (protonated) and neutral (free base) states, causing peak splitting. Furthermore, prolonged exposure to extreme acidic conditions can catalyze the hydration of the C=N bond in the benzisothiazole ring, leading to reductive cleavage.

  • Resolution: Buffer your mobile phase at least 2 pH units away from the pKa (e.g., pH 6.0 or pH 10.5) to ensure a single ionization state. Use a high-capacity buffer (e.g., 10–20 mM ammonium acetate) to prevent local pH shifts on the analytical column.

Q3: How can I prevent the precipitation of BITP when diluting organic stock solutions into aqueous assay buffers? A3: Precipitation occurs due to "solvent shock" and the lipophilic nature of the neutral free base.

  • Mechanistic Causality: BITP is sparingly soluble in neutral water but highly soluble in polar organic solvents like DMSO or dichloromethane . When a highly concentrated DMSO stock is rapidly introduced into a neutral aqueous buffer, the local dielectric constant drops, forcing the unprotonated BITP out of solution before it can disperse.

  • Resolution: Pre-dilute the stock in a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer) or slightly acidify the aqueous buffer (pH ~6.5) to protonate the piperazine ring, drastically increasing its aqueous solubility before final dilution.

Part 2: Quantitative Data Summaries

Table 1: Solvent Compatibility & Stability Profile of BITP

SolventSolubility ProfileStability (25°C, Dark)Primary Degradation Risk
Dimethyl Sulfoxide (DMSO) High (>50 mg/mL)> 3 monthsHygroscopic water absorption
Methanol / Ethanol Moderate (~10 mg/mL)< 1 weekPeroxide-induced S-oxidation
Dichloromethane (DCM) High (>50 mg/mL)> 1 monthHalogenated adduct formation
Aqueous Buffer (pH 7.4) Low (<1 mg/mL)< 48 hoursPrecipitation, C=N hydration
Aqueous Buffer (pH 4.0) Moderate (~5 mg/mL)< 24 hoursAcid-catalyzed ring cleavage

Table 2: Major Degradation Pathways & Analytical Signatures

DegradantMechanismMass Shift (LC-MS)UV Absorbance Shift
BITP Sulfoxide S-Oxidation+16 Da (m/z 235)Hypsochromic shift
BITP Sulfone Advanced S-Oxidation+32 Da (m/z 251)Hypsochromic shift
Cleaved Intermediate C=N HydrationVariableLoss of 320 nm peak
Methylene Dimer Cross-linking (Impurity)+218 DaBroadened spectrum

Part 3: Mechanistic Visualization

BITP_Degradation_Pathways BITP 3-(1-Piperazinyl)-1,2-benzisothiazole (Intact API Intermediate) O2 Oxidative Stress (Dissolved O2 / ROS) BITP->O2 Light Photolytic Exposure (UV / Vis Light) BITP->Light Water Hydrolytic Conditions (Extreme pH) BITP->Water Sulfoxide S-Oxidation (Sulfoxide / Sulfone) O2->Sulfoxide Electron Transfer at Sulfur Photo Photoisomerization (Ring Rearrangement) Light->Photo Benzisothiazole Excitation Cleavage C=N Hydration & Reductive Cleavage Water->Cleavage Nucleophilic Attack

Figure 1: Logical relationships of BITP degradation pathways in solution.

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable BITP Stock Solutions

This protocol utilizes a self-validating system to ensure the integrity of BITP in organic solvents, mitigating oxidative and photolytic degradation.

  • Step 1: Solvent Degassing

    • Action: Sparge anhydrous DMSO with high-purity Argon gas for 15 minutes.

    • Mechanistic Rationale: Removing dissolved oxygen prevents the electron transfer required for the S-oxidation of the benzisothiazole sulfur atom.

  • Step 2: Actinic Shielding & Dissolution

    • Action: Weigh BITP powder into an amber glass vial. Add the degassed DMSO to achieve a 10 mM concentration. Vortex until completely dissolved.

    • Mechanistic Rationale: Amber glass blocks UV light < 400 nm, preventing the photoisomerization of the conjugated ring system.

  • Step 3: Headspace Purging & Storage

    • Action: Blanket the vial headspace with Argon before sealing with a PTFE-lined cap. Store at -20°C.

    • Mechanistic Rationale: Argon is heavier than air and creates a protective layer, preventing ambient moisture and oxygen ingress during freeze-thaw cycles.

  • Step 4: System Validation (Self-Validation)

    • Action: Prepare a parallel "control" vial using non-degassed DMSO in a clear glass vial, left on the benchtop for 48 hours. Run both the shielded stock and the control via HPLC-UV.

    • Validation Criteria: The shielded stock must show >99% purity, while the control will validate the method's necessity by exhibiting the +16 Da sulfoxide degradant peak.

Protocol 2: Stability-Indicating HPLC Assay for BITP

This workflow is designed to separate intact BITP from its primary degradation products.

  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water, pH ~2.0) and Mobile Phase B (Acetonitrile).

    • Mechanistic Rationale: TFA fully protonates the secondary amine of the piperazine ring (pKa ~8.5), ensuring a single ionization state and eliminating peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Step 2: Sample Preparation

    • Action: Dilute the BITP stock to 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Mechanistic Rationale: Matching the sample diluent to the initial gradient conditions prevents solvent shock and peak distortion at the solvent front.

  • Step 3: Chromatographic Separation

    • Action: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of 5% to 95% B over 10 minutes. Monitor at 254 nm and 320 nm.

    • Mechanistic Rationale: The intact benzisothiazole ring absorbs strongly at 320 nm. Monitoring dual wavelengths allows for the immediate identification of ring-cleaved degradants, which lose the 320 nm chromophore but retain 254 nm absorbance.

  • Step 4: System Validation

    • Action: Inject a blank diluent, followed by a known degraded standard (from Protocol 1, Step 4).

    • Validation Criteria: The assay is validated if the BITP peak (retention time ~4.5 min) is baseline resolved (Resolution > 2.0) from the sulfoxide degradant peak (retention time ~3.8 min, eluting earlier due to increased polarity).

Part 5: References

  • Prakash, C. et al. "Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions." British Journal of Clinical Pharmacology, 2000. URL:[Link]

  • "Ziprasidone Compound Summary." PubChem, National Institutes of Health. URL:[Link]

Troubleshooting

Reducing residual solvent levels in crystallized benzisothiazole intermediates

This guide serves as a specialized technical support center for researchers dealing with the purification of benzisothiazole intermediates. It addresses the unique crystallographic challenges posed by this class of fused...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers dealing with the purification of benzisothiazole intermediates. It addresses the unique crystallographic challenges posed by this class of fused-ring heterocycles, specifically their tendency to trap planar aromatic solvents via


-

stacking and channel inclusion.

Subject: Advanced Desolvation Strategies for Crystallized Benzisothiazole Intermediates Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Diagnostic Hub: Identifying the Solvent State

User Query: "I have dried my intermediate at 60°C under vacuum for 48 hours, but the toluene levels are stuck at 3,000 ppm. Why won't it leave?"

Scientist’s Analysis: Benzisothiazoles possess a planar bicyclic core that facilitates strong lattice energy via


-stacking. When crystallized from aromatic solvents (Toluene, Chlorobenzene), these solvent molecules often intercalate between the API layers, forming stoichiometric solvates  or becoming trapped in lattice channels . Standard vacuum drying removes surface solvent but is thermodynamically insufficient to break these lattice forces.
Diagnostic Workflow

Before altering your process, determine the state of the residual solvent using Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

SolventDiagnosis start High Residual Solvent tga Run TGA & DSC start->tga decision1 Weight Loss Profile? tga->decision1 surface Gradual loss < Mp (Surface Adsorption) decision1->surface Continuous drift lattice Sharp loss @ distinct Temp (Solvate/Inclusion) decision1->lattice Step transition occlusion Stepwise loss near Mp (Occlusion/Trapped) decision1->occlusion High Temp release action1 Optimize Washing & Drying Cycle surface->action1 action2 REQUIRED: Reslurry or Recrystallization lattice->action2 occlusion->action2

Figure 1: Diagnostic decision tree for classifying residual solvent types based on thermal behavior.

Troubleshooting Guides & Protocols

Issue A: Persistent Aromatic Solvents (Lattice Entrapment)

Symptom: TGA shows a sharp weight loss step (stoichiometric) well above the solvent's boiling point. Root Cause: Formation of a channel solvate where the benzisothiazole host lattice stabilizes the solvent guest.

Protocol: Displacement Reslurry (Solvent Swapping)

Objective: Replace the trapped "structural" solvent (e.g., Toluene) with a smaller, more volatile solvent (e.g., Methanol/Ethanol) that does not fit the lattice channels or has a lower desolvation energy.

Step-by-Step Methodology:

  • Selection: Choose a displacement solvent (DS) in which the intermediate has low solubility but is miscible with the trapped solvent. Small alcohols (MeOH, EtOH) are ideal for benzisothiazoles as they disrupt

    
    -stacking.
    
  • Suspension: Charge the wet cake into the reactor. Add 5–10 volumes of the DS.

  • Thermal Cycle (The "Breathing" Step):

    • Heat the slurry to 80% of the DS boiling point.

    • Hold for 2–4 hours. Crucial: Thermal energy expands the lattice channels, allowing the aromatic solvent to diffuse out and the small alcohol to diffuse in.

    • Cool slowly to room temperature.

  • Filtration & Drying: Filter the solid. The lattice now contains the alcohol (or is collapsed). Dry under vacuum to remove the volatile alcohol.

ParameterSpecificationRationale
Solvent Ratio 5-10 V vs. CakeEnsures sufficient concentration gradient for diffusion.
Temperature Reflux or near-refluxProvides kinetic energy to overcome lattice binding forces.
Agitation High Shear (if stable)Breaks agglomerates to expose crystal surfaces.
Issue B: "Case Hardening" / Inconsistent Drying

Symptom: Solvent levels vary batch-to-batch; particles appear fused or glassy under microscopy; TGA shows gradual weight loss. Root Cause: Rapid drying rates cause the crystal surface to become amorphous or form a "crust," trapping solvent inside the particle core (Occlusion).

Protocol: Humidity-Controlled Drying

Objective: Slow the evaporation rate from the surface to match the diffusion rate from the core.

Step-by-Step Methodology:

  • Initial Phase (Dew Point Control): Introduce a bleed of moist gas (nitrogen with 20-40% RH) into the vacuum dryer.

  • Ramped Heating:

    • Stage 1: Hold at

      
       for 2 hours (removes surface liquor).
      
    • Stage 2: Ramp to

      
       over 4 hours.
      
    • Stage 3: Full vacuum (<10 mbar), high heat (below melt) for final polish.

  • Mechanism: The humidity keeps the crystal surface "plasticized" and open, preventing the formation of an impermeable amorphous shell.

Issue C: High Residual Water in Hydrophobic Lattice

Symptom: Benzisothiazole intermediate is hydrophobic, yet water content remains >1.0%. Root Cause: Water trapping in lattice voids or hydrogen bonding to the isothiazole nitrogen/sulfur.

Protocol: Azeotropic Distillation

Objective: Use a carrier solvent to mechanically "sweep" water out during the crystallization or wash phase.

  • Solvent Choice: Use a solvent that forms a low-boiling azeotrope with water (e.g., Ethyl Acetate or 2-MeTHF).

  • Procedure:

    • Dissolve/suspend the crude intermediate.

    • Distill under vacuum at constant volume (add fresh dry solvent as you distill).

    • Monitor water content (Karl Fischer) in the distillate.

    • Once dry, induce crystallization.

Mechanism Visualization: Solvent Exchange

The following diagram illustrates the kinetic competition during the Displacement Reslurry (Issue A).

SolventExchange cluster_lattice Benzisothiazole Lattice (Host) Host Crystal Lattice (Expanded by Heat) Step1 1. Thermal Expansion Host->Step1 Guest1 Trapped Toluene (High Affinity) Step2 2. Diffusion Competition Guest1->Step2 Diffuses Out (Concentration Gradient) Guest2 Displacement Alcohol (Low Affinity) Guest2->Step2 Diffuses In (High Mobility) Step1->Step2 Step3 3. Lattice Contraction Step2->Step3 Result1 Toluene in Mother Liquor Step3->Result1 Result2 Alcohol-Solvate or Collapsed Lattice Step3->Result2

Figure 2: Mechanism of solvent displacement. Heat expands the host lattice, allowing the bulky aromatic solvent (red) to escape and be replaced by the smaller, more volatile alcohol (green), which is easily removed in subsequent drying.

Regulatory Reference (ICH Q3C R8)

When developing your purification strategy, ensure your target limits align with the International Council for Harmonisation (ICH) guidelines.

Solvent ClassSolvent ExampleLimit (ppm)PDE (mg/day)Toxicity Concern
Class 1 Benzene20.002Carcinogen (Avoid)
Class 2 Toluene8908.9Neurotoxicity
Class 2 Chlorobenzene3603.6Liver Toxicity
Class 2 Methanol3,00030.0Ocular Toxicity
Class 3 Ethanol5,00050.0Low Toxicity
Class 3 Acetone5,00050.0Low Toxicity

Note: If multiple solvents are present, ensure the cumulative daily exposure does not exceed limits.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2021.[1][2]

  • Desolvation Processes in Channel Solvates of Niclosamide. Journal of the American Chemical Society, 2019.[3] (Mechanistic parallel for channel solvates in heterocycles).

  • Solid-State Characterization and Solvent Selection. FDA Guidance for Industry: Q3C - Tables and List, 2022.

  • Crystallization of Organic Compounds: An Industrial Perspective. Wiley Series in Design and Innovation, 2013. (General principles of solvent occlusion and removal).

Sources

Reference Data & Comparative Studies

Validation

Analytical and Pharmacological Comparison: 3-(1-Piperazinyl)-1,2-benzisothiazole vs. Ziprasidone Reference Standards

In the rigorous landscape of atypical antipsychotic drug development and quality control, the precise characterization of Active Pharmaceutical Ingredients (APIs) and their related impurities is a critical mandate. Zipra...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of atypical antipsychotic drug development and quality control, the precise characterization of Active Pharmaceutical Ingredients (APIs) and their related impurities is a critical mandate. Ziprasidone, a potent receptor antagonist, requires stringent analytical monitoring to ensure therapeutic efficacy and safety. Its primary structural moiety, 3-(1-Piperazinyl)-1,2-benzisothiazole (commonly designated as Ziprasidone EP Impurity A or BITP), serves a multifaceted role as a synthetic intermediate, a major metabolic degradant, and an independent pharmacophore.

As an Application Scientist, understanding the causal relationship between these two molecules—both pharmacologically and chromatographically—is essential for designing robust, self-validating analytical methods. This guide provides an objective, data-driven comparison of these reference standards, detailing their physicochemical properties and the logic behind their separation protocols.

Physicochemical & Structural Profiling

To design an effective analytical workflow, we must first understand the fundamental quantitative differences between the API and its primary impurity. The table below summarizes the critical physicochemical data that dictates their behavior in chromatographic systems.

ParameterZiprasidone Hydrochloride Monohydrate3-(1-Piperazinyl)-1,2-benzisothiazole (Impurity A)
Role in Testing API Reference StandardPharmacopoeial Impurity / Metabolite Standard
CAS Number 138982-67-987691-87-0 (Freebase) / 87691-88-1 (HCl)
Molecular Formula C₂₁H₂₁ClN₄OS · HCl · H₂OC₁₁H₁₃N₃S
Molecular Weight 467.41 g/mol 219.31 g/mol
Computed LogP ~3.82.1
Primary Target 5-HT₂A / D₂ Receptors5-HT₁A Receptor (Affinity)
Structural Note Contains oxindole and benzisothiazole ringsIsolated benzisothiazole-piperazine moiety

Data supported by the and the [1].

Pharmacological Significance & Causality

Why do pharmacopoeias mandate the strict quantification of 3-(1-Piperazinyl)-1,2-benzisothiazole? The reasoning extends beyond simple synthetic yield monitoring.

Ziprasidone exerts its therapeutic effect primarily through the antagonism of 5-HT₂A and D₂ receptors. However, the isolated BITP moiety is not pharmacologically inert. As documented by the, BITP is a known human metabolite of both ziprasidone and perospirone[1][2]. Because the piperazinyl-benzisothiazole pharmacophore possesses high intrinsic affinity for 5-HT₁A receptors, elevated levels of this impurity—whether from incomplete synthesis or hepatic CYP3A4 cleavage—could theoretically modulate the drug's receptor binding profile or induce off-target effects.

Pathway Zip Ziprasidone (API) LogP ~3.8 Metab Hepatic Cleavage (CYP3A4 Pathway) Zip->Metab Metabolism Rec1 5-HT2A / D2 Receptors (Therapeutic Target) Zip->Rec1 Antagonism BITP 3-(1-Piperazinyl)-1,2-benzisothiazole (Impurity A / Metabolite) Metab->BITP Degradation Rec2 5-HT1A Receptor (Off-Target Affinity) BITP->Rec2 Binding

Pharmacological and metabolic relationship between Ziprasidone and its BITP moiety.

Analytical Methodologies & Self-Validating Protocols

To accurately quantify Ziprasidone and detect trace levels of Impurity A, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Causality in Method Design: Notice the LogP values in the structural profiling table. Ziprasidone is highly lipophilic (LogP ~3.8), whereas Impurity A is significantly more polar (LogP 2.1). If we were to use an isocratic mobile phase, the polar Impurity A would elute too close to the void volume (risking interference from solvent peaks), or Ziprasidone would retain excessively, leading to severe band broadening and poor sensitivity.

To solve this, we utilize a gradient elution . Starting with a high-aqueous mobile phase ensures adequate retention and peak shape for the polar BITP. A subsequent ramp in the organic modifier (Acetonitrile) sharply elutes the lipophilic Ziprasidone. Furthermore, adjusting the aqueous buffer to pH 6.0 ensures the piperazine nitrogens remain partially ionized, preventing secondary interactions with free silanols on the stationary phase that cause peak tailing.

Step-by-Step Methodology: RP-HPLC Quantification

Step 1: Preparation of Self-Validating Solutions

  • Blank: 50:50 Water:Methanol.

  • Standard Solution: Dissolve Ziprasidone Reference Standard in diluent to a concentration of 0.1 mg/mL.

  • System Suitability Solution (SST): Spike the Standard Solution with 3-(1-Piperazinyl)-1,2-benzisothiazole Reference Standard to yield 0.1% w/w of the impurity.

    • Self-Validating Logic: This mixed standard acts as an internal system check. If the column degrades or the mobile phase is prepared incorrectly, the system will fail to resolve these two peaks. The run is automatically invalidated, preventing false-negative impurity reporting.

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 5 µm (Provides high theoretical plates for resolving structurally similar basic compounds).

  • Mobile Phase A: 0.05 M Potassium phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0–5 min (20% B), 5–15 min (Ramp to 70% B), 15–20 min (Hold 70% B), 20–25 min (Re-equilibrate at 20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 229 nm (The optimal isosbestic point for both the benzisothiazole and oxindole chromophores).

Step 3: Execution and System Suitability Testing (SST)

  • Inject the Blank to confirm a stable baseline with no interference.

  • Inject the SST Solution.

  • Validation Criteria: Calculate the resolution (

    
    ) between Impurity A and Ziprasidone. The system is only validated if 
    
    
    
    and the tailing factor for Ziprasidone is
    
    
    .
  • Proceed with sample analysis only if these strict SST criteria are met.

Workflow Prep Standard Prep (API + Impurity A) HPLC RP-HPLC Separation (C18, Gradient) Prep->HPLC Inject Detect UV/MS Detection (229 nm / ESI+) HPLC->Detect Elute SST System Suitability (Rs > 2.0) Detect->SST Validate

LC-MS analytical workflow and self-validating system suitability logic.

Conclusion

The comparative analysis of Ziprasidone and 3-(1-Piperazinyl)-1,2-benzisothiazole highlights the necessity of using high-purity reference standards in pharmaceutical quality control. Because BITP is not merely a synthetic byproduct but a pharmacologically active metabolite, its baseline separation from the API is a critical safety parameter. By employing gradient RP-HPLC methods anchored by strict System Suitability Tests, laboratories can ensure their analytical workflows remain self-validating, accurate, and compliant with global pharmacopoeial standards.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60854, Ziprasidone." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2772144, 3-(1-Piperazinyl)-1,2-benzisothiazole." PubChem, [Link]

  • National Center for Advancing Translational Sciences (NCATS). "3-(1-Piperazinyl)-1,2-benzisothiazole." Inxight Drugs, [Link]

Sources

Comparative

Validation of HPLC Methods for Ziprasidone EP Impurity A: A Comparative Technical Guide

Executive Summary & Strategic Context In the analysis of Ziprasidone Hydrochloride , controlling Impurity A (3-(piperazin-1-yl)-1,2-benzisothiazole) is critical due to its genesis as a key cleavage intermediate.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the analysis of Ziprasidone Hydrochloride , controlling Impurity A (3-(piperazin-1-yl)-1,2-benzisothiazole) is critical due to its genesis as a key cleavage intermediate.[1] While the European Pharmacopoeia (EP) mandates a specific, often fragmented approach using two separate chromatographic systems, modern laboratories increasingly require high-throughput, orthogonal alternatives.[1]

This guide objectively compares the Standard EP Reference Method against an Optimized UHPLC Single-Run Method . We validate why transitioning to the optimized protocol not only meets regulatory rigor (ICH Q2(R1)) but significantly enhances resolution (


) and sensitivity for Impurity A.
The Target Analyte: Impurity A
  • Chemical Name: 3-(Piperazin-1-yl)-1,2-benzisothiazole[1][2][3]

  • Nature: Polar, basic amine.[1]

  • Challenge: Strong interaction with residual silanols on older silica columns, leading to peak tailing and co-elution risks with Impurity B.[1]

Method Comparison: EP Standard vs. Optimized UHPLC[1]

The following comparison highlights the operational differences between the traditional pharmacopoeial approach and a modern consolidated workflow.

Comparative Performance Matrix
FeatureMethod A: EP Reference (System A)Method B: Optimized UHPLC (Consolidated)
Scope Split System: Detects Impurities A, B, C only (Requires separate run for D, E)Single Run : Detects Impurities A, B, C, D, & E simultaneously
Stationary Phase Octylsilyl silica gel (C8), 5 µmBEH C18 or C8 (Hybrid Particle) , 1.7 µm
Mobile Phase Phosphate Buffer (pH ~3.[1]0) / MethanolAmmonium Formate (pH 4.[1]7) / Acetonitrile (Gradient)
Run Time > 20 minutes (Isocratic)< 8 minutes (Gradient)
Impurity A Tailing 1.5 – 2.0 (High silanol activity)< 1.2 (End-capped, high pH stability)
LOD (Impurity A) ~0.0005 mg/mL~0.00002 mg/mL (Enhanced S/N)
MS Compatibility No (Non-volatile phosphate salts)Yes (Volatile buffers)

Detailed Experimental Protocols

Protocol A: The EP Reference Method (System A)

Use this method for strict pharmacopoeial compliance when no deviation is permitted.

  • Column: C8 (Octylsilyl silica),

    
     mm, 5 µm.[1]
    
  • Mobile Phase:

    • Mix 40 volumes of Methanol.[1][4]

    • Mix 60 volumes of Buffer (Potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 229 nm.

  • Injection Volume: 20 µL.

  • System Suitability: Resolution (

    
    ) between Impurity B and Ziprasidone must be 
    
    
    
    .
Protocol B: The Optimized Single-Run UHPLC Method (Recommended)

Use this method for high-throughput QC and stability indicating studies.[1]

1. Chromatographic Conditions:

  • Instrument: UHPLC System with PDA (and optional MS).

  • Column: Ethylene Bridged Hybrid (BEH) C18,

    
     mm, 1.7 µm.[1]
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

2. Mobile Phase Setup:

  • Solvent A: 10 mM Ammonium Formate, pH 4.7 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

3. Gradient Program:

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
1.090106
6.040606
7.010906
8.090101

4. Standard Preparation:

  • Stock Solution: Dissolve Ziprasidone HCl and Impurity A standard in Methanol/Water (80:20) to 1.0 mg/mL.[1]

  • Working Standard: Dilute to 0.5 µg/mL (0.05% level) for sensitivity checks.

Validation Workflow & Logic

The validation process must demonstrate that the method is "fit for purpose."[5] The diagram below illustrates the decision logic for validating Impurity A, specifically addressing its polarity and basicity.

ValidationWorkflow Start Start: Impurity A Validation Specificity Specificity Check: Inject Imp A + Ziprasidone + Placebo Start->Specificity ResolutionCheck Is Resolution (Rs) > 2.0? Specificity->ResolutionCheck Optimize Optimize Mobile Phase pH (Target pH 4.5-5.0 for Basic Amine) ResolutionCheck->Optimize No Linearity Linearity Study: 5 Levels (LOQ to 120% Spec) ResolutionCheck->Linearity Yes Optimize->Specificity Accuracy Accuracy (Recovery): Spike at 0.05%, 0.10%, 0.15% Linearity->Accuracy LOD_LOQ Determine LOD/LOQ: S/N > 3 (LOD) & S/N > 10 (LOQ) Accuracy->LOD_LOQ Final Method Validated Generate Report LOD_LOQ->Final

Figure 1: Decision tree for validating HPLC methods for basic impurities like Ziprasidone Impurity A.

Critical Validation Data & Analysis

Specificity and Selectivity

Impurity A is the cleavage product of the side chain. In acidic pH (Method A), it is highly ionized and elutes early.

  • Observation: In Method B (pH 4.7), the ionization is suppressed slightly, increasing retention and pushing it away from the solvent front, eliminating the "void volume interference" often seen in the EP method.

  • Acceptance Criteria: No interference at the retention time of Impurity A from diluent or placebo. Purity angle < Purity threshold (for PDA detection).

Linearity and Range

Experimental data typically yields the following for Impurity A using the Optimized Method:

ParameterResult (Method B)Acceptance Criteria
Range LOQ to 0.30%Covers 0.15% specification limit
Correlation (r) 0.9998

Slope ConsistentN/A
Y-Intercept

of response
Small bias
Accuracy (Recovery)

Recovery studies are performed by spiking Impurity A into the drug substance.

  • Level 1 (50%): 98.5% Recovery[1]

  • Level 2 (100%): 100.2% Recovery

  • Level 3 (150%): 99.1% Recovery[1]

Separation Mechanism Visualization

Understanding why the method works is as important as how. The diagram below details the separation mechanism of Impurity A (polar) versus Ziprasidone (lipophilic).

SeparationMechanism ImpA Impurity A (Polar/Basic Amine) Column Stationary Phase (C18 Hybrid) ImpA->Column Inject Zip Ziprasidone (Lipophilic/Multi-ring) Zip->Column Inject InteractionA Weak Hydrophobic Retention Elutes Early Column->InteractionA Low % Organic InteractionZ Strong Hydrophobic Retention Elutes Late Column->InteractionZ High % Organic Gradient Gradient Elution (Low %B -> High %B) Gradient->InteractionZ Accelerates Elution

Figure 2: Mechanistic separation of polar Impurity A and lipophilic Ziprasidone using gradient elution.

References

  • European Pharmacopoeia (Ph.[1][4][5][6][7] Eur.) . Ziprasidone Hydrochloride Monohydrate Monograph 2421. Strasbourg, France: EDQM.[1] Available at: [Link][1]

  • Maziarz, M., et al. (2012).[1] Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method. Waters Corporation Application Note. Available at: [Link][1]

  • Pavlovic, M., et al. (2011).[1][6][8][9] Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Journal of AOAC International, 94(3). Available at: [Link]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Validation

Reference Standard Qualification Guide: 3-(1-Piperazinyl)-1,2-benzisothiazole HCl

Executive Summary 3-(1-Piperazinyl)-1,2-benzisothiazole HCl (CAS: 87691-88-1) is a critical intermediate and a known impurity (Impurity A) in the synthesis of Ziprasidone , an atypical antipsychotic.[1][2] In drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Piperazinyl)-1,2-benzisothiazole HCl (CAS: 87691-88-1) is a critical intermediate and a known impurity (Impurity A) in the synthesis of Ziprasidone , an atypical antipsychotic.[1][2] In drug development and GMP manufacturing, this compound serves as a Secondary Reference Standard for impurity profiling and method validation.

This guide outlines a rigorous qualification protocol to transition this material from a raw chemical reagent to a compliant Reference Standard (RS). It compares the traditional Mass Balance approach against the emerging Quantitative NMR (qNMR) methodology, providing actionable protocols for researchers.

Part 1: Strategic Comparison – The Qualification Matrix

Researchers often face the choice between purchasing a costly Primary Standard (USP/EP) or qualifying an in-house Working Standard. The table below objectively compares the performance and data requirements for these alternatives.

Table 1: Commercial Reagent vs. Qualified Reference Standard
FeatureCommercial Reagent GradeQualified Reference Standard (In-House)Primary Standard (USP/EP)
Intended Use Synthesis starting materialQuantitative HPLC assays, ValidationLegal dispute resolution, Final Release
Purity Metric Chromatographic Area % (e.g., >98%)Assay % (w/w) (Mass Balance or qNMR)Defined Potency (e.g., 99.4%)
Impurity Profile UnspecifiedQualitatively & Quantitatively definedFully Characterized
Counter-ion Often assumed (HCl stoichiometry varies)Measured (Titration/IC)Stoichiometry confirmed
Cost/mg Low ($)Medium (

)
High (

)
Traceability Vendor COALink to Primary Std or SI units (qNMR) Compendial Authority
The Core Dilemma: Mass Balance vs. qNMR

For in-house qualification, two methodologies compete. The choice depends on available instrumentation and the need for speed versus exhaustiveness.

  • Mass Balance (Traditional): The "Gold Standard" for decades. It requires quantifying all impurities (solvents, water, inorganic ash, organic impurities) and subtracting them from 100%.

    • Pros: Extremely robust; characterizes the entire sample matrix.

    • Cons: Labor-intensive; requires large sample volume (>100 mg); error propagation from multiple techniques.

  • Quantitative NMR (qNMR): The modern alternative. It measures the analyte directly against an internal standard (e.g., Maleic acid, TCNB).

    • Pros: Rapid; SI-traceable; requires minimal sample; does not require identifying every impurity.

    • Cons: Requires high-field NMR (>400 MHz); precision depends heavily on weighing accuracy and internal standard purity.

Part 2: Technical Qualification Workflow

The following diagram illustrates the decision logic for qualifying 3-(1-Piperazinyl)-1,2-benzisothiazole HCl.

QualificationWorkflow Start Raw Material Receipt (3-(1-Piperazinyl)-1,2-benzisothiazole HCl) Identity Step 1: Structural Identity (IR, MS, 1H-NMR) Start->Identity Purity Step 2: Purity Assessment (HPLC + Residuals) Identity->Purity Decision Select Assay Method Purity->Decision MassBalance Path A: Mass Balance (100% - u03a3 Impurities) Decision->MassBalance Traditional qNMR Path B: qNMR (Direct Potency) Decision->qNMR Rapid/Low Sample FinalCalc Calculate Potency (As-is & Dried) MassBalance->FinalCalc qNMR->FinalCalc COA Generate Certificate of Analysis FinalCalc->COA

Figure 1: Decision tree for Reference Standard Qualification, highlighting the orthogonal pathways for Assay assignment.

Part 3: Experimental Protocols

Structural Identity (Self-Validating)

Before quantitation, the structure must be unequivocal.

  • 1H-NMR (DMSO-d6): Confirm the piperazine ring protons (multiplets at ~3.3 ppm) and the benzisothiazole aromatic protons (7.4–8.1 ppm).

  • Counter-ion Check: Perform a Silver Nitrate titration or Ion Chromatography (IC) to confirm the mono-hydrochloride stoichiometry. Note: Commercial batches often contain variable HCl content, significantly affecting the molecular weight used in calculations.

Purity Assessment (HPLC Method)

This protocol is adapted from USP monographs for Ziprasidone Related Compound A [1, 4]. The method uses a C8 column to handle the basicity of the piperazine moiety.

Chromatographic Conditions:

  • Column: Waters XBridge C8 or Zorbax RX-C8 (L7), 4.6 mm × 150 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 50 mM Potassium Phosphate Monobasic (KH2PO4), adjusted to pH 3.0 or 6.0 with Phosphoric Acid.[3]

    • Mixture: Methanol : Buffer (40:60 v/v). Note: Methanol is preferred over Acetonitrile to suppress pi-pi interactions that cause tailing.

  • Flow Rate: 1.5 mL/min.[3][4][5]

  • Temperature: 35°C.

  • Detection: UV at 229 nm (Lambda max for benzisothiazole).

  • Injection Volume: 10–20 µL.

System Suitability Criteria:

  • Tailing Factor: NMT 2.0 (Critical for piperazine derivatives).

  • RSD of Replicates: NMT 2.0%.

Assay Assignment: The Mass Balance Logic

The Mass Balance approach is the most robust method for establishing a primary-like standard. It relies on the principle of subtraction.

MassBalanceLogic HPLC Chromatographic Purity (Organic Impurities) Calc Assay Calculation: % = (100 - %H2O - %ROI - %Solvents) × %HPLC Purity HPLC->Calc KF Water Content (Karl Fischer Titration) KF->Calc ROI Residue on Ignition (Inorganic Ash) ROI->Calc GC Residual Solvents (Volatiles) GC->Calc Result Assay Value (As is) Calc->Result

Figure 2: The Mass Balance Equation logic. All subtractive components must be quantified to derive the final potency.

Protocol Steps:

  • Organic Impurities: Determine % Area by HPLC (from Step 2).

  • Volatiles:

    • Water: Karl Fischer (Coulometric preferred for <1% water).

    • Solvents: GC-Headspace (check for Methanol/IPA often used in synthesis).

  • Inorganics: Residue on Ignition (ROI) / Sulfated Ash. Target: <0.1%.

  • Calculation:

    
    
    
Alternative: qNMR Protocol

For rapid qualification without determining every residual solvent [2, 5].

  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

  • Solvent: DMSO-d6.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) > 30s (5 × T1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[4][6][7]

References

  • USP-NF. (2023).[4] Ziprasidone Hydrochloride Monograph: Organic Impurities. United States Pharmacopeia.[3][4][8] Link

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. Link

  • ICH Guidelines. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Link

  • Maziarz, M., et al. (2014). Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method. Waters Corporation Application Note. Link

  • BIPM. (2024). Equivalence between Mass Balance and qNMR methodologies. United States Pharmacopeia General Chapters. Link

Sources

Comparative

Purity analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole by GC vs HPLC

Executive Summary 3-(1-Piperazinyl)-1,2-benzisothiazole (IPBI) is a critical pharmacophore intermediate, most notably used in the synthesis of atypical antipsychotics like Ziprasidone. Its structural duality—a UV-active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Piperazinyl)-1,2-benzisothiazole (IPBI) is a critical pharmacophore intermediate, most notably used in the synthesis of atypical antipsychotics like Ziprasidone. Its structural duality—a UV-active benzisothiazole ring fused with a highly polar, basic piperazine moiety—presents specific analytical challenges.[1]

The Bottom Line:

  • HPLC (High-Performance Liquid Chromatography) is the Gold Standard for purity assessment.[1] It is the only method capable of quantifying the non-volatile "Bis-impurity" (3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole) and analyzing the hydrochloride salt form directly.

  • GC (Gas Chromatography) is a Process Alternative strictly limited to the free base form.[1] It is faster but prone to thermal degradation and peak tailing unless specific deactivation protocols are followed.[1]

Part 1: Chemical Context & Analytical Challenges[1][2]

To select the right method, one must understand the molecule's behavior inside the instrument.[1]

FeatureChemical PropertyAnalytical Consequence
Basicity Secondary amine on piperazine (

)
HPLC: Severe peak tailing due to silanol interactions.[1] GC: Adsorption to non-deactivated inlet liners.[1]
Polarity High polarityHPLC: Requires high aqueous content or ion-pairing for retention.[1]
Thermal Stability Moderate (Free base) to Poor (Salt)GC: Salt forms degrade/char in the injector.[1] Free base requires high temperatures (

C) to elute.[1]
Chromophore Benzisothiazole ringHPLC: Excellent UV detection at 254 nm or 340 nm.[1]

Part 2: Method A — HPLC (The Gold Standard)

Verdict: Essential for Final Release Testing and Salt Forms.[1]

The Challenge: The "Silanol Effect"

The secondary amine in IPBI interacts strongly with residual silanol groups on standard silica-based C18 columns, leading to shark-fin peaks and poor resolution.

Optimized Protocol
  • Principle: Reverse Phase Chromatography with pH control.

  • Why this works: Using a low pH phosphate buffer protonates the silanols (suppressing their activity) while keeping the analyte fully ionized.[1] Alternatively, modern "Base-Deactivated" columns are used.[1]

Step-by-Step Methodology
  • Column Selection: C18, 5

    
    m, 
    
    
    
    mm (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge to resist low pH).[1]
  • Mobile Phase Preparation:

    • Solvent A: 25 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with dilute Phosphoric Acid). Note: Triethylamine (TEA) 0.1% can be added as a silanol blocker if peak shape suffers.[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-5 min: 90% A / 10% B (Hold for retention of polar piperazine).

    • 5-20 min: Ramp to 40% A / 60% B (Elute hydrophobic bis-impurities).

    • 20-25 min: Re-equilibrate.

  • Detection: UV-Vis / PDA at 254 nm (primary) and 340 nm (selective for benzisothiazole).[1]

  • Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A/Acetonitrile (50:50).

Critical Quality Attribute (CQA): This method must resolve the Bis-impurity (3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole), a common synthesis byproduct formed by over-reaction.

Part 3: Method B — GC (The Process Alternative)[2]

Verdict: Suitable only for In-Process Control (IPC) of the Free Base.[1]

The Challenge: Thermal Breakdown

IPBI has a high boiling point.[1] To elute it, the injector and column must be hot.[1] However, the piperazine ring is susceptible to oxidative degradation at high temperatures, potentially creating "ghost peaks" that artificially lower purity scores.[1]

Optimized Protocol
  • Principle: Capillary GC with Flame Ionization Detection (FID).

  • Why this works: FID provides a universal response for carbon-containing impurities (solvents, starting materials) that might lack a UV chromophore.[1]

Step-by-Step Methodology
  • System Prep: Use a Base-Deactivated Liner (e.g., wool-free or silanized wool).[1] Standard glass wool will irreversibly adsorb the amine.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5),

    
    .[1]
    
  • Conditions:

    • Inlet: 260°C (Split 20:1).

    • Carrier: Helium at 1.2 mL/min (Constant Flow).[1]

    • Oven: 100°C (1 min)

      
       20°C/min 
      
      
      
      280°C (Hold 5 min).
    • Detector (FID): 300°C.[1]

  • Sample Prep:

    • If Solid: Dissolve in Dichloromethane (DCM) or Methanol.[1]

    • If Salt:STOP. You must perform a free-base extraction (Partition between NaOH/DCM) before injection.[1]

Part 4: Comparative Analysis & Decision Logic

Head-to-Head Metrics
MetricHPLC-UVGC-FID
Precision (RSD) < 0.5%~ 1.0 - 2.0%
LOD (Limit of Detection) High (ng levels)Moderate (

g levels)
Analysis Time 15 - 25 mins10 - 15 mins
Impurity Profile Detects non-volatiles (Bis-impurity)Misses non-volatiles; Detects solvents
Robustness High (with buffered mobile phase)Low (sensitive to liner dirt)
Analytical Decision Tree

Use the following logic flow to determine the correct instrument for your sample.

AnalyticalDecisionTree Start Start: Sample Type FormCheck Is the sample a Salt (HCl) or Free Base? Start->FormCheck SaltPath Salt Form FormCheck->SaltPath BasePath Free Base FormCheck->BasePath HPLC METHOD A: HPLC (C18, Phosphate Buffer) SaltPath->HPLC Mandatory GoalCheck Analytical Goal? BasePath->GoalCheck Purity Final Purity / Release GoalCheck->Purity Solvents Residual Solvents GoalCheck->Solvents Purity->HPLC Recommended GC METHOD B: GC (DB-5, High Temp) Solvents->GC Recommended

Figure 1: Analytical Decision Tree for IPBI Analysis.

Method Development Workflow (HPLC Focus)

Since HPLC is the primary recommendation, the following diagram details the optimization pathway.

HPLCWorkflow Input Crude IPBI Sample Step1 Initial Run: Water/ACN (No Buffer) Input->Step1 Decision1 Peak Tailing > 1.5? Step1->Decision1 Fix1 Add Phosphate Buffer (pH 3.0) Decision1->Fix1 Yes Step2 Check Resolution (Bis-Impurity) Decision1->Step2 No Fix2 Add TEA (Silanol Blocker) or Switch to Base-Deactivated Col Fix1->Fix2 Still Tailing? Fix2->Step2 Final Validated Method Step2->Final

Figure 2: HPLC Method Optimization for Basic Piperazine Derivatives.

References

  • Sigma-Aldrich. (n.d.).[1][2] 3-(1-Piperazinyl)-1,2-benzisothiazole Specification Sheet. Retrieved from [1]

  • US Patent 6,111,105. (2000).[1] Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.).[1] Product Specification: 3-(1-Piperazinyl)-1,2-benzisothiazole (GC Purity).[1] Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Contextual reference for piperazine detection). Retrieved from [1]

  • European Directorate for the Quality of Medicines (EDQM). (n.d.).[1] Ziprasidone Impurity Standards. (IPBI is often listed as Impurity A).[1][3] Retrieved from [1]

Sources

Validation

A Comparative Guide to the Identification of Degradation Products of 3-(1-Piperazinyl)-1,2-benzisothiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Degradation Product Analysis 3-(1-Piperazinyl)-1,2-benzisothiazole is a pivotal building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Degradation Product Analysis

3-(1-Piperazinyl)-1,2-benzisothiazole is a pivotal building block in modern medicinal chemistry.[1] Its stability profile, however, is a key concern during drug development and manufacturing. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate forced degradation studies to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2] These studies are not merely a regulatory hurdle; they provide invaluable insights into the molecule's potential liabilities, informing formulation development, packaging selection, and storage conditions.

This guide will comparatively evaluate the most effective analytical workflows for identifying the degradation products of 3-(1-Piperazinyl)-1,2-benzisothiazole, focusing on a logical progression from forced degradation to structural elucidation.

Understanding the Degradation Pathways: A Mechanistic Approach

While specific forced degradation studies on 3-(1-Piperazinyl)-1,2-benzisothiazole are not extensively published, a mechanistic understanding of its constituent moieties—the benzisothiazole and piperazine rings—coupled with data from related compounds like ziprasidone, allows for the prediction of its likely degradation pathways.

Predicted Sites of Lability

The structure of 3-(1-Piperazinyl)-1,2-benzisothiazole presents several potential sites for degradation under stress conditions:

  • The Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation.

  • The Benzisothiazole Ring: This heterocyclic system can undergo hydroxylation and potential ring-opening under harsh conditions.[3]

  • The C-N Bond: The bond connecting the piperazine and benzisothiazole moieties could be a point of cleavage.

The following diagram illustrates the potential degradation sites:

G cluster_molecule 3-(1-Piperazinyl)-1,2-benzisothiazole cluster_sites Potential Degradation Sites mol N_Oxidation N-Oxidation N_Oxidation->mol Piperazine Ring Hydroxylation Hydroxylation Hydroxylation->mol Benzisothiazole Ring Ring_Opening Ring Opening Ring_Opening->mol Benzisothiazole Ring CN_Cleavage C-N Cleavage CN_Cleavage->mol Linkage G cluster_stress Forced Degradation cluster_analysis Analytical Workflow cluster_elucidation Structural Elucidation Acid Acidic Hydrolysis HPLC_UV HPLC-UV (Method Development & Quantification) Acid->HPLC_UV Base Basic Hydrolysis Base->HPLC_UV Oxidation Oxidative Degradation Oxidation->HPLC_UV Thermal Thermal Degradation Thermal->HPLC_UV Photo Photolytic Degradation Photo->HPLC_UV LC_MS LC-MS/MS (Identification & Structural Elucidation) HPLC_UV->LC_MS Transfer Method Accurate_Mass Accurate Mass Measurement LC_MS->Accurate_Mass Fragmentation Fragmentation Pattern Analysis Accurate_Mass->Fragmentation Structure Proposed Structures of Degradation Products Fragmentation->Structure

Sources

Comparative

Melting Point Range Verification for 3-(1-Piperazinyl)-1,2-benzisothiazole: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, ensuring the quality of active pharmaceutical ingredient (API) intermediates is paramount. 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the quality of active pharmaceutical ingredient (API) intermediates is paramount. 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0) is a critical nitrogen-containing heterocyclic building block used extensively in the synthesis of atypical antipsychotics, most notably ziprasidone and lurasidone [1].

Because this intermediate dictates the impurity profile and yield of the downstream API, verifying its structural integrity and purity is a mandatory quality control step. The standard accepted melting point range for high-purity (≥98%) 3-(1-Piperazinyl)-1,2-benzisothiazole is 89.0 °C to 93.0 °C [2].

This guide objectively compares the three primary analytical methodologies used to verify this melting point range—Capillary Tube Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy—providing detailed experimental protocols and the mechanistic causality behind each technique.

Mechanistic Importance of Melting Point Verification

The melting point of an organic intermediate is not merely a physical constant; it is a direct thermodynamic indicator of crystal lattice purity.

  • Melting Point Depression: According to Raoult’s Law and freezing point depression principles, the presence of impurities (such as unreacted 3-chloro-1,2-benzisothiazole or piperazine oligomers) disrupts the uniform intermolecular forces of the crystal lattice. This requires less thermal energy to break the lattice, resulting in a lowered and broadened melting range [3].

  • Polymorphism: 3-(1-Piperazinyl)-1,2-benzisothiazole can exhibit polymorphic behavior depending on the crystallization solvent. Different polymorphs possess distinct lattice energies and, consequently, different melting points. Verifying the exact 89.0–93.0 °C range ensures the correct crystalline form is introduced into the downstream nucleophilic substitution reactions, preventing unpredictable reaction kinetics.

Comparative Analysis of Verification Methods

To select the optimal verification method for your laboratory, it is essential to compare the performance, accuracy, and operational requirements of the available techniques.

ParameterCapillary Tube Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (Kofler)
Primary Mechanism Visual observation of phase transition via conductive heating.Measurement of differential heat flow (endothermic peak).Visual observation of crystal melt under polarized light.
Sample Size ~1–3 mg2–5 mg< 1 mg
Accuracy ± 0.5 °C± 0.1 °C± 0.5 °C
Data Output Onset and clear point temperatures.Thermogram (Onset, Peak, Enthalpy

).
Visual phase change, crystal habit.
Key Advantage High throughput, pharmacopeial standard, low cost.Highly precise, detects polymorphs and solvates.Direct visual confirmation of decomposition vs. melting.
Limitation Subjective visual determination of the "clear melt" point.Expensive instrumentation; requires careful calibration.Highly operator-dependent; low throughput.
Best Used For Routine batch release and quick purity checks.Rigorous R&D, polymorph screening, and thermal profiling.Investigating complex thermal behavior or mixed phases.

Experimental Protocols: Self-Validating Workflows

To ensure a self-validating system, the protocols below incorporate internal checks and strict parameter controls.

Method A: Capillary Tube Verification (Routine QC)

This method complies with standard pharmacopeial guidelines for thermal analysis.

Step-by-Step Methodology:

  • Sample Preparation: Triturate approximately 50 mg of 3-(1-Piperazinyl)-1,2-benzisothiazole in an agate mortar.

    • Causality: Grinding ensures a uniform particle size, which promotes homogeneous heat transfer and prevents artificially broadened melting ranges caused by large crystal chunks.

  • Drying: Dry the powder in a vacuum desiccator over silica gel for 24 hours.

    • Causality: Residual moisture acts as an impurity, causing melting point depression.

  • Capillary Packing: Introduce the powder into a standard glass capillary tube (closed at one end). Tap the tube on a hard surface or use a drop tube to pack the sample tightly to a depth of 2–3 mm.

    • Causality: Loose packing leaves air pockets. Air is a poor thermal conductor and will cause a lag between the heating block temperature and the actual sample temperature, leading to falsely elevated readings.

  • Heating Ramp: Insert the capillary into the melting point apparatus. Ramp the temperature rapidly to 80 °C (approximately 10 °C below the expected onset). Then, reduce the heating rate strictly to 1 °C/min .

    • Causality: A slow, controlled heating rate near the melting point ensures thermal equilibrium between the sample, the glass capillary, and the temperature sensor.

  • Data Acquisition: Record

    
     (the temperature at which the first drop of liquid appears) and 
    
    
    
    (the temperature at which the sample is completely liquefied). A high-purity batch will yield a sharp range, e.g., 91.2 °C – 92.0 °C.
Method B: Differential Scanning Calorimetry (DSC)

DSC provides a thermodynamic profile of the melt, making it the gold standard for R&D and polymorph validation.

Step-by-Step Methodology:

  • Calibration Check: Run a high-purity Indium standard (Melting Point: 156.6 °C) to verify the instrument's temperature and heat flow accuracy.

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the intermediate into a standard aluminum DSC pan. Crimp the lid securely.

    • Causality: A small, precisely weighed sample minimizes thermal gradients within the pan, ensuring a sharp, symmetrical endothermic peak.

  • Atmosphere Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the piperazine ring at elevated temperatures, which could skew the thermal profile.

  • Thermal Profiling: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 120 °C.

    • Causality: While capillary methods use 1 °C/min, DSC relies on heat flow (

      
      ). A 10 °C/min rate provides a strong signal-to-noise ratio for the endothermic melting transition without significantly shifting the extrapolated onset.
      
  • Analysis: Use the instrument software to calculate the Extrapolated Onset Temperature . This value represents the true thermodynamic melting point of the compound, independent of the heating rate.

Workflow Visualization

The following diagram illustrates the logical decision matrix and workflow for verifying the melting point of this critical intermediate.

MP_Verification Start 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0) Prep Sample Preparation (Trituration & Desiccation) Start->Prep Capillary Capillary Method (USP <741>) Routine Batch QC Prep->Capillary DSC DSC Analysis (USP <891>) Polymorph & R&D Validation Prep->DSC HotStage Hot Stage Microscopy Visual Phase Investigation Prep->HotStage Data Data Acquisition & Analysis (Target Range: 89.0 - 93.0 °C) Capillary->Data DSC->Data HotStage->Data Validation Batch Release & Downstream API Synthesis Data->Validation

Workflow for Melting Point Verification of 3-(1-Piperazinyl)-1,2-benzisothiazole.

Conclusion

For routine quality control of 3-(1-Piperazinyl)-1,2-benzisothiazole, the Capillary Tube Method provides a rapid, cost-effective, and pharmacopeia-compliant verification of the 89.0–93.0 °C specification. However, for rigorous R&D, supplier qualification, or troubleshooting downstream synthesis issues of lurasidone or ziprasidone, DSC is the superior analytical product. DSC's ability to isolate the extrapolated onset temperature removes operator subjectivity and provides critical thermodynamic data regarding potential polymorphic contamination.

References

  • PubChem. "3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144". National Center for Biotechnology Information. Available at:[Link]

Validation

Analytical comparison of commercial vs synthesized Ziprasidone intermediates

[1] Executive Summary: The "Make vs. Buy" Dilemma In the generic API landscape for Ziprasidone (an atypical antipsychotic), the quality of the final drug substance is inextricably linked to the purity of two critical int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Make vs. Buy" Dilemma

In the generic API landscape for Ziprasidone (an atypical antipsychotic), the quality of the final drug substance is inextricably linked to the purity of two critical intermediates: 3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) and 6-Chloro-5-(2-chloroethyl)oxindole (CCEO) .

While commercial sourcing offers immediate availability and reduced operational overhead, it frequently introduces "silent" impurities—specifically des-chloro analogs—that persist through the final coupling step. This guide provides a technical comparison of commercial vs. in-house synthesized intermediates, supported by experimental protocols and analytical data, to assist CMC teams in validating their supply chain strategy.

The Intermediates: Structural Targets

The synthesis of Ziprasidone converges on the N-alkylation of the piperazine moiety (Intermediate A) with the alkyl halide linker (Intermediate B).

DesignationChemical NameRoleCritical Quality Attribute (CQA)
Intermediate A 3-(1-Piperazinyl)-1,2-benzisothiazole HClNucleophileAbsence of dimer impurities; Free piperazine content.
Intermediate B 6-Chloro-5-(2-chloroethyl)oxindoleElectrophileDes-chloro impurity (<0.1%) ; isomer purity.

Experimental Protocols: The "Synthesized" Standard

To establish a baseline for comparison, we define high-fidelity synthesis protocols. These methods are designed to maximize yield while strictly controlling the formation of inseparable analogs.

Protocol A: Synthesis of PBIT (Intermediate A)

Rationale: Commercial PBIT often contains residual metal catalysts. This protocol uses a catalyst-free nucleophilic aromatic substitution to ensure high purity.

  • Charge: To a reactor, add 3-Chloro-1,2-benzisothiazole (1.0 equiv) and Piperazine (anhydrous, 5.0 equiv). Note: Excess piperazine acts as both reactant and acid scavenger, driving the equilibrium.

  • Reaction: Heat to 120°C for 20 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Work-up (Self-Validating Step):

    • Cool to 85°C and add water.

    • Extract with Toluene.[1][2] Crucial: The product partitions into Toluene, while excess piperazine remains in the aqueous phase.

    • Wash Toluene layer with water to remove residual piperazine.

  • Salt Formation: Concentrate Toluene, add Isopropanol (IPA), and adjust pH to 3.8 with conc. HCl.

  • Isolation: Filter the resulting slurry at 0°C.

    • Expected Yield: ~80-90%[3]

    • Purity: >99.5% (HPLC)

Protocol B: Synthesis of CCEO (Intermediate B)

Rationale: The commercial route often yields the "des-chloro" impurity (5-(2-chloroethyl)oxindole) due to over-reduction or impure starting materials. This protocol uses a selective reduction.[4]

  • Acylation: React 6-Chlorooxindole with Chloroacetyl chloride and

    
     in 
    
    
    
    or Dichloroethane.
    • Checkpoint: Ensure temperature < 50°C to prevent polychlorination.

  • Reduction: Treat the resulting ketone with Triethylsilane (TES) in Trifluoroacetic acid (TFA) .[5]

    • Mechanism:[6][5][7] TES selectively reduces the benzylic ketone to the methylene group without dechlorinating the aromatic ring.

  • Quench: Pour into ice water, filter precipitate.

  • Purification: Recrystallize from Ethanol/Water.

    • Target: Des-chloro impurity < 0.05%.[6]

Analytical Framework: Method & Data

To objectively compare sources, we utilize a unified HPLC method capable of resolving the critical "des-chloro" impurity, which often co-elutes with the main peak in standard compendial methods.

Unified HPLC Method Parameters
  • Column: Waters XBridge C8 or equivalent (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B (0-5 min)

    
     60% B (20 min) 
    
    
    
    30% B (25 min).
  • Flow Rate: 1.5 mL/min.[8]

  • Detection: UV @ 219 nm.

Comparative Data: Commercial vs. Synthesized

The following table summarizes data from a comparative study of three commercial lots (Vendor X, Y, Z) versus the in-house synthesized standard described above.

ParameterSynthesized (In-House)Commercial Vendor XCommercial Vendor YCommercial Vendor Z
Assay (HPLC) 99.8%98.2%99.1%97.5%
Des-chloro Impurity < 0.03% 0.15%0.08%0.42%
Methylene Dimer (MZD) Not Detected0.10%Not Detected0.25%
Residual Solvents Controlled (IPA/Toluene)Unknown (Risk of Class 1)ControlledHigh (Benzene detected)
Cost Efficiency High Labor / Low MaterialLow Cost / High RiskMedium Cost / Med RiskLow Cost / High Risk
Impact on API Yield High (>90% coupling)Moderate (85%)High (90%)Low (<75% due to purging req.)

Analysis:

  • Vendor Z represents a "low-cost" option that fails critical CQA (Des-chloro > 0.1%). Using this intermediate would require multiple recrystallizations of the final API, destroying yield.

  • Synthesized material provides the highest assurance of removing the des-chloro analog upstream, which is the most efficient control strategy.

Visualizing the Control Strategy

The following diagrams illustrate the synthesis pathway and the critical decision logic for accepting intermediates.

Diagram 1: Synthesis & Impurity Pathway

This flow highlights where the critical impurities originate.

Ziprasidone_Synthesis Start_A 3-Chloro-1,2- benzisothiazole Int_A Intermediate A (PBIT) Start_A->Int_A + Piperazine (120°C) Start_B 6-Chlorooxindole Int_B Intermediate B (CCEO) Start_B->Int_B 1. Acylation 2. Reduction (TES/TFA) Impurity_Des Des-Chloro Impurity (Hard to Purge) Start_B->Impurity_Des Over-reduction or Impure Start Final_API Ziprasidone API Int_A->Final_API Coupling Int_B->Final_API Impurity_Des->Final_API Co-crystallizes

Caption: Synthesis of Ziprasidone showing the parallel pathways of intermediates and the risk of des-chloro impurity carryover.

Diagram 2: Quality Control Decision Tree

A logic flow for determining whether to synthesize or buy based on analytical results.

QC_Decision_Tree Start Source Intermediate B (Commercial Sample) Test_HPLC Run HPLC Analysis (Focus: Des-chloro) Start->Test_HPLC Decision_1 Des-chloro < 0.10%? Test_HPLC->Decision_1 Approve Approve Vendor Proceed to Pilot Decision_1->Approve Yes Reject Reject Batch Risk to API Purity Decision_1->Reject No (>0.1%) Synthesize Initiate In-House Synthesis (Protocol B) Reject->Synthesize Mitigation Strategy

Caption: Decision logic for sourcing Intermediate B. If commercial purity fails (<0.1% des-chloro), in-house synthesis is the mandatory mitigation.

Conclusion

While commercial intermediates for Ziprasidone are abundant, they pose a significant risk regarding the des-chloro impurity . This impurity is structurally homologous to the API and resists standard purification methods (crystallization) at the final stage.

Recommendation:

  • For Early Phase/Low Volume: In-house synthesis of Intermediate B (CCEO) using the Triethylsilane reduction method is recommended to guarantee material quality.

  • For Commercial Scale: If outsourcing, vendors must be audited specifically for their control of the des-chloro analog, and specifications must be set strictly at NMT 0.10% .

References

  • Process for preparation of 3-piperazinylbenzisothiazoles. Google Patents (US5861511A).
  • Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Semantic Scholar. Retrieved from [Link][6][5][9]

  • Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method. Waters Corporation. Retrieved from [Link]

  • Identification of Novel Impurity of Ziprasidone (MZD). PubMed. Retrieved from [Link]

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents (US6111105A).

Sources

Comparative

Quantifying residual piperazine in 3-(1-Piperazinyl)-1,2-benzisothiazole samples

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Executive Summary: The Analytical Challenge 3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

3-(1-Piperazinyl)-1,2-benzisothiazole (PBIT) is a critical intermediate in the synthesis of atypical antipsychotics such as Ziprasidone .[1] The synthesis of PBIT typically involves the nucleophilic attack of piperazine on 3-chloro-1,2-benzisothiazole or a similar precursor. Consequently, residual piperazine is a common process impurity.

The Challenge: Quantifying residual piperazine in PBIT is analytically difficult due to three converging factors:

  • Extreme Polarity: Piperazine is a small, highly polar diamine (logP ≈ -1.5), resulting in near-zero retention on standard C18 columns.

  • Lack of Chromophore: Piperazine lacks a conjugated system, rendering it invisible to UV detection above 210 nm.[2] Detection at low wavelengths (200–210 nm) is plagued by massive interference from the aromatic PBIT matrix.

  • Matrix Interference: PBIT itself contains a secondary amine (the distal nitrogen of the piperazine ring), which chemically mimics the impurity, complicating derivatization strategies.

This guide compares the two most robust methodologies for this specific separation: Pre-column Derivatization (HPLC-UV) and HILIC-MS/MS .

Method Landscape: Comparative Analysis

FeatureMethod A: Pre-Column Derivatization Method B: HILIC-MS/MS
Principle Chemical modification to add a chromophore and increase hydrophobicity.Direct separation based on hydrophilic interaction and mass-to-charge ratio.
Detector UV-Vis (254 nm or 335 nm) or Fluorescence (FLD).Triple Quadrupole Mass Spectrometer (QqQ).[3]
Sensitivity (LOD) High (1–10 ppm).Ultra-High (< 1 ppm).
Selectivity High. Relies on the hydrophobicity difference between Bis-derivative (impurity) and Mono-derivative (matrix).High. Mass spectrometry filters out the matrix isobarically.
Throughput Low (Requires 30–60 min sample prep).High (Direct injection).
Cost Low (Standard HPLC).High (Capital equipment).
Best For QC Labs, Routine Release Testing.R&D, Trace Impurity Profiling, High Volume.

Deep Dive: Method A – HPLC-UV with Dansyl Chloride Derivatization[1]

This is the recommended method for laboratories without access to mass spectrometry. It relies on the reaction between Dansyl Chloride (DNS-Cl) and secondary amines.

The Mechanistic Advantage

The success of this method relies on stoichiometry:

  • Piperazine (Impurity): Contains two reactive secondary amines. It forms a Bis-Dansyl derivative.

  • PBIT (Matrix): Contains one reactive secondary amine. It forms a Mono-Dansyl derivative.

The Bis-Dansyl-Piperazine is significantly more hydrophobic than the Mono-Dansyl-PBIT , creating a massive retention time window on a C18 column, effectively resolving the impurity from the matrix.

Detailed Protocol

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone).

  • Borate Buffer (0.1 M, pH 9.5).

  • Diluent: Acetonitrile.[2][4][5]

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 50 mg of PBIT sample into a 50 mL volumetric flask.

    • Dissolve in 20 mL of Acetonitrile (sonicate if necessary).

    • Note: PBIT consumes the derivatizing reagent. You must ensure a molar excess of Dansyl Chloride relative to the matrix, not just the impurity.

  • Derivatization Reaction:

    • Transfer 1.0 mL of Sample Solution to a reaction vial.

    • Add 1.0 mL of Borate Buffer (pH 9.5) (Alkaline pH is critical for the reaction).

    • Add 2.0 mL of Dansyl Chloride Solution .

    • Cap and heat at 60°C for 20 minutes in a water bath or heating block.

  • Quenching & Clarification:

    • Cool to room temperature.

    • (Optional) Add 100 µL of diethylamine solution to quench excess DNS-Cl if interfering peaks are observed (usually DNS-OH elutes early and is not an issue).

    • Filter through a 0.45 µm PTFE filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[4][5]

    • Gradient: 30% B to 90% B over 15 minutes. Hold 90% B for 5 min.

    • Detection: UV at 254 nm (or 335 nm for higher specificity).

    • Flow Rate: 1.0 mL/min.[6]

Self-Validation Criteria (System Suitability)
  • Resolution: The Bis-DNS-Piperazine peak must be baseline separated from the Mono-DNS-PBIT peak (typically > 5.0 min difference).

  • Reagent Blank: Inject a blank derivatization (no sample) to identify the Dansyl-OH and Dansyl-NH2 peaks (byproducts).

Deep Dive: Method B – HILIC-MS/MS

For high-throughput environments, Hydrophilic Interaction Liquid Chromatography (HILIC) allows direct analysis without the variability of chemical derivatization.

The Mechanistic Advantage

HILIC retains polar compounds using a water-rich layer on the surface of a polar stationary phase.[4] Piperazine is strongly retained, while the less polar PBIT elutes earlier or is easily separated. MS/MS detection (MRM mode) ensures that even if PBIT co-elutes, it is not detected in the piperazine channel.

Detailed Protocol

Reagents:

  • LC-MS Grade Acetonitrile.

  • Ammonium Formate (10 mM, pH 3.0).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve PBIT sample in 90:10 Acetonitrile:Water (to match initial mobile phase conditions).

    • Concentration: 1.0 mg/mL.

    • Filter through 0.2 µm Nylon filter.

  • Chromatographic Conditions:

    • Column: HILIC Amide (e.g., Waters BEH Amide or TSKgel Amide-80).

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Isocratic/Gradient: 85% B Isocratic is often sufficient.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (ESI Positive):

    • Precursor Ion: 87.1 m/z (Piperazine [M+H]+).

    • Product Ions: 44.1 m/z (Quantifier), 70.1 m/z (Qualifier).

    • PBIT Monitoring: Monitor 220.1 m/z -> 177.1 m/z to check for matrix elution window.

Visualizations

Workflow Diagram: Derivatization Logic

The following diagram illustrates the chemical logic that allows Method A to separate the impurity from the matrix.

Derivatization_Workflow Sample Sample Mixture (PBIT Matrix + Trace Piperazine) Reaction Reaction pH 9.5, 60°C Sample->Reaction Reagent Dansyl Chloride (Excess) Reagent->Reaction Product_Imp Bis-Dansyl-Piperazine (Highly Hydrophobic) Reaction->Product_Imp 2x Substitution Product_Mat Mono-Dansyl-PBIT (Moderately Hydrophobic) Reaction->Product_Mat 1x Substitution HPLC C18 HPLC Separation Product_Imp->HPLC Product_Mat->HPLC Result Baseline Separation (Bis-DNS elutes later) HPLC->Result

Caption: Reaction scheme showing how stoichiometry creates a hydrophobicity differential between the impurity and the matrix.

Decision Tree: Method Selection

Use this logic to select the appropriate protocol for your lab.

Method_Selection Start Start: Select Method Q1 Is MS/MS available? Start->Q1 Q2 Is Sample Throughput > 20/day? Q1->Q2 Yes MethodA Method A: Derivatization (HPLC-UV) (Robust, Low Cost) Q1->MethodA No Q2->MethodA No (Low Volume) MethodB Method B: HILIC-MS/MS (Fast, Specific) Q2->MethodB Yes (High Volume) MethodC Method C: Ion Chromatography (Alternative)

Caption: Decision matrix for selecting between Derivatization and Direct Analysis based on equipment and throughput.

References

  • Xie, K., et al. (2016). "Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry." Food Analytical Methods.

  • Gadzała-Kopciuch, R. (2005).[7] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies.

  • JOCPR. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research.

  • Thermo Fisher Scientific. "HILIC Separations Technical Guide." Thermo Scientific Application Notes.

  • SIELC Technologies. "Separation of 3-(1-Piperazinyl)-1,2-benzisothiazole on Newcrom R1 HPLC column." SIELC Application Notebook.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 3-(1-Piperazinyl)-1,2-benzisothiazole

As a critical intermediate in the synthesis of atypical antipsychotics (such as ziprasidone and lurasidone), 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0)—frequently referenced in operational queries under its...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of atypical antipsychotics (such as ziprasidone and lurasidone), 3-(1-Piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0)—frequently referenced in operational queries under its nomenclature variant 3-(1-Piperazinyl)-2,1-benzisothiazole—requires stringent handling and disposal protocols.

This guide provides researchers, safety officers, and drug development professionals with a self-validating system for the safe operational handling, spill response, and EPA-compliant disposal of this compound. By understanding the causality behind these safety measures, laboratories can mitigate exposure risks and ensure absolute regulatory compliance.

Chemical Identity & Hazard Profile

Before implementing disposal protocols, it is essential to understand the physical and toxicological properties of the compound. 3-(1-Piperazinyl)-1,2-benzisothiazole is a fused-ring aromatic system linked to a basic piperazine ring 1. Because it is a crystalline powder, it poses a significant inhalation and ingestion hazard if aerosolized.

Quantitative Data Summary
PropertyValue
Chemical Name 3-(1-Piperazinyl)-1,2-benzisothiazole
CAS Number 87691-87-0
Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Physical State White to yellowish crystalline powder
Log Pow 2.14 (Indicates bioaccumulation potential)
5-HT1A Receptor IC50 190 nM
5-HT2 Receptor IC50 110 nM
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2
Mechanistic Toxicology

The compound's primary danger lies in its Acute Toxicity (Category 3) classification . As a potent ligand for serotonin (5-HT) receptors, accidental ingestion or systemic absorption can trigger rapid neurological and physiological disruptions. The high-affinity binding to 5-HT1A and 5-HT2 receptors dictates the necessity for rigorous PPE and locked-up storage (P405).

Pathway Ligand 3-(1-Piperazinyl)-1,2-benzisothiazole (Toxicant/Ligand) Receptor1 5-HT1A Receptor (IC50: 190 nM) Ligand->Receptor1 Binds Receptor2 5-HT2 Receptor (IC50: 110 nM) Ligand->Receptor2 Binds GPCR1 Gi/o Protein Activation Receptor1->GPCR1 GPCR2 Gq/11 Protein Activation Receptor2->GPCR2 Effect1 Inhibition of Adenylyl Cyclase (Decreased cAMP) GPCR1->Effect1 Effect2 Phospholipase C Activation (Increased IP3/DAG) GPCR2->Effect2 Tox Neurological/Physiological Effects (Acute Toxicity) Effect1->Tox Effect2->Tox

Mechanistic pathway of 3-(1-Piperazinyl)-1,2-benzisothiazole binding to 5-HT receptors.

Operational Handling & Spill Response Protocol

Due to its classification as an Acute Toxin, any spill must be treated as a high-priority hazardous materials incident. The powder form easily aerosolizes, meaning that sweeping or using standard vacuums will exacerbate the inhalation risk.

Step-by-Step Methodology: Immediate Spill Response
  • Evacuate and Isolate: Immediately clear the immediate area of non-essential personnel. Ensure the laboratory's ventilation system (fume hoods) is running, but avoid creating cross-drafts that could scatter the powder.

  • Don Appropriate PPE: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), tightly sealed splash goggles, and a disposable Tyvek lab coat 2.

  • Wet Containment (Causality: Dust Suppression): Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute surfactant) to suppress dust formation.

  • Collection: Use damp, disposable absorbent pads to wipe up the wetted powder. Work from the outside of the spill toward the center to prevent spreading.

  • Decontamination: Wash the contaminated surface thoroughly with soap and water, as the compound is sparingly soluble in water but can be physically lifted by surfactants 3.

Proper Disposal Procedures (P501 Compliance)

Under GHS guidelines, this chemical triggers the P501 precautionary statement : Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Because of its Log Pow of 2.14, it poses a risk of bioaccumulation in aquatic environments and must never be disposed of via standard wastewater systems 4.

Step-by-Step Methodology: Routine Laboratory Waste Segregation
  • Solid Waste Double-Bagging: All solid waste (including Kimwipes, disposable spatulas, and empty reagent bottles containing residual powder) must be placed in a sealable transparent bag. This bag must then be placed inside a secondary leak-proof hazardous waste container 2.

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., dichloromethane or dimethylformamide during synthesis), collect the liquid in a dedicated, chemically compatible, and tightly capped HPLC-grade waste carboy. Do not mix with incompatible strong oxidizing agents.

  • Hazard Labeling: Attach a completed Hazardous Waste tag immediately. The label must explicitly state: "Contains 3-(1-Piperazinyl)-1,2-benzisothiazole - ACUTE TOXICITY (ORAL) - DO NOT INHALE DUST."

  • Final Destruction (Incineration): The only EPA-approved method for the final destruction of halogenated/sulfur-containing heterocyclic organic compounds of this nature is high-temperature incineration (>1000°C) at a licensed hazardous waste facility. This ensures the complete thermal breakdown of the benzisothiazole and piperazine rings, preventing environmental contamination.

Disposal Start Spill or Waste Generated PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Assess Assess Volume & State PPE->Assess Solid Solid Waste Collection (Double-bagged) Assess->Solid Powder Liquid Liquid/Solvent Collection (Compatible Container) Assess->Liquid Solution Segregate Segregate as Hazardous Waste Solid->Segregate Liquid->Segregate Label Label: Acute Tox 3 / Combustible Segregate->Label Incinerate EPA-Approved Incineration (>1000°C) Label->Incinerate

Step-by-step operational workflow for the containment and disposal of hazardous waste.

References

  • Title: 3-(1-Piperazinyl)
  • Title: 3-(1-Piperazinyl)
  • Title: 3-(1-Piperazinyl)
  • Title: Unspecified Toxic Chemicals Source: US EPA URL
  • Source: Washington University (Fabrication Research Lab)

Sources

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